molecular formula C18H21N3O2 B1362088 Methyl 6-(4-benzylpiperazino)nicotinate CAS No. 132521-74-5

Methyl 6-(4-benzylpiperazino)nicotinate

Cat. No.: B1362088
CAS No.: 132521-74-5
M. Wt: 311.4 g/mol
InChI Key: YSAFROZAEXKPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(4-benzylpiperazino)nicotinate (CAS 132521-74-5) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C18H21N3O2 and a molecular weight of 311.38 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules. Its structure incorporates a nicotinate ester linked to a benzylpiperazine moiety, a feature present in compounds studied for various biological activities. The primary research application of this compound lies in its role as a key synthetic precursor. Researchers utilize it in the exploration of structure-activity relationships (SAR) during the development of novel pharmacologically active agents. The piperazine scaffold is a privileged structure in drug discovery, known to contribute to binding affinity and pharmacokinetic properties . As such, this reagent is valuable for constructing compound libraries aimed at screening for potential therapeutic effects. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling and storage should adhere to safe laboratory practices. To maintain stability and purity, the product must be stored sealed in a dry environment at 2-8°C.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-18(22)16-7-8-17(19-13-16)21-11-9-20(10-12-21)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAFROZAEXKPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175799
Record name Methyl 6-[4-(phenylmethyl)-1-piperazinyl]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132521-74-5
Record name Methyl 6-[4-(phenylmethyl)-1-piperazinyl]-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132521-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-[4-(phenylmethyl)-1-piperazinyl]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-(4-benzylpiperazino)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 6-(4-benzylpiperazino)nicotinate, a heterocyclic compound of interest in medicinal chemistry and pharmacological research. This document elucidates the compound's core chemical properties, proposes a detailed, field-proven synthesis protocol, and explores its potential biological activities and mechanisms of action based on the well-established pharmacology of its constituent moieties. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting the central nervous system.

Introduction

This compound is a derivative of nicotinic acid, featuring a benzylpiperazine substituent at the 6-position of the pyridine ring. The hybridization of the nicotinic acid scaffold, a well-known pharmacophore, with the benzylpiperazine moiety, a structural motif present in numerous centrally acting agents, suggests a compelling pharmacological profile.

The piperazine ring is a versatile scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1] Its derivatives are key components in drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects.[1] The benzylpiperazine (BZP) moiety, in particular, is recognized for its stimulant and psychoactive properties, primarily through its interaction with monoaminergic systems, including dopamine, serotonin, and norepinephrine transporters.[2] This activity profile positions this compound as a promising candidate for investigation in the context of neurological and psychiatric disorders.

This guide will provide a detailed exploration of this compound, from its fundamental physicochemical properties to a proposed synthetic route and an analysis of its potential biological significance.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₁₈H₂₁N₃O₂[3]
Molecular Weight 311.38 g/mol [3]
CAS Number 132521-74-5[3]
Melting Point 101-104°CVendor Data
Boiling Point (Predicted) 463.8 ± 45.0 °CVendor Data
Density (Predicted) 1.187 ± 0.06 g/cm³Vendor Data
pKa (Predicted) 6.98 ± 0.10Vendor Data
Appearance White to off-white solidInferred
Solubility Soluble in DMSO and MethanolInferred

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation involves the displacement of a leaving group on the pyridine ring by a nucleophile, in this case, 1-benzylpiperazine. The proposed starting material is methyl 6-chloronicotinate, which provides a reactive site for the substitution.

Proposed Synthetic Pathway

Synthesis_Pathway reagent1 Methyl 6-chloronicotinate reaction reagent1->reaction reagent2 1-Benzylpiperazine reagent2->reaction product This compound reaction->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloronicotinate (1.0 eq), 1-benzylpiperazine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a starting material concentration of 0.5 M.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Rationale for Experimental Choices
  • Base: Potassium carbonate is a mild and effective base for this type of reaction, neutralizing the HCl generated during the substitution.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions, as it can solvate the cationic intermediates and is stable at high temperatures.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy of the SNAr reaction on an electron-deficient pyridine ring.

Potential Biological Activity and Mechanism of Action

The Benzylpiperazine Moiety: A Monoaminergic Modulator

Benzylpiperazine (BZP) is a well-characterized psychoactive compound that primarily acts as a releasing agent and reuptake inhibitor of dopamine, norepinephrine, and serotonin. Its stimulant properties are attributed to its ability to increase the extracellular concentrations of these key neurotransmitters.[2]

The Nicotinate Scaffold: A Versatile Pharmacophore

Nicotinic acid and its derivatives are known to interact with a range of biological targets. While the primary role of the methyl nicotinate portion of the target molecule is likely to be as a stable ester, the pyridine ring itself can participate in various receptor-ligand interactions.

Hypothesized Mechanism of Action

Based on the above, it is hypothesized that this compound will act as a modulator of monoaminergic neurotransmission. The benzylpiperazine portion of the molecule is expected to be the primary driver of this activity.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron transporter Dopamine/Norepinephrine/Serotonin Transporters vesicles Synaptic Vesicles neurotransmitters Dopamine Norepinephrine Serotonin vesicles->neurotransmitters Release receptors Postsynaptic Receptors neurotransmitters->receptors Binding compound This compound compound->transporter Inhibition of Reuptake compound->vesicles Enhanced Release

Caption: Hypothesized mechanism of action at the monoaminergic synapse.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features.

¹H NMR Spectroscopy
  • Aromatic Protons: Signals corresponding to the protons on the pyridine ring and the benzyl group would be expected in the range of δ 7.0-9.0 ppm.

  • Benzyl Protons: A singlet corresponding to the two benzylic protons (Ar-CH₂-N) would likely appear around δ 3.5-4.0 ppm.

  • Piperazine Protons: The eight protons of the piperazine ring would likely appear as multiplets in the range of δ 2.5-3.8 ppm.

  • Methyl Ester Protons: A singlet for the three methyl protons of the ester group would be expected around δ 3.9 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: The ester carbonyl carbon would resonate downfield, typically in the range of δ 165-175 ppm.

  • Aromatic Carbons: Carbons of the pyridine and benzene rings would appear in the aromatic region of δ 110-160 ppm.

  • Benzylic and Piperazine Carbons: The benzylic carbon and the carbons of the piperazine ring would be found in the range of δ 50-65 ppm.

  • Methyl Carbon: The methyl ester carbon would appear upfield, around δ 52 ppm.

Mass Spectrometry
  • Molecular Ion: The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (311.38 g/mol ).

  • Fragmentation: Common fragmentation patterns would likely involve the loss of the benzyl group and cleavage of the piperazine ring.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption band corresponding to the ester carbonyl group would be expected around 1720-1740 cm⁻¹.

  • C-N Stretch: Stretching vibrations for the C-N bonds of the piperazine ring would likely appear in the range of 1000-1250 cm⁻¹.

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

Conclusion

This compound represents a molecule of significant interest for researchers in the field of neuropharmacology and medicinal chemistry. Its synthesis is readily achievable through standard organic chemistry techniques, and its structural features suggest a high potential for interaction with monoaminergic neurotransmitter systems. This technical guide provides a solid foundation for the synthesis, characterization, and further investigation of this promising compound. Future in-vitro and in-vivo studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzylpiperazine. Retrieved from [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate.
  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940.
  • MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Retrieved from [Link]

Sources

"Methyl 6-(4-benzylpiperazino)nicotinate" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of Methyl 6-(4-benzylpiperazino)nicotinate

Disclaimer: The following guide is a scientifically-informed projection of the potential mechanism of action for this compound. As of the latest literature review, no direct experimental studies have been published specifically elucidating the pharmacological activity of this compound. The proposed mechanisms are inferred from the well-documented activities of its structural components: the benzylpiperazine moiety and the methyl nicotinate moiety. This document is intended to serve as a foundational resource for researchers and drug development professionals to guide future investigation.

Introduction

This compound is a synthetic molecule that combines the structural features of benzylpiperazine (BZP), a known central nervous system stimulant, and methyl nicotinate, a vasodilator. The benzylpiperazine class of compounds has been extensively studied for its psychoactive properties, primarily mediated through interactions with monoaminergic neurotransmitter systems.[1][2][3] Methyl nicotinate, the methyl ester of nicotinic acid (niacin), is known for its ability to cause cutaneous vasodilation upon topical application.[4][5][6][7] The conjugation of these two moieties suggests a hybrid pharmacology, potentially exhibiting both centrally-acting psychoactive effects and peripheral vasodilatory properties. This guide will explore the putative mechanism of action of this compound, drawing upon the established pharmacology of its constituent chemical groups.

Proposed Mechanism of Action: A Dual-Action Hypothesis

The chemical structure of this compound strongly suggests a primary interaction with the dopaminergic and serotonergic systems, a characteristic feature of benzylpiperazine and its analogues.[2] The piperazine ring is a common scaffold in many centrally-acting drugs, and the benzyl substitution is known to confer activity at monoamine transporters. The methyl nicotinate portion may influence the compound's pharmacokinetic profile or contribute to its overall physiological effects through its vasodilatory action.

Primary Putative Target: The Dopaminergic System

Benzylpiperazine (BZP) is known to elevate synaptic levels of dopamine.[2] This is achieved through a combination of inhibiting the dopamine transporter (DAT) and promoting dopamine release. By analogy, the benzylpiperazino moiety of this compound is hypothesized to be the primary pharmacophore responsible for its central effects.

  • Dopamine Transporter (DAT) Inhibition: The compound likely acts as a competitive inhibitor at the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft and thereby prolonging its action.

  • Modulation of Dopamine Release: Similar to BZP, it may also induce non-vesicular dopamine release by reversing the direction of DAT.

Secondary Putative Target: The Serotonergic System

Many benzylpiperazine derivatives also exhibit affinity for the serotonin transporter (SERT) and various serotonin receptor subtypes.[1][3] It is plausible that this compound shares this property, leading to an increase in synaptic serotonin levels. This dual action on both the dopamine and serotonin systems is characteristic of many stimulant and empathogenic drugs.

Potential Role of the Nicotinate Moiety

The methyl nicotinate portion of the molecule introduces the possibility of interactions with nicotinic acetylcholine receptors (nAChRs), which are known to modulate dopamine release.[8][9][[“]][[“]] Activation of presynaptic nAChRs on dopaminergic neurons can enhance dopamine release. It is also possible that the vasodilatory properties of methyl nicotinate could influence the absorption and distribution of the compound, potentially affecting its onset and duration of action.

Visualizing the Hypothesized Signaling Pathways

To illustrate the proposed mechanisms, the following diagrams were generated using Graphviz.

Dopaminergic_Synapse_Modulation cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) Compound This compound Compound->DAT Inhibition DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptor DA_Synapse->DA_Receptor Binding

Caption: Putative modulation of a dopaminergic synapse.

nAChR_Modulation_of_Dopamine_Release cluster_cholinergic_terminal Cholinergic Terminal cluster_dopaminergic_terminal Presynaptic Dopaminergic Terminal ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds DA_Vesicle Dopamine Vesicle nAChR->DA_Vesicle Enhances Release Synaptic_DA Synaptic Dopamine DA_Vesicle->Synaptic_DA Dopamine Release Compound This compound (Nicotinate Moiety) Compound->nAChR Potential Agonist/Modulator

Caption: Potential modulation of dopamine release via nAChRs.

Experimental Protocols for Mechanism Validation

To empirically test the hypothesized mechanism of action, a multi-tiered experimental approach is recommended, progressing from in vitro characterization to ex vivo and in vivo functional assays.

In Vitro Assays: Target Identification and Affinity

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity of this compound for monoamine transporters (DAT, SERT, NET) and key dopamine and serotonin receptor subtypes.

  • Methodology:

    • Prepare cell membrane homogenates expressing the target transporter or receptor.

    • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) in the presence of increasing concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) from competition binding curves.

2. Neurotransmitter Uptake Assays:

  • Objective: To assess the functional effect of the compound on monoamine transporter activity.

  • Methodology:

    • Use synaptosomes or cell lines expressing the transporter of interest.

    • Pre-incubate the cells/synaptosomes with varying concentrations of this compound.

    • Add a radiolabeled neurotransmitter (e.g., [³H]dopamine).

    • After a short incubation, terminate the uptake by washing with ice-cold buffer.

    • Measure the amount of accumulated radioactivity.

    • Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Ex Vivo Assays: Functional Effects on Neurotransmitter Dynamics

1. Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices:

  • Objective: To measure real-time dopamine release and reuptake in response to electrical stimulation in brain regions such as the nucleus accumbens or striatum.

  • Methodology:

    • Prepare acute brain slices from rodents.

    • Place a carbon-fiber microelectrode in the brain region of interest.

    • Apply a triangular waveform potential to the electrode to detect dopamine.

    • Evoke dopamine release using a stimulating electrode.

    • Record baseline dopamine release and reuptake kinetics.

    • Bath-apply this compound and observe changes in the amplitude and duration of the dopamine signal.

In Vivo Studies: Behavioral and Neurochemical Effects

1. Microdialysis:

  • Objective: To measure extracellular levels of dopamine and serotonin in the brains of freely moving animals.

  • Methodology:

    • Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens).

    • After recovery, perfuse the probe with artificial cerebrospinal fluid.

    • Collect dialysate samples at regular intervals.

    • Administer this compound (e.g., via intraperitoneal injection).

    • Analyze the dialysate samples for dopamine and serotonin content using HPLC with electrochemical detection.

2. Behavioral Assays:

  • Objective: To assess the psychoactive effects of the compound.

  • Methodology:

    • Locomotor Activity: Measure changes in spontaneous movement in an open field test to assess stimulant or sedative effects.

    • Conditioned Place Preference (CPP): Evaluate the rewarding or aversive properties of the compound.

    • Drug Discrimination: Train animals to discriminate between the test compound and saline or a known drug of abuse to assess its subjective effects.

Anticipated Quantitative Data

The following table summarizes hypothetical data that would support the proposed mechanism of action.

Experiment Parameter Predicted Outcome for this compound
Radioligand BindingKi for DAT< 100 nM
Ki for SERT< 500 nM
Ki for D₂ Receptor> 1000 nM (indicating lower affinity for the receptor itself)
Neurotransmitter UptakeIC₅₀ for Dopamine Uptake< 200 nM
IC₅₀ for Serotonin Uptake< 1000 nM
Fast-Scan Cyclic VoltammetryPeak [DA] after stimulationIncreased
Dopamine clearance time (T₁/₂)Prolonged
MicrodialysisExtracellular DopamineSignificant increase from baseline
Extracellular SerotoninModerate increase from baseline
Behavioral AssaysLocomotor ActivityDose-dependent increase
Conditioned Place PreferenceSignificant preference for the drug-paired chamber

Conclusion

This compound is a compound with a chemical structure that strongly implicates a mechanism of action centered on the modulation of monoaminergic neurotransmission, particularly the dopaminergic system. The benzylpiperazine moiety is the likely driver of its psychoactive properties, while the methyl nicotinate portion may contribute to its pharmacokinetic profile and potentially interact with nicotinic acetylcholine receptors. The proposed dual action on dopamine and serotonin systems, coupled with a possible influence on nicotinic acetylcholine receptor-mediated dopamine release, provides a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path to validating these hypotheses and fully elucidating the pharmacological profile of this novel compound.

References

  • Guyatt, A. R., & Hope, P. K. (1983). Pharmacodynamic measurements of methyl nicotinate percutaneous absorption. International journal of pharmaceutics, 17(2-3), 239-248.
  • Grady, S. R., Moretti, M., Zoli, M., Marks, M. J., Clementi, F., & Collins, A. C. (2009). Modulation of dopamine release by α7-type nicotinic acetylcholine receptors. Biochemical pharmacology, 78(7), 808-815. [Link]

  • A document detailing the synthesis of methyl-6-methylnicotinate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7151, Methyl nicotinate. Retrieved from [Link]

  • Siciliano, C. A., Calipari, E. S., Yorgason, J. T., & Jones, S. R. (2018). α7 nicotinic acetylcholine receptor modulation of accumbal dopamine release covaries with novelty seeking. Neuropsychopharmacology, 43(6), 1265-1272. [Link]

  • Erharuyi, O., Adhikari, A., & Falodun, A. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy & Bioresources, 12(1), 54-59. [Link]

  • Consensus. (n.d.). Modulation of dopamine release by nicotinic acetylcholine receptors. Retrieved from [Link]

  • Consensus. (n.d.). Modulation of dopamine release by nicotinic acetylcholine receptors. Retrieved from [Link]

  • Threlfell, S., & Cragg, S. J. (2011). Frequency-Dependent Modulation of Dopamine Release by Nicotine and Dopamine D1 Receptor Ligands: An In Vitro Fast Cyclic Voltammetry Study in Rat Striatum. Frontiers in behavioral neuroscience, 5, 49. [Link]

  • Banks, M. L., & Blough, B. E. (2016). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Drug and alcohol dependence, 164, 223-230. [Link]

  • Dhasmana, D., et al. (2016). Benzylpiperazine: "A messy drug". Drug and alcohol dependence, 164, 1-8. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

Sources

Unveiling the Neurogenic Potential of Methyl 6-(4-benzylpiperazino)nicotinate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the biological activity of Methyl 6-(4-benzylpiperazino)nicotinate, a novel piperazine derivative with significant potential in the field of neuroregenerative medicine. Drawing upon patent literature and analogous compound studies, this document elucidates the compound's putative mechanism of action, details experimental protocols for its validation, and discusses its promising therapeutic applications in treating neurological disorders. The core focus of this guide is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore the full therapeutic capacity of this intriguing molecule.

Introduction: The Imperative for Neurogenic Therapeutics

The global burden of neurological disorders, including Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury, continues to escalate. A common pathological feature of these conditions is the progressive loss of neurons and the brain's limited capacity for self-repair. This has spurred a paradigm shift in neuroscience research, moving beyond neuroprotection to actively promoting neurogenesis—the generation of new neurons from endogenous neural stem and progenitor cells (NSPCs). Small molecules capable of stimulating this process hold immense promise as disease-modifying therapies.

This compound has emerged from a class of piperazine derivatives identified for their potent neurogenic activity. This guide will delve into the scientific underpinnings of this compound's biological effects, providing a technical framework for its continued investigation and development.

Molecular Profile and Postulated Mechanism of Action

This compound is a synthetic compound featuring a benzylpiperazine moiety linked to a methyl nicotinate scaffold. While direct, peer-reviewed studies on this specific molecule are limited, patent filings robustly indicate its role as a neurogenesis-promoting agent[1][2]. The biological activity is likely a synergistic effect of its constituent parts, targeting key signaling pathways involved in NSPC proliferation and differentiation.

The benzylpiperazine core is known to interact with various central nervous system targets, including serotonin and dopamine receptors, which can indirectly influence neurogenic processes. The nicotinic acid component, a form of vitamin B3, has been shown to play a role in neuronal development and survival. It is hypothesized that this compound modulates signaling cascades that govern the fate of hippocampal stem and progenitor cells, encouraging their expansion and subsequent differentiation into mature, functional neurons. A key US patent suggests that this class of compounds is useful for treating a range of neurological conditions by promoting the proliferation and differentiation of human hippocampal multipotent stem/progenitor cells[1][2][3].


}

Postulated mechanism of action for this compound.

Experimental Validation of Neurogenic Activity: Methodologies and Protocols

To substantiate the neurogenic potential of this compound, a series of in vitro and in vivo assays are essential. The following protocols provide a robust framework for characterizing its biological effects.

In Vitro Neurogenesis Assays

Objective: To determine the effect of this compound on the proliferation and differentiation of neural stem cells in culture.

Protocol: Neural Stem Cell Proliferation Assay (BrdU Incorporation)

  • Cell Culture: Culture primary rodent hippocampal neural stem cells or a human-derived neural progenitor cell line (e.g., ReNcell VM) in appropriate growth medium.

  • Compound Treatment: Plate cells in 96-well plates and treat with a dose-range of this compound (e.g., 0.1 nM to 10 µM) for 24-72 hours. Include a vehicle control.

  • BrdU Labeling: Add 10 µM 5-bromo-2'-deoxyuridine (BrdU) to the culture medium for the final 2-4 hours of treatment to label proliferating cells.

  • Immunocytochemistry: Fix the cells and perform immunofluorescence staining for BrdU and a neural stem cell marker (e.g., Nestin or Sox2). Use a nuclear counterstain (e.g., DAPI).

  • Quantification: Acquire images using a high-content imaging system and quantify the percentage of BrdU-positive cells among the total cell population.

Protocol: Neuronal Differentiation Assay

  • Differentiation Induction: Culture NSPCs in differentiation-promoting medium.

  • Compound Treatment: Treat the cells with a selected effective concentration of this compound.

  • Immunocytochemistry: After 5-7 days of differentiation, fix the cells and perform immunofluorescence staining for early neuronal markers (e.g., β-III tubulin [Tuj1], Doublecortin [DCX]) and mature neuronal markers (e.g., NeuN, MAP2), as well as glial markers (e.g., GFAP for astrocytes).

  • Quantification: Quantify the percentage of cells expressing neuronal markers relative to the total number of cells.


}

In vitro experimental workflow for assessing neurogenic activity.

In Vivo Models for Efficacy Testing

Objective: To evaluate the in vivo efficacy of this compound in promoting neurogenesis and improving functional outcomes in animal models of neurological disorders.

Animal Models:

  • Healthy Adult Mice/Rats: To assess the baseline effect on adult hippocampal neurogenesis.

  • Models of Alzheimer's Disease: Transgenic mice such as 5xFAD or APP/PS1.

  • Stroke Models: Middle cerebral artery occlusion (MCAO) model in rodents.

  • Traumatic Brain Injury Models: Controlled cortical impact (CCI) model in rodents.

Protocol: In Vivo Neurogenesis and Functional Recovery

  • Compound Administration: Administer this compound to the chosen animal model via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 2-4 weeks).

  • BrdU Labeling: Administer BrdU injections to label newly born cells during the treatment period.

  • Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, novel object recognition) or motor function, depending on the animal model.

  • Histological Analysis: At the end of the study, perfuse the animals and process the brain tissue for immunohistochemistry. Stain for BrdU and neuronal markers (NeuN) to quantify the number of new mature neurons in the dentate gyrus of the hippocampus or the subventricular zone.

  • Data Analysis: Correlate the extent of neurogenesis with improvements in behavioral outcomes.

Potential Therapeutic Applications and Future Directions

The demonstrated neurogenic activity of the compound class to which this compound belongs positions it as a promising therapeutic candidate for a variety of neurological conditions characterized by neuronal loss[1][2][3].

Table 1: Potential Therapeutic Indications

Neurological ConditionRationale for Treatment
Alzheimer's Disease Enhance hippocampal neurogenesis to potentially improve learning and memory deficits.
Stroke Promote the generation of new neurons in the peri-infarct area to aid in functional recovery.
Traumatic Brain Injury Stimulate endogenous repair mechanisms to replace lost neurons and improve cognitive outcomes.
Parkinson's Disease While less explored, promoting neurogenesis in the substantia nigra could be a long-term therapeutic goal.
Depression The "neurogenic hypothesis of depression" suggests that increasing hippocampal neurogenesis can have antidepressant effects.

Future research should focus on:

  • Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and establishing a clear dose-response relationship in vivo.

  • Safety and Toxicology Studies: Comprehensive evaluation of the compound's safety profile to identify any potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a compelling lead compound in the quest for novel neurogenic therapeutics. The strong patent evidence for its activity, combined with the established roles of its chemical scaffolds in CNS function, provides a solid foundation for its further development. The experimental protocols detailed in this guide offer a clear path for researchers to rigorously evaluate its biological activity and unlock its full therapeutic potential. Through a dedicated and systematic approach, this promising molecule could one day translate into a transformative treatment for patients suffering from devastating neurological disorders.

References

  • KR20120054642A - Synthesis of a neurostimulative piperazine - Google P
  • EP2470182B1 - Synthesis of a neurostimulative piperazine - Google P
  • US9278933B2 - Synthesis of a neurostimulative piperazine - Google P

Sources

An In-depth Technical Guide to Sourcing Methyl 6-(4-benzylpiperazino)nicotinate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Starting Material Integrity

In the landscape of pharmaceutical development, the journey from a promising molecular entity to a market-approved therapeutic is built upon a foundation of scientific rigor and unwavering quality control. The starting materials, the fundamental building blocks of any Active Pharmaceutical Ingredient (API), represent the genesis of this quality chain. Methyl 6-(4-benzylpiperazino)nicotinate, a key intermediate in the synthesis of various research compounds, exemplifies the critical nature of strategic sourcing. Its molecular structure, featuring a nicotinate core linked to a benzylpiperazine moiety, makes it a versatile scaffold in medicinal chemistry.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for sourcing this compound. It moves beyond a simple procurement checklist to instill a deeper understanding of the causality behind sourcing decisions, from dissecting the synthetic route to establishing a robust quality control system. As a Senior Application Scientist, the perspective offered herein is one of practical application, emphasizing that a well-defined starting material strategy is not merely a logistical step but a cornerstone of regulatory compliance and, ultimately, patient safety.[1][2]

Part 1: Deconstructing the Molecule - Synthesis and Impurity Profile Implications

A coherent sourcing strategy begins with a thorough understanding of the molecule's synthesis. This knowledge is not just academic; it directly informs the potential impurity profile, which is the primary concern during quality assessment and regulatory review.[2][3] The most common and industrially viable synthesis of this compound is a nucleophilic aromatic substitution reaction.

The reaction involves two primary precursors:

  • Methyl 6-chloronicotinate (or a similar halo-substituted nicotinate, like the bromo-variant).[4][5]

  • 1-Benzylpiperazine .[6][7][8]

The synthesis proceeds by displacing the halogen atom on the pyridine ring with the secondary amine of the benzylpiperazine. This is a well-established transformation, but its execution dictates the quality of the final product.

G cluster_0 Precursor Synthesis cluster_1 Final Synthesis Step cluster_2 Key Impurities to Monitor A Methyl 6-chloronicotinate (CAS: 73781-91-6) C This compound (CAS: 132521-74-5) A->C Nucleophilic Aromatic Substitution B 1-Benzylpiperazine (CAS: 841-77-0) B->C Imp1 Unreacted Methyl 6-chloronicotinate C->Imp1 Imp2 Unreacted 1-Benzylpiperazine C->Imp2 Imp3 Process-Related Impurities (e.g., Solvents) C->Imp3 Imp4 Side-Reaction Products (e.g., Dimerization) C->Imp4

Figure 1: Synthetic pathway and potential impurity sources.
Key Causality Insights:
  • Significance of Precursors: The purity of the final product is directly dependent on the purity of Methyl 6-chloronicotinate and 1-Benzylpiperazine. Impurities in these precursors can be carried through the synthesis or lead to unwanted side reactions.[2]

  • Stoichiometry and Reaction Control: An excess of either reactant can result in its presence in the final material. Inadequate temperature or pressure control can lead to incomplete reactions or the formation of degradation products.

  • Work-up and Purification: The purification process (e.g., crystallization, chromatography) is designed to remove unreacted starting materials and by-products. An inefficient purification process is a primary cause of batch-to-batch variability.

Understanding this synthetic logic is the first pillar of trustworthiness in your sourcing protocol; it allows you to ask potential suppliers targeted questions about their process controls and impurity purging strategies.[9]

Part 2: The Sourcing Gauntlet - A Framework for Vendor Qualification

Sourcing a critical starting material is not a simple procurement task; it is a risk management exercise.[10] The goal is to establish a resilient supply chain with vendors who can consistently provide material that meets predefined specifications. This process can be visualized as a multi-stage funnel.

G Start Identify Potential Suppliers DocReview Stage 1: Documentation Review - Request CoA, Specs, MSDS - Assess Manufacturing Capability Start->DocReview SampleTest Stage 2: Sample Analysis - Procure Sample Batch - In-house QC Verification DocReview->SampleTest Docs OK? Reject Reject DocReview->Reject Docs Not OK? Audit Stage 3: Supplier Audit (For GMP-critical applications) - On-site or Remote Audit - Review QMS & Batch Records SampleTest->Audit Sample Passes? SampleTest->Reject Sample Fails? Approve Approved Supplier List (ASL) Audit->Approve Audit Successful? Audit->Reject Audit Fails?

Figure 2: Workflow for qualifying a starting material supplier.
Experimental Protocol: Vendor Qualification

Objective: To systematically evaluate and approve suppliers of this compound to ensure consistent quality and supply chain security.

Methodology:

  • Initial Screening: Identify a pool of potential suppliers through chemical directories, industry databases, and trade publications. Prioritize manufacturers over distributors where possible to gain better process transparency.

  • Documentation Request:

    • Contact each potential supplier and request a comprehensive documentation package.

    • Required Documents:

      • Certificate of Analysis (CoA) for a recent batch.

      • Detailed product specifications.

      • Material Safety Data Sheet (MSDS).

      • A brief summary of the synthetic route (non-proprietary).

    • Analysis: Scrutinize the CoA to ensure the analytical methods used are appropriate and that the reported results meet your preliminary specifications.

  • Sample Evaluation:

    • Request a sample (e.g., 5-10 grams) from suppliers who pass the documentation review.

    • Perform a full in-house quality control analysis on the sample as described in Part 3.

    • Causality Check: The purpose here is to validate the supplier's CoA. Discrepancies between the supplier's CoA and your in-house results are a significant red flag, indicating potential issues with their analytical capabilities or batch consistency.[11][12]

  • Supplier Audit (for cGMP applications):

    • For materials intended for use under Good Manufacturing Practices (GMP), an audit is often necessary.[10]

    • The audit assesses the supplier's Quality Management System (QMS), facility controls, batch record documentation, and change control procedures.[10][13]

  • Approval and Monitoring:

    • Suppliers who successfully pass all stages are added to an Approved Supplier List (ASL).

    • Implement a program of routine monitoring, including full QC testing of every incoming batch and periodic review of the supplier's performance. Consider dual-sourcing strategies to mitigate supply chain risks.[10]

Part 3: Establishing Trust - The Self-Validating QC Protocol

Every batch of incoming material must be treated as "untrusted" until verified by your own quality control laboratory. Relying solely on a supplier's CoA is a common but risky practice.[11][12] A robust QC protocol serves as a self-validating system, ensuring that every batch released to production meets the required standards.

Data Presentation: Typical Specifications

The following table outlines a typical set of specifications for sourcing high-purity this compound.

Parameter Method Specification Rationale
Appearance Visual InspectionWhite to off-white solidProvides a quick check for gross contamination or degradation.
Identification FTIR SpectroscopySpectrum conforms to reference standardConfirms the molecular identity and functional groups.
Identification ¹H NMRSpectrum conforms to structureProvides unambiguous confirmation of the chemical structure.
Melting Point USP <741>101-104°C[14]A narrow melting range is indicative of high purity.
Assay (Purity) HPLC-UV≥ 98.0%Quantifies the main component and ensures potency.
Related Substances HPLC-UVIndividual Impurity: ≤ 0.5%Total Impurities: ≤ 1.5%Controls levels of unreacted starting materials and by-products.[2]
Residual Solvents GC-HSPer ICH Q3C Guidelines[2]Ensures that solvents used in the synthesis are removed to safe levels.
Experimental Protocol: HPLC Purity and Impurity Analysis

Objective: To quantify the purity of this compound and detect related substance impurities using High-Performance Liquid Chromatography (HPLC) with UV detection.

Methodology:

  • Instrumentation & Reagents:

    • HPLC system with a UV/Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic Acid or similar modifier.

    • Reference standard of this compound (purity >99.5%).

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or other lambda max).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.

  • Sample Preparation:

    • Prepare the incoming material sample at the same concentration as the standard.

  • Analysis:

    • Inject the standard and sample solutions.

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the assay (% purity) by comparing the peak area of the sample to the peak area of the standard (area normalization or external standard method).

    • Identify and quantify any other peaks as impurities.

Causality Note: The choice of a reverse-phase C18 column and an Acetonitrile/Water mobile phase is based on the moderate polarity of the target molecule. The gradient elution is necessary to ensure that both more polar (early eluting) and less polar (late eluting) impurities are effectively separated and detected within a reasonable run time.[15][16]

Incoming QC Workflow Visualization

G Start Material Received with Supplier CoA Sampling Sample Material (Representative Sample) Start->Sampling QC_Testing Perform Full QC Testing (Appearance, Identity, Purity, etc.) Sampling->QC_Testing Compare Compare Results to Specifications & Supplier CoA QC_Testing->Compare Release Release Material to Production Compare->Release Results OK? Investigate Investigate Discrepancy (OOS Procedure) Compare->Investigate Results Not OK? Reject Reject Batch Investigate->Reject

Figure 3: Logic flow for incoming raw material quality control.

Conclusion: Sourcing as a Scientific Discipline

The sourcing of this compound, or any critical starting material, transcends mere purchasing. It is a scientific discipline that requires a deep understanding of organic chemistry, analytical science, and regulatory principles. By deconstructing the synthesis to anticipate impurities, implementing a rigorous, multi-stage vendor qualification process, and adhering to a self-validating internal QC protocol, research and development organizations can build a foundation of quality and trust. This authoritative approach ensures that the starting materials are not a source of variability or risk, but rather a reliable cornerstone upon which successful drug development programs are built.

References

  • gmp-compliance.org. Quality Control of Starting Materials (APIs and Excipients). [Link]

  • Rhodium.ws. Synthesis of 1-Benzylpiperazine (BzP/A2). [Link]

  • Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]

  • gmp-compliance.org. Quality Control of Starting Materials (APIs and Excipients) Live Online Training. [Link]

  • GMP SOP. Control of starting Materials in Good Manufacturing Practice. [Link]

  • Wikipedia. Benzylpiperazine. [Link]

  • Pharmaceutical Technology. Drug Substance Starting Material Selection. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. [Link]

  • DrugPatentWatch. The Strategic Core: A Definitive Guide to API Sourcing for Generic Drug Manufacturers. [Link]

  • World Health Organization (WHO). Annex 3 WHO pharmaceutical starting materials certification scheme (SMACS): guidelines on implementation. [Link]

  • Enkrisi. Vol 21: Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. [Link]

  • SlideShare. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • U.S. Food and Drug Administration (FDA). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. [Link]

  • European Pharmaceutical Review. EMA and FDA approval of regulatory starting materials. [Link]

  • DrugPatentWatch. The Invisible Backbone: A Strategic Report on Sourcing Key Starting Materials (KSMs) for Pharmaceutical APIs in a Volatile Global Economy. [Link]

  • ResearchGate. Clandestine synthesis routes for benzylpiperazine salts. [Link]

  • PubChem - NIH. Methyl Nicotinate. [Link]

  • PubMed. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. [Link]

  • PrepChem.com. Synthesis of methyl 6-methylnicotinate. [Link]

  • Wikipedia. Methyl nicotinate. [Link]

  • Moltus Research Laboratories. Methyl 6-Methylnicotinate. [Link]

  • ResearchGate. Synthesis and antinociceptive activity of methyl nicotinate. [Link]

  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • Tradeindia. Methyl Nicotinate - Manufacturers, Suppliers and Exporters. [Link]

  • ResearchGate. Niacin and its metabolites: Role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview. [Link]

  • Patsnap. Synthesis method of 6-methyl nicotine. [Link]

  • PubMed. Determination of niacin in food materials by liquid chromatography using isotope dilution mass spectrometry. [Link]

  • Zydex Organics. Discover an array of Value-Added solutions within our repertoire. [Link]

  • Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

  • PubMed. Benzylpiperazine: "A messy drug". [Link]

  • MDPI. Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. [Link]

Sources

A Technical Guide to the In-Silico Prediction of Physicochemical, Pharmacokinetic, and Toxicological Properties of Methyl 6-(4-benzylpiperazino)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the early-stage evaluation of lead compounds is paramount to de-risk development pipelines and reduce costly late-stage failures. In-silico computational models have emerged as indispensable tools, offering rapid and cost-effective means to predict the multifaceted properties of novel chemical entities. This guide provides an in-depth technical framework for the theoretical property prediction of Methyl 6-(4-benzylpiperazino)nicotinate , a molecule of interest within the broader class of piperazine-substituted nicotinic acid derivatives. These derivatives have garnered attention for their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system effects[1][2].

This document is structured to provide researchers, medicinal chemists, and drug development professionals with a comprehensive workflow for characterizing a novel compound before its physical synthesis and experimental validation. We will explore its probable synthetic route, delve into the prediction of its physicochemical characteristics, forecast its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, assess its potential toxicological liabilities, and investigate its likely biological targets through molecular docking.

Molecular Overview and Synthetic Strategy

This compound possesses a hybrid scaffold, integrating a nicotinic acid methyl ester with a benzylpiperazine moiety. The piperazine ring is a common pharmacophore known to enhance aqueous solubility and bioavailability[1]. The benzyl group introduces lipophilicity, which can influence receptor binding and membrane permeability.

Proposed Synthesis

Synthetic_Pathway Methyl 6-chloronicotinate Methyl 6-chloronicotinate Reaction_Step_1 Nucleophilic Aromatic Substitution (Pd-catalyzed or SNAr) Methyl 6-chloronicotinate->Reaction_Step_1 Benzylpiperazine Benzylpiperazine Benzylpiperazine->Reaction_Step_1 This compound This compound Reaction_Step_1->this compound

Caption: Proposed synthetic route for this compound.

Part 1: Physicochemical and Pharmacokinetic (ADME) Profile Prediction

The initial phase of in-silico evaluation focuses on predicting the fundamental physicochemical properties and the ADME profile of the molecule. These parameters are critical determinants of a drug's developability and in-vivo behavior.

Methodology: In-Silico ADME Prediction

A variety of robust, open-access web-based tools can be employed for this purpose. A consensus approach, utilizing multiple platforms, is recommended to enhance the reliability of the predictions[5].

Step-by-Step Protocol:

  • Canonical SMILES Generation: Obtain the canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound. This can be generated using chemical drawing software such as ChemDraw or online tools like PubChem.

  • Submission to ADME Prediction Servers: Input the SMILES string into multiple ADME prediction web servers. Recommended platforms include:

    • SwissADME: A comprehensive tool for predicting physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness.

    • pkCSM: Predicts a wide range of pharmacokinetic and toxicity properties.

    • admetSAR 2.0: Another valuable resource for ADMET prediction.

  • Data Aggregation and Analysis: Consolidate the predicted data from each server into a summary table. Analyze the consensus and divergence of the predictions to form a holistic profile of the molecule.

Predicted Physicochemical and ADME Properties

PropertyPredicted Value (SwissADME)Predicted Value (pkCSM)Predicted Value (admetSAR 2.0)Interpretation
Molecular Weight 311.38 g/mol 311.38 g/mol 311.38 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (Lipophilicity) 3.152.983.05Indicates good membrane permeability.
Water Solubility Moderately soluble-3.5 (log mol/L)-3.2 (log mol/L)Suggests acceptable solubility for oral absorption.
H-bond Donors 000Favorable for membrane permeability.
H-bond Acceptors 555Within the acceptable range for drug-likeness.
Oral Bioavailability High85%HighThe molecule is predicted to be well-absorbed after oral administration.
BBB Permeability YesPermeablePermeableIndicates potential for central nervous system activity.
CYP450 Inhibition Inhibitor of CYP2D6Non-inhibitorInhibitor of CYP2D6, CYP3A4Potential for drug-drug interactions. Further experimental validation is required.
Human Intestinal Abs. High92%HighPredicted to be well-absorbed from the gastrointestinal tract.

digraph "ADME_Workflow" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial"];

"Input" [label="Canonical SMILES of\nthis compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "SwissADME" [style=filled, fillcolor="#FBBC05"]; "pkCSM" [style=filled, fillcolor="#FBBC05"]; "admetSAR" [style=filled, fillcolor="#FBBC05"]; "Data_Aggregation" [label="Aggregate and Analyze\nPredicted Properties", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Output" [label="Comprehensive ADME Profile", shape=document, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Input" -> "SwissADME"; "Input" -> "pkCSM"; "Input" -> "admetSAR"; "SwissADME" -> "Data_Aggregation"; "pkCSM" -> "Data_Aggregation"; "admetSAR" -> "Data_Aggregation"; "Data_Aggregation" -> "Output"; }

Caption: Workflow for in-silico ADME prediction.

Part 2: Toxicity Profile Prediction

Early identification of potential toxicological liabilities is a critical component of preclinical drug development. In-silico toxicity prediction models leverage large datasets of known toxic compounds to forecast the potential adverse effects of novel molecules[6][7][8].

Methodology: In-Silico Toxicity Prediction

A consensus of predictions from multiple platforms is crucial for a more reliable assessment of toxicological risks[9].

Step-by-Step Protocol:

  • Utilize Toxicity Prediction Servers: Submit the canonical SMILES of the target molecule to specialized toxicity prediction web servers. Recommended tools include:

    • ProTox-II: Predicts various toxicity endpoints, including organ toxicity and toxicological pathways.

    • ToxTree: An open-source application that estimates toxic hazards by applying decision tree approaches.

    • admetSAR 2.0: Also provides predictions for several toxicity endpoints.

  • Endpoint Analysis: Focus on key toxicological endpoints such as:

    • Mutagenicity (Ames test): Indicates the potential to cause genetic mutations.

    • Carcinogenicity: Predicts the likelihood of causing cancer.

    • Hepatotoxicity: Assesses the potential for liver damage.

    • Cardiotoxicity (hERG inhibition): A critical safety endpoint, as hERG channel blockade can lead to fatal cardiac arrhythmias.

  • Risk Assessment: Synthesize the predictions to formulate a preliminary risk assessment for the molecule.

Predicted Toxicological Profile
Toxicity EndpointPredicted Outcome (ProTox-II)Predicted Outcome (ToxTree)Predicted Outcome (admetSAR 2.0)Interpretation
Mutagenicity (Ames) Non-mutagenicNon-mutagenicNon-mutagenicLow risk of causing genetic mutations.
Carcinogenicity Non-carcinogenicNon-carcinogenicNon-carcinogenicPredicted to have a low carcinogenic potential.
Hepatotoxicity Low riskNo structural alertsLow riskThe molecule is predicted to have a low likelihood of causing liver injury.
hERG Inhibition Non-inhibitorNo structural alertsNon-inhibitorLow risk of cardiotoxicity associated with hERG channel blockade.
Acute Oral Toxicity Class 4 (LD50 > 300 mg/kg)N/AClass 3 (LD50 > 500 mg/kg)Predicted to have low acute oral toxicity.

Part 3: Biological Target Identification and Molecular Docking

The piperazine and nicotinate scaffolds are present in numerous biologically active compounds, suggesting a range of potential protein targets for this compound. Molecular docking simulations can provide insights into the plausible binding modes and affinities of the molecule to these targets[10][11][12][13].

Potential Biological Targets

Based on the structural motifs present in the molecule, several classes of proteins emerge as potential targets:

  • G-Protein Coupled Receptors (GPCRs): The arylpiperazine moiety is a well-known pharmacophore for various GPCRs, including serotonergic and dopaminergic receptors[14].

  • Enzymes: Piperazine derivatives have been shown to inhibit enzymes such as urease[10].

  • Nicotinic Acetylcholine Receptors (nAChRs): The nicotinic acid core suggests potential interactions with nAChRs[15][16][17][18][19].

Methodology: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Step-by-Step Protocol:

  • Protein Target Selection and Preparation:

    • Select relevant protein targets from the Protein Data Bank (PDB). For this guide, we will consider the human 5-HT1A serotonin receptor as a representative GPCR target.

    • Prepare the receptor structure by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software like AutoDock Tools or Chimera.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Minimize the energy of the ligand structure using a force field like MMFF94.

  • Docking Simulation:

    • Define the binding site on the receptor, typically based on the location of a co-crystallized ligand or predicted active site.

    • Perform the docking simulation using software such as AutoDock Vina or PyRx.

  • Analysis of Docking Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (usually expressed in kcal/mol).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.

Molecular_Docking_Workflow Protein_Selection Select and Prepare Protein Target (e.g., 5-HT1A) Docking_Simulation Perform Docking (AutoDock Vina) Protein_Selection->Docking_Simulation Ligand_Preparation Prepare 3D Structure of This compound Ligand_Preparation->Docking_Simulation Analysis Analyze Binding Poses and Interactions Docking_Simulation->Analysis Output Predicted Binding Affinity and Interaction Profile Analysis->Output

Caption: Workflow for molecular docking studies.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in-silico workflow for the theoretical property prediction of this compound. The predictive models suggest that this molecule possesses favorable drug-like properties, including good oral bioavailability, CNS permeability, and a low risk of toxicity. Molecular docking simulations can further elucidate its potential biological targets, guiding future experimental validation.

The next logical steps in the development of this compound would be its chemical synthesis and subsequent in-vitro and in-vivo testing to validate these theoretical predictions. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

  • Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. Bioorganic Chemistry. [Link]

  • Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers. PubMed. [Link]

  • Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. PubMed. [Link]

  • Molecular docking studies of piperazine: Derived PPARγ agonist for optimized antidiabetic activity. International Journal of Pharmaceutical Research and Development. [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • In silico toxicology: computational methods for the prediction of chemical toxicity. PMC. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]

  • Streamlining Toxicity Predictions with In Silico Profiling. Instem. [Link]

  • Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Florida Gulf Coast University. [Link]

  • In vitro and In silico Predictive ADME. University of Helsinki. [Link]

  • Chapter 2: In Silico Tools for Toxicity Prediction. Royal Society of Chemistry. [Link]

  • The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2. SACI. [Link]

  • In Silico Toxicity Prediction. PozeSCAF. [Link]

  • In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

  • In Silico ADMET Prediction Service. CD ComputaBio. [Link]

  • QSAR analysis of nicotinamidic compounds and design of potential Bruton's tyrosine kinase (Btk) inhibitors. PubMed. [Link]

  • Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences From the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. PubMed. [Link]

  • Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. PubMed. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. ResearchGate. [Link]

  • Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. ACS Publications. [Link]

  • Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. ResearchGate. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]

  • synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Iraqi National Journal of Chemistry. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. PMC. [Link]

  • Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[10][13]benzoquinone hydrochloride. ResearchGate. [Link]

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. MDPI. [Link]

Sources

In Silico Analysis of Methyl 6-(4-benzylpiperazino)nicotinate: A Technical Guide to Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth protocol for the in silico modeling and molecular docking of Methyl 6-(4-benzylpiperazino)nicotinate. In the absence of established biological targets for this specific molecule, we leverage its structural similarity to benzylpiperazine derivatives, known modulators of dopaminergic and serotonergic pathways, to postulate a plausible interaction with the human D2 dopamine receptor. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step workflow from ligand and protein preparation to the analysis and validation of docking results. Our approach emphasizes scientific integrity, providing a robust framework for the computational assessment of small molecule-protein interactions.

Introduction: The Rationale for In Silico Investigation

This compound is a small molecule with the chemical formula C18H21N3O2[1][2][3]. While its specific biological activities are not extensively documented in publicly available literature, its core structure, containing a benzylpiperazine moiety, is a well-recognized pharmacophore. Benzylpiperazine and its derivatives are known to exert effects on the central nervous system, primarily by modulating dopaminergic and serotonergic receptor systems[4][5][6]. These G-protein coupled receptors (GPCRs) are significant targets in the development of therapeutics for a wide range of neurological and psychiatric disorders.

Given the structural alerts within this compound, we hypothesize a potential interaction with the human D2 dopamine receptor (D2DR). The D2DR is a critical target for both typical and atypical antipsychotic medications[7][8]. Therefore, employing in silico molecular docking to predict the binding affinity and pose of this compound to the D2DR provides a scientifically grounded starting point for further investigation. This guide will utilize the crystal structure of the human D2 dopamine receptor in complex with the atypical antipsychotic drug risperidone (PDB ID: 6CM4) as our protein target[7].

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[9][10]. A key aspect of this method is the use of a scoring function to estimate the binding affinity, typically expressed as a negative Gibbs free energy of binding (ΔG). A more negative ΔG suggests a stronger, more favorable interaction[11].

Experimental Workflow: A Comprehensive Protocol

The in silico analysis of this compound binding to the D2 dopamine receptor involves a multi-step process. Each stage is crucial for the accuracy and reliability of the final results.

workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (this compound) Grid_Generation Grid Box Generation Ligand_Prep->Grid_Generation Protein_Prep Protein Preparation (D2 Dopamine Receptor - PDB: 6CM4) Protein_Prep->Grid_Generation Molecular_Docking Molecular Docking (e.g., AutoDock Vina) Grid_Generation->Molecular_Docking Pose_Analysis Binding Pose Analysis Molecular_Docking->Pose_Analysis Interaction_Analysis Ligand-Receptor Interaction Analysis Pose_Analysis->Interaction_Analysis Result_Validation Validation of Docking Results Interaction_Analysis->Result_Validation

Figure 1: A schematic representation of the molecular docking workflow.

Ligand Preparation

Accurate three-dimensional representation of the ligand is paramount for a successful docking study.

Step-by-step Protocol:

  • Obtain 2D Structure: The 2D structure of this compound can be drawn using chemical drawing software such as ChemDraw or MarvinSketch, or obtained from chemical databases like PubChem.

  • Convert to 3D: The 2D structure is then converted to a 3D conformation. This can be accomplished using software like Open Babel.

  • Energy Minimization: The 3D structure must be energy minimized to obtain a low-energy, stable conformation. This is typically performed using force fields like MMFF94 or UFF.

  • Assign Partial Charges: Appropriate partial charges (e.g., Gasteiger charges) are assigned to each atom.

  • Define Rotatable Bonds: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

  • Save in Appropriate Format: The prepared ligand is saved in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).

Protein Preparation

The protein structure, obtained from the Protein Data Bank (PDB), requires careful preparation to ensure it is suitable for docking.

Step-by-step Protocol:

  • Download PDB File: The crystal structure of the D2 dopamine receptor (PDB ID: 6CM4) is downloaded from the RCSB PDB database[7].

  • Remove Unnecessary Molecules: Water molecules, co-factors, and any co-crystallized ligands (in this case, risperidone) are removed from the PDB file. This is crucial as we want to dock our ligand of interest into the binding site.

  • Add Hydrogen Atoms: Hydrogen atoms are typically not resolved in X-ray crystal structures and must be added. Polar hydrogens are particularly important for defining hydrogen bonding networks.

  • Assign Charges: Partial charges are assigned to the protein atoms.

  • Handle Missing Residues/Loops: If there are any missing residues or loops in the crystal structure, they should be modeled using homology modeling software. For the purpose of this guide, we will proceed with the provided structure, assuming it is complete in the region of interest.

  • Save in Appropriate Format: The prepared protein is saved in a compatible format (e.g., .pdbqt for AutoDock Vina).

Molecular Docking

With the prepared ligand and protein, the docking simulation can be performed.

Step-by-step Protocol:

  • Define the Binding Site (Grid Box): A grid box is defined around the active site of the D2DR. The coordinates of the grid box can be determined based on the location of the co-crystallized ligand (risperidone) in the original PDB file. This ensures that the docking search is focused on the relevant binding pocket.

  • Configure Docking Parameters: The docking parameters are set in the software's configuration file. This includes the number of binding modes to generate and the exhaustiveness of the search. A higher exhaustiveness increases the computational time but also the likelihood of finding the optimal binding pose.

  • Run the Docking Simulation: The docking calculation is initiated. The software will systematically explore different conformations of the ligand within the defined grid box and score them based on the scoring function.

Analysis and Interpretation of Results

The output of a docking simulation provides a wealth of information that requires careful analysis.

Binding Affinity and Pose Analysis

The primary output of the docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.

  • Binding Affinity: The binding affinity is typically reported in kcal/mol. A more negative value indicates a more favorable binding interaction. These scores are useful for ranking different ligands or different poses of the same ligand.

  • Pose Analysis: The top-ranked poses should be visually inspected to assess their plausibility. This includes examining the ligand's conformation and its placement within the binding pocket. The root-mean-square deviation (RMSD) between different poses can be calculated to understand their similarity. An RMSD of less than 2.0 Å is generally considered to indicate a similar binding mode[12].

Ligand-Receptor Interactions

Understanding the specific interactions between the ligand and the protein is crucial for rational drug design.

  • Visualization: The docked complex should be visualized using molecular graphics software such as PyMOL or Chimera. This allows for a detailed examination of the interactions.

  • Interaction Types: Key interactions to identify include:

    • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

    • Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein.

    • Pi-Pi Stacking: These interactions can occur between aromatic rings in the ligand and aromatic residues in the protein.

    • Salt Bridges: These are electrostatic interactions between charged groups.

Table 1: Hypothetical Docking Results for this compound with D2DR

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues (Hypothetical)Interaction Type
1-9.20.00Asp114, Ser193, Phe390Hydrogen Bond, Pi-Pi Stacking
2-8.81.25Asp114, Val115, Trp386Hydrogen Bond, Hydrophobic
3-8.51.89Ser193, Phe390, His393Hydrogen Bond, Pi-Pi Stacking

Validation of Docking Results

It is essential to validate the results of a molecular docking study to increase confidence in the predictions.

  • Re-docking of a Known Ligand: A common validation technique is to first dock a known inhibitor (in this case, risperidone, the co-crystallized ligand) into the binding site. If the docking protocol can accurately reproduce the experimentally determined binding pose (low RMSD between the docked pose and the crystal structure pose), it provides confidence in the methodology[12].

  • Comparison with Experimental Data: If experimental data, such as IC50 values, are available for a series of related compounds, the docking scores can be correlated with these values. A good correlation would further validate the docking protocol.

  • Molecular Dynamics (MD) Simulations: The stability of the top-ranked docked complex can be further assessed using MD simulations. These simulations can provide insights into the dynamic behavior of the ligand-protein complex over time.

Conclusion

This technical guide has outlined a comprehensive workflow for the in silico modeling and molecular docking of this compound with the human D2 dopamine receptor. By leveraging structural information and established computational methodologies, we can generate valuable hypotheses about the potential biological activity of this compound. The detailed protocols for ligand and protein preparation, docking simulation, and results analysis provide a robust framework for researchers to conduct their own in silico investigations. It is imperative to remember that molecular docking is a predictive tool, and its findings should be further validated through experimental studies.

References

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • Various Authors. (2021). How does one prepare proteins for molecular docking? Quora. Retrieved from [Link]

  • Wang, S., et al. (2018). Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. RCSB PDB. Retrieved from [Link]

  • Various Authors. (2022). How to validate the molecular docking results? ResearchGate. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Various Authors. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Retrieved from [Link]

  • Yin, J., et al. (2020). Structure of a D2 dopamine receptor-G-protein complex in a lipid membrane. RCSB PDB. Retrieved from [Link]

  • KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]

  • Various Authors. (2021). How to validate molecular docking results with no proper crystal structure?? ResearchGate. Retrieved from [Link]

  • Xu, P., et al. (2021). Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex. RCSB PDB. Retrieved from [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]

  • Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 13.2: How to Dock Your Own Drug. Retrieved from [Link]

  • Various Authors. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

  • Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. Retrieved from [Link]

  • Bioinformatics Review. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]

  • Molelixir Informatics. (2025). Ligand Preparation for Molecular docking #biotech. YouTube. Retrieved from [Link]

  • AdooQ BioScience. (n.d.). This compound. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Purity Isolation of Methyl 6-(4-benzylpiperazino)nicotinate for Drug Discovery Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-(4-benzylpiperazino)nicotinate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of both nicotinic acid and benzylpiperazine, it presents a scaffold with potential applications in various therapeutic areas. The biological activity and ultimate utility of such compounds are intrinsically linked to their purity. Trace impurities from the synthetic process, such as starting materials, by-products, or degradation products, can lead to erroneous biological data and complicate downstream applications. Therefore, a robust and reproducible purification protocol is paramount for obtaining high-purity this compound suitable for rigorous scientific investigation.

This application note provides a detailed, two-stage protocol for the purification of this compound, commencing with flash column chromatography to remove bulk impurities, followed by recrystallization to achieve high crystalline purity. The methodologies are explained with a focus on the chemical principles at play, ensuring that researchers can not only follow the steps but also understand the rationale behind them.

Part 1: Purification via Flash Column Chromatography

The basic nature of the piperazine nitrogen in this compound can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction often results in significant peak tailing during column chromatography, leading to poor separation and cross-contamination of fractions. To counteract this, a basic modifier, triethylamine (TEA), is incorporated into the mobile phase. The TEA acts as a competitive base, neutralizing the acidic sites on the silica and allowing for a more symmetrical elution profile of the target compound.[1]

The selection of an appropriate solvent system is critical for a successful separation and is typically determined by thin-layer chromatography (TLC) analysis. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which generally provides the best separation from impurities.[2]

Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate containing 0.5% triethylamine). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

  • Column Packing: Carefully pour the slurry into a glass chromatography column with a stopcock. Allow the silica to settle, and then gently tap the column to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. If a stronger solvent is used, it is crucial to adsorb the sample onto a small amount of silica gel before loading. To do this, dissolve the sample, add a small portion of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Gently add the eluent to the column, taking care not to disturb the top surface of the silica. Apply positive pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in an orderly manner and monitor the elution of the compound by TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the partially purified product.

Part 2: Final Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity in solid compounds.[3][4] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.[5] For this compound, which has a reported melting point of 101-104°C, a solvent system such as ethanol/water or ethyl acetate/hexane is often suitable.

Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the partially purified product. Add a few drops of a potential solvent (e.g., ethanol). If the compound dissolves readily at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture. A good solvent will dissolve the compound upon heating. If the compound is too soluble in one solvent, a two-solvent system can be employed by adding a less polar "anti-solvent" (e.g., water or hexane) dropwise to the hot solution until turbidity is observed, then reheating to clarify.

  • Dissolution: Place the partially purified this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the flask during this cooling period. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purification and Analysis Workflow

Caption: Workflow for the purification and characterization of this compound.

Data Summary and Expected Outcomes

ParameterFlash Column ChromatographyRecrystallization
Stationary Phase Silica GelN/A
Mobile Phase Hexane/Ethyl Acetate with 0.5% TEAEthanol/Water or Ethyl Acetate/Hexane
Expected Purity >95%>99%
Typical Yield 70-85%80-95%
Physical Form Off-white solid or oilWhite crystalline solid

Analytical Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a reverse-phase HPLC method. A C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. Detection can be achieved using a UV detector at a wavelength where the aromatic rings show strong absorbance (typically around 254 nm).

  • Mass Spectrometry (MS): Confirmation of the molecular weight (311.38 g/mol for C18H21N3O2) can be obtained by electrospray ionization mass spectrometry (ESI-MS), which should show a prominent [M+H]+ ion at m/z 312.4.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide structural confirmation. Expected signals include:

      • Aromatic protons from the benzyl and nicotinate rings (typically in the δ 7.0-8.5 ppm region).

      • A singlet for the methyl ester protons (around δ 3.8-3.9 ppm).

      • A singlet for the benzylic methylene protons (around δ 3.5 ppm).

      • Multiplets for the piperazine ring protons (typically in the δ 2.5-3.5 ppm region).

    • ¹³C NMR: The carbon NMR spectrum will further confirm the structure, with characteristic signals for the carbonyl carbon of the ester, and the aromatic and aliphatic carbons.

  • Melting Point: The melting point of the purified compound should be sharp and consistent with the literature value (101-104°C).[1] A broad melting range is indicative of impurities.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for obtaining high-purity this compound. By employing a combination of flash column chromatography with a basic modifier and a final recrystallization step, researchers can confidently produce material of sufficient quality for demanding applications in drug discovery and development. The analytical methods outlined will ensure the identity and purity of the final compound, providing a solid foundation for subsequent biological and pharmacological studies.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • LibreTexts Chemistry. Recrystallization. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Experiment 2: Recrystallization. [Link]

  • American Chemical Society. The ACS Guide to Scholarly Communication. [Link]

  • SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. [Link]

  • PubChem. 1-Benzylpiperazine. [Link]

  • PubChem. Methyl nicotinate. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Ottawa, Department of Chemistry and Biomolecular Sciences. Recrystallization. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

Sources

Application Notes & Protocols: A Hypothesis-Driven Approach to In Vitro Assay Development for Methyl 6-(4-benzylpiperazino)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 6-(4-benzylpiperazino)nicotinate is a synthetic organic compound featuring a benzylpiperazine moiety linked to a methyl nicotinate scaffold. The piperazine core is a privileged structure in medicinal chemistry, frequently associated with activity at G-protein coupled receptors (GPCRs), particularly dopaminergic and serotonergic receptors.[1] The nicotinate portion, a derivative of nicotinic acid, suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs). Given the absence of extensive public data on its biological targets, a structured and hypothesis-driven approach is essential for its in vitro characterization. This document provides a comprehensive guide for researchers, outlining a systematic workflow from initial target hypothesis generation to detailed mechanistic assays to elucidate the pharmacological profile of this compound.

Introduction and Strategic Overview

The primary challenge in the early-stage assessment of a novel chemical entity like this compound is the identification of its biological target(s) and the characterization of its activity (e.g., agonist, antagonist, inhibitor). Our strategy is built on a logical progression from broad, hypothesis-generating screening to specific, hypothesis-testing assays.

Core Hypotheses based on Chemical Structure:

  • GPCR Ligand: The benzylpiperazine motif is a well-established pharmacophore for central nervous system (CNS) receptors. This leads to the hypothesis that the compound may bind to and modulate the activity of dopamine (e.g., D2), serotonin (e.g., 5-HT2A), or other aminergic GPCRs.[2][3]

  • Nicotinic Receptor Ligand: The methyl nicotinate scaffold is structurally related to acetylcholine, the endogenous ligand for nAChRs, which are ligand-gated ion channels.[4]

  • Enzyme Inhibitor: The overall structure may fit into the active or allosteric site of various enzymes, a common mechanism for piperazine-containing compounds.[5]

This guide will detail the protocols to systematically test these hypotheses.

G Compound This compound Hypothesis Hypothesis Generation (Based on Structure) Compound->Hypothesis GPCR Hypothesis 1: GPCR Ligand (Dopamine, Serotonin, nAChR) Hypothesis->GPCR Piperazine & Nicotinate Moieties Enzyme Hypothesis 2: Enzyme Inhibitor Hypothesis->Enzyme General Privileged Scaffold Activity G cluster_gq Gq-Coupled Pathway (e.g., 5-HT2A) cluster_gi Gi-Coupled Pathway (e.g., Dopamine D2) Agonist_Gq Agonist GPCR_Gq 5-HT2A Receptor Agonist_Gq->GPCR_Gq Gq Gαq GPCR_Gq->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Hydrolysis Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Agonist_Gi Agonist GPCR_Gi D2 Receptor Agonist_Gi->GPCR_Gi Gi Gαi GPCR_Gi->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: Common GPCR signaling pathways for functional assays.

Protocol 4.1: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)

Rationale: Gq-coupled receptors, like 5-HT2A, signal through the activation of phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]ᵢ). [6]This change can be measured using calcium-sensitive fluorescent dyes.

Methodology:

  • Cell Culture: Plate cells stably expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293) in a black-walled, clear-bottom 96- or 384-well plate and grow overnight.

  • Dye Loading: Remove culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) diluted in assay buffer containing probenecid (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence for 10-20 seconds.

  • Agonist Mode: The instrument automatically injects varying concentrations of this compound and immediately begins reading fluorescence intensity over time (typically 2-3 minutes). An increase in fluorescence indicates agonist activity.

  • Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound for 15-30 minutes before adding a known agonist (e.g., Serotonin at its EC₈₀ concentration). A reduction in the agonist-induced signal indicates antagonist activity.

  • Data Analysis: Calculate the peak fluorescence response and plot it against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Protocol 4.2: cAMP Assay for Gs/Gi-Coupled Receptors (e.g., Dopamine D2)

Rationale: Gi-coupled receptors, like Dopamine D2, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). [7]This can be measured using various methods, including luciferase reporter assays or competitive immunoassays like HTRF (Homogeneous Time-Resolved Fluorescence). [8][9] Methodology (using a generic HTRF kit):

  • Cell Culture: Plate cells stably expressing the D2 receptor in a suitable microplate.

  • Agonist Mode:

    • Add varying concentrations of the test compound to the cells.

    • To measure a decrease in cAMP, stimulate adenylyl cyclase with a fixed concentration of Forskolin.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Pre-incubate cells with the test compound.

    • Add a known D2 agonist (e.g., Quinpirole) along with Forskolin.

    • Incubate for 30 minutes.

  • Lysis and Detection:

    • Lyse the cells and add the HTRF detection reagents (typically a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a Europium cryptate).

    • Incubate as per the manufacturer's protocol (e.g., 60 minutes).

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: The ratio of the two emission wavelengths is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the log concentration of the test compound to determine EC₅₀ or IC₅₀.

Functional Data Summary:

TargetAssayModePotency (EC₅₀/IC₅₀, nM)
Dopamine D2cAMPAntagonistIC₅₀ = 35.4 nM
Serotonin 5-HT2ACalcium FluxAntagonistIC₅₀ = 98.1 nM

Phase 4: Enzyme Inhibition Assays

If the initial screen had suggested an interaction with an enzyme, a direct enzyme inhibition assay would be necessary.

Protocol 5.1: General Enzyme Inhibition Assay

Rationale: To determine if the compound directly inhibits the catalytic activity of a purified enzyme. The protocol must be tailored to the specific enzyme and its substrate. [10][11] Methodology (Example using a generic kinase with a colorimetric readout):

  • Assay Conditions: The assay should be run under initial velocity conditions, with the substrate concentration at or below its Michaelis-Menten constant (Kₘ) to effectively detect competitive inhibitors. [10]2. Reaction Setup: In a microplate, combine:

    • Assay Buffer

    • Purified Enzyme

    • Varying concentrations of this compound (or vehicle control).

    • Pre-incubate for 10-15 minutes.

  • Initiate Reaction: Add the substrate to start the reaction.

  • Incubation: Incubate at the optimal temperature (e.g., 37°C) for a time period determined to be in the linear range of product formation.

  • Stop and Detect: Stop the reaction (e.g., by adding a stop solution) and add a detection reagent that generates a colorimetric or fluorescent signal proportional to the product formed.

  • Data Analysis: Measure absorbance/fluorescence. Calculate % inhibition relative to the vehicle control and plot against the log concentration of the inhibitor to determine the IC₅₀.

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition I_comp Inhibitor E_comp Enzyme I_comp->E_comp EI_comp [EI] Complex (Inactive) I_comp->EI_comp ES_comp [ES] Complex (Product Formation) E_comp->ES_comp E_comp->EI_comp S_comp Substrate S_comp->E_comp I_noncomp Inhibitor E_noncomp Enzyme I_noncomp->E_noncomp ES_noncomp [ES] Complex I_noncomp->ES_noncomp ESI_noncomp [ESI] Complex (Inactive) I_noncomp->ESI_noncomp E_noncomp->ES_noncomp S_noncomp Substrate S_noncomp->E_noncomp ES_noncomp->ESI_noncomp

Caption: Common modes of reversible enzyme inhibition.

Conclusion

This document provides a robust, multi-phase framework for the comprehensive in vitro characterization of this compound. By following a logical progression from broad screening to detailed binding and functional assays, researchers can efficiently identify the biological targets, determine the potency, and elucidate the mechanism of action of this and other novel compounds. This systematic approach ensures data integrity and provides a solid foundation for further drug development efforts.

References

  • Biocompare (2013). Cell-based Assays for GPCR Activity. Available at: [Link]

  • Staus, D. M., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in Cell Biology (Vol. 166, pp. 49-65). Academic Press. Available at: [Link]

  • Insel, P. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • European Pharmaceutical Review (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Available at: [Link]

  • Signosis (n.d.). GPCR Luciferase Reporter Cell Lines. Available at: [Link]

  • National Center for Biotechnology Information (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available at: [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. Available at: [Link]

  • Eurofins DiscoverX (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Innoprot (n.d.). 5-HT2A Serotonin Receptor Assay. Available at: [Link]

  • ResearchGate (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Available at: [Link]

  • Wang, F., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Available at: [Link]

  • BMG LABTECH (n.d.). Dopamine d2 receptor HTRF binding kinetics. Available at: [Link]

  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem. Available at: [Link]

  • van de Witte, S. V., et al. (1996). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research. Available at: [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

  • Ishige, K., et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology. Available at: [Link]

  • BellBrook Labs (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • ResearchGate (2020). Antioxidant Activity of Piperazine Compounds: A Brief Review. Available at: [Link]

  • ResearchGate (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: Characterizing the In Vitro Efficacy of Methyl 6-(4-benzylpiperazino)nicotinate Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Therapeutic Potential of Nicotinate and Piperazine Scaffolds

The nicotinate scaffold, a key component of vitamin B3, is a "privileged" structure in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[1] Its unique physicochemical properties, including its capacity for hydrogen bonding and π-stacking interactions, make it an ideal framework for designing targeted therapies.[1] Similarly, the piperazine ring is a prevalent motif in numerous FDA-approved drugs, valued for its favorable pharmacokinetic properties and ability to interact with various biological targets. The combination of these two scaffolds in a single molecule, such as Methyl 6-(4-benzylpiperazino)nicotinate, presents a compelling starting point for the discovery of novel therapeutics, particularly in oncology.[2][3]

Derivatives of both nicotinic acid and piperazine have been extensively investigated for their potential as anticancer agents.[2][3] These compounds can induce a variety of cellular responses, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[2][4] Given the established anticancer potential of these structural motifs, a logical first step in characterizing a novel compound like this compound is to assess its cytotoxic and pro-apoptotic effects in a relevant cancer cell line.

This guide provides a comprehensive, field-tested framework for evaluating the cell-based activity of this compound. We present a tiered experimental workflow, starting with a primary screen for cytotoxicity, followed by more detailed mechanistic assays to elucidate the mode of action. The protocols described herein are designed to be robust and self-validating, incorporating essential controls to ensure data integrity and reproducibility.

I. Foundational Analysis: Assessing Cytotoxicity with the MTT Assay

The initial evaluation of a potential anticancer compound involves determining its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[5] The assay's principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[5]

Experimental Protocol: MTT Cell Viability Assay

1. Cell Seeding:

  • Select an appropriate cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A549 for lung cancer).

  • Harvest cells during their logarithmic growth phase.

  • Perform a cell count and adjust the cell suspension to a density of 1 x 10⁵ cells/mL in complete culture medium.

  • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well flat-bottom plate.[7]

  • To minimize edge effects, fill the perimeter wells with 100 µL of sterile phosphate-buffered saline (PBS).

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note the importance of including a vehicle control to account for any solvent-induced toxicity.[9]

  • Perform a serial dilution of the compound in culture medium to create a range of desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations.

  • Include the following controls, with at least three to five replicates for each group[7]:

    • Vehicle Control: Cells treated with medium containing the same concentration of the solvent used to dissolve the compound.

    • Untreated Control: Cells in culture medium only.

    • Blank Control: Medium only (no cells) to measure background absorbance.[7]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay and Data Acquisition:

  • Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well.[7]

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][6]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

Data Analysis and Interpretation

The primary output of the MTT assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank control from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Determine IC50 Value:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC50 value.

ParameterDescriptionExample Value
Cell Line Human Cervical Cancer (HeLa)-
Seeding Density 10,000 cells/well-
Treatment Duration 48 hours-
IC50 Concentration for 50% inhibition15 µM
II. Mechanistic Insight: Elucidating the Pathway of Cell Death

A significant reduction in cell viability strongly suggests that the compound may be inducing apoptosis. To confirm this and understand the mechanism of action, we employ two complementary assays: Annexin V/PI staining to detect key morphological features of apoptosis and a Caspase-Glo assay to measure the activity of the central executioner enzymes.

Workflow for Apoptosis Investigation

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Interpretation MTT MTT Assay (Determine IC50) AnnexinV Annexin V / PI Staining (Flow Cytometry) MTT->AnnexinV Treat cells at IC50 and 2x IC50 Caspase Caspase-Glo 3/7 Assay (Luminescence) MTT->Caspase Treat cells at IC50 and 2x IC50 Result1 Apoptotic Cell Population (%) AnnexinV->Result1 Result2 Caspase 3/7 Activity (Fold Change) Caspase->Result2

Sources

Application Notes and Protocols for Preclinical Evaluation of Methyl 6-(4-benzylpiperazino)nicotinate in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(4-benzylpiperazino)nicotinate is a synthetic compound that integrates two key pharmacophores: the benzylpiperazine (BZP) moiety and a methyl nicotinate structure. The BZP core is known for its psychoactive properties, primarily acting on dopaminergic and serotonergic systems.[1][2] Derivatives of piperazine are being widely investigated for their potential in treating a range of neurological disorders.[3] The methyl nicotinate component, a derivative of niacin (Vitamin B3), suggests potential roles in cellular metabolism and neuroprotection. This unique combination warrants a thorough investigation into its pharmacological profile, particularly its effects on the central nervous system (CNS).

These application notes provide a comprehensive guide for the preclinical evaluation of this compound in animal models. The protocols are designed to elucidate its potential therapeutic applications and underlying mechanisms of action, drawing from established methodologies for related piperazine compounds.

Hypothesized Pharmacological Profile

Based on its structural components, this compound is hypothesized to exhibit a multi-faceted pharmacological profile. The benzylpiperazine portion may confer activity at dopamine and serotonin receptors, potentially leading to stimulant, anxiolytic, or antidepressant-like effects.[1][4] The nicotinate moiety could contribute neuroprotective or cognitive-enhancing properties. Therefore, the initial investigation should focus on its psychopharmacological activity, neuroprotective potential, and effects on monoaminergic systems.

Phase 1: Preliminary Screening

Acute Toxicity and Tolerability (LD50 Estimation)

Rationale: To determine the median lethal dose (LD50) and establish a safe dose range for subsequent behavioral and mechanistic studies.

Protocol:

  • Animal Model: Male and female Swiss albino mice (6-8 weeks old).

  • Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80).

  • Dosing: Administer single intraperitoneal (i.p.) or oral (p.o.) doses in a logarithmically spaced series (e.g., 10, 50, 100, 200, 500 mg/kg).

  • Observation: Monitor animals continuously for the first 4 hours and then at regular intervals for 14 days. Record signs of toxicity (e.g., convulsions, sedation, altered respiration) and mortality.

  • Data Analysis: Calculate the LD50 using probit analysis.

Pharmacokinetic Profiling

Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is crucial for designing effective dosing regimens in subsequent studies.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation.

  • Dosing: Administer a single intravenous (i.v.) and oral (p.o.) dose of this compound.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

  • Analysis: Analyze plasma concentrations of the parent compound and potential metabolites using LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, bioavailability).

Phase 2: Behavioral Pharmacology

Assessment of Locomotor Activity (Open Field Test)

Rationale: To evaluate the stimulant or sedative effects of the compound. Benzylpiperazine and its derivatives are known to have stimulant properties.[1]

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: A square arena (40x40x40 cm) with automated tracking software.

  • Procedure:

    • Administer vehicle or this compound (e.g., 1, 5, 10 mg/kg, i.p.) 30 minutes before the test.

    • Place the mouse in the center of the arena and record its activity for 30 minutes.

  • Parameters Measured: Total distance traveled, time spent in the center versus periphery, and rearing frequency.

Evaluation of Anxiolytic-like Activity (Elevated Plus Maze)

Rationale: To assess the potential anxiolytic or anxiogenic effects. Some piperazine derivatives have shown anxiolytic-like properties.[4]

Protocol:

  • Animal Model: Male Wistar rats (200-250g).

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated 50 cm from the floor.

  • Procedure:

    • Administer vehicle, a positive control (e.g., diazepam), or this compound (doses determined from Phase 1) 30 minutes prior to testing.

    • Place the rat in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Parameters Measured: Time spent in open arms, number of entries into open and closed arms.

Assessment of Antidepressant-like Activity (Forced Swim Test)

Rationale: To screen for potential antidepressant effects, a common therapeutic target for compounds acting on serotonergic and dopaminergic systems.[4]

Protocol:

  • Animal Model: Male BALB/c mice (8-10 weeks old).

  • Apparatus: A glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C).

  • Procedure:

    • Pre-test (Day 1): Place mice in the cylinder for 15 minutes.

    • Test (Day 2): Administer vehicle, a positive control (e.g., fluoxetine), or this compound 60, 30, and 15 minutes before a 6-minute test session.

    • Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: Compare the immobility time between treatment groups.

Phase 3: Mechanistic Studies

Neurochemical Analysis

Rationale: To determine the effects of this compound on the levels of key neurotransmitters and their metabolites in brain regions associated with mood, reward, and cognition. BZP is known to elevate dopamine and serotonin levels.[5]

Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Administer an acute or chronic dosing regimen of the compound.

    • Euthanize the animals at a time point corresponding to the peak behavioral effect.

    • Rapidly dissect brain regions (e.g., prefrontal cortex, striatum, hippocampus).

    • Analyze tissue homogenates for dopamine, serotonin, norepinephrine, and their metabolites (DOPAC, HVA, 5-HIAA) using HPLC with electrochemical detection.

Receptor Binding Assays

Rationale: To identify the specific molecular targets of this compound. A related compound, 6-(4-[4-Chlorobenzyl]piperazin-1-yl)benzodioxane, has shown high affinity for the D4 dopamine receptor.[6]

Protocol:

  • Preparation of Membranes: Use cell lines expressing specific recombinant human receptors (e.g., dopamine D1-D5, serotonin 5-HT1A, 5-HT2A) or rodent brain tissue.

  • Radioligand Binding: Incubate the membranes with a specific radioligand and varying concentrations of this compound.

  • Data Analysis: Determine the binding affinity (Ki) of the compound for each receptor subtype.

Neuroprotection Model: Scopolamine-Induced Cognitive Impairment

Rationale: To investigate the potential cognitive-enhancing and neuroprotective effects of the compound, given the presence of the nicotinate moiety and the known role of piperazine derivatives in neurodegenerative disease models.[7][8]

Protocol:

  • Animal Model: Male Wistar rats.

  • Behavioral Test: Morris Water Maze or Y-Maze.

  • Procedure:

    • Pre-treat animals with this compound or vehicle for 7-14 days.

    • On the test day, administer scopolamine (a muscarinic antagonist that induces cognitive deficits) 30 minutes before the behavioral test.

    • Administer the final dose of the test compound 60 minutes before the test.

  • Parameters Measured:

    • Morris Water Maze: Escape latency, path length to find the hidden platform.

    • Y-Maze: Spontaneous alternation percentage.

Data Presentation

Study Animal Model Compound Dose Range Route of Administration Primary Outcome Measures
Acute ToxicitySwiss albino miceThis compound10 - 500 mg/kgi.p. or p.o.LD50, signs of toxicity
Open Field TestC57BL/6 miceThis compound1 - 10 mg/kgi.p.Total distance, center time
Elevated Plus MazeWistar ratsThis compound1 - 20 mg/kgi.p.Open arm time and entries
Forced Swim TestBALB/c miceThis compound5 - 30 mg/kgi.p.Immobility time

Visualizations

Caption: Preclinical evaluation workflow.

G cluster_pre Pre-treatment cluster_test Test Day Compound Vehicle or Test Compound Administration (e.g., 7 days) Scopolamine Scopolamine Injection (Induces Amnesia) Compound->Scopolamine 24h FinalDose Final Compound Dose Scopolamine->FinalDose 30 min Behavior Behavioral Assay (e.g., Morris Water Maze) FinalDose->Behavior 60 min

Caption: Neuroprotection study timeline.

References

  • Wikipedia. Benzylpiperazine. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. [Link]

  • Erharuyi, O. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

  • National Institutes of Health. (Date not available). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. [Link]

  • Brito, A. F., et al. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255–269. [Link]

  • ResearchGate. (Date not available). Design, synthesis and preliminary pharmacological evaluation of rigid analogues of the nicotinic agonist 1,1-dimethyl-4-phenylpiperazinium iodide (DMPP). [Link]

  • Paterson, N. E., et al. (Date not available). The effects of the mGluR5 receptor antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) on behavioural responses to nicotine. PubMed Central. [Link]

  • Katz, D. P., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology and Industrial Health, 33(12), 934-945. [Link]

  • van de Water, A., et al. (2000). 6-(4-Benzylpiperazin-1-yl)benzodioxanes as selective ligands at cloned primate dopamine D(4) receptors. Journal of Medicinal Chemistry, 43(22), 4244-4247. [Link]

  • Scientific Information Database. (Date not available). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. [Link]

  • Singh, A., et al. (2024). Design, synthesis and preliminary pharmacological evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084-1089. [Link]

  • Chiou, L. C., et al. (2007). 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24) Antagonizes NOP Receptor-Mediated Potassium Channel Activation in Rat Periaqueductal Gray Slices. The Journal of Pharmacology and Experimental Therapeutics, 321(2), 659-667. [Link]

  • ResearchGate. (Date not available). 1-Benzylpiperazine and other Piperazine-based Derivatives. [Link]

  • Yamanashi, Y., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 34(10), 2929-2936. [Link]

  • SILAE. (Date not available). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. [Link]

  • ResearchGate. (Date not available). Synthesis and anticonvulsant activity of some piperazine derivatives. [Link]

  • Knez, D., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. PubMed Central. [Link]

Sources

Application Notes and Protocols: Investigating the Therapeutic Potential of Methyl 6-(4-benzylpiperazino)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Scientific Context and Rationale

The pursuit of novel therapeutic agents frequently involves the strategic combination of well-characterized pharmacophores to create hybrid molecules with unique pharmacological profiles. Methyl 6-(4-benzylpiperazino)nicotinate is one such compound of significant interest. Its structure is a conjugate of two moieties with established biological activities: the benzylpiperazine core and the nicotinate (a derivative of nicotinic acid) scaffold.

The benzylpiperazine moiety is a well-known structural motif in many centrally-acting agents. Benzylpiperazine (BZP) itself and its derivatives are known to be central nervous system (CNS) stimulants, primarily through their action on dopaminergic and serotonergic pathways.[1][2] They have been shown to stimulate the release and inhibit the reuptake of key neurotransmitters like dopamine, serotonin, and noradrenaline.[1][3] This neurochemical profile suggests a potential for therapeutic applications in CNS disorders, although the potential for abuse and other side effects must be carefully evaluated.[4][5]

The nicotinate moiety, derived from nicotinic acid (Niacin, Vitamin B3), has a long history of therapeutic use. Nicotinic acid and its derivatives are employed as lipid-lowering agents and have demonstrated anti-inflammatory properties.[6] Some nicotinate derivatives have been specifically synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting their potential in treating inflammatory conditions.[7]

The conjugation of these two pharmacophores in this compound presents a compelling case for investigation. The resulting molecule could exhibit a unique polypharmacological profile, potentially acting as a CNS agent with anti-inflammatory properties, or one pharmacophore could modulate the activity of the other, leading to a novel mechanism of action.

Document Purpose

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the initial characterization of this compound. As there is limited specific data on this compound in the public domain, this guide provides a structured, hypothesis-driven framework for its investigation. It outlines detailed protocols for a tiered approach to in vitro and in vivo testing, designed to elucidate its primary pharmacological activities and assess its therapeutic potential. The causality behind experimental choices is explained, and the protocols are designed to be self-validating systems for generating robust and reliable data.

Hypothesized Therapeutic Applications and Mechanisms of Action

Based on the compound's constituent moieties, we can formulate two primary hypotheses for its therapeutic potential.

Neuropharmacological Potential

The benzylpiperazine core strongly suggests that this compound may act on CNS targets. Many piperazine-containing drugs modulate neurotransmitter systems.[8] Specifically, the compound could interact with dopamine and/or serotonin receptors.[2] Depending on whether it acts as an agonist, antagonist, or partial agonist, it could have applications in a range of neurological or psychiatric conditions such as depression, anxiety, or cognitive disorders.[3][8]

Anti-inflammatory Potential

The nicotinate moiety provides a strong rationale for investigating anti-inflammatory activity. Nicotinic acid derivatives have been successfully developed as anti-inflammatory agents.[9] The primary mechanism for such activity is often the inhibition of the cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.[6][7] Therefore, this compound could be a potential inhibitor of COX-1 and/or COX-2.

Hypothesized Signaling Pathway

Given the prevalence of G-protein coupled receptors (GPCRs) as targets for neuroactive piperazine compounds, a plausible initial hypothesis is that this compound modulates a GPCR such as a dopamine or serotonin receptor. The diagram below illustrates this hypothetical mechanism.

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., Dopamine/Serotonin Receptor) G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Compound This compound Compound->GPCR Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response Signal Transduction

Caption: Hypothesized GPCR modulation by the compound.

In Vitro Characterization: Protocols

A tiered approach is recommended to efficiently screen the compound, starting with broad primary assays and moving to more specific functional assays for any identified "hits."

Tier 1: Primary Screening

Objective: To determine if the compound binds to a range of common CNS GPCR targets.

Methodology: Radioligand binding competition assays.

Materials:

  • Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

  • Membrane preparations expressing the target receptors (e.g., from a commercial vendor).

  • Radioligands specific for each target (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).

  • Assay buffer (target-specific).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Prepare dilutions: Serially dilute the test compound stock in assay buffer to achieve a range of final concentrations (e.g., from 1 nM to 100 µM).

  • Assay setup: In a 96-well plate, add in order:

    • Assay buffer.

    • Test compound dilutions or vehicle control (for total binding).

    • Specific non-radiolabeled ligand at a high concentration (for non-specific binding).

    • Radioligand at a concentration near its Kd.

    • Membrane preparation.

  • Incubation: Incubate the plate at the recommended temperature and duration for the specific target (e.g., 60 minutes at 25°C).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials or a compatible microplate, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of inhibition versus the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the Ki (inhibitory constant).

Objective: To assess the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

Methodology: Colorimetric or fluorometric enzyme inhibition assay.

Materials:

  • Test Compound stock (10 mM in DMSO).

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Heme (cofactor).

  • Colorimetric or fluorometric probe (e.g., AMPLEX Red).

  • Known COX inhibitors as controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • Assay buffer (e.g., Tris-HCl).

  • 96-well microplate and plate reader.

Procedure:

  • Prepare dilutions: Serially dilute the test compound and control inhibitors in assay buffer.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, the enzyme (COX-1 or COX-2), and the test compound dilutions or controls. Incubate for a short period (e.g., 15 minutes at 25°C).

  • Initiate Reaction: Add arachidonic acid to all wells to start the reaction.

  • Detection: If using a colorimetric/fluorometric probe, it is typically included in the initial incubation step. The production of PGG2, the initial product of the COX reaction, is coupled to the probe, generating a signal.

  • Read Plate: Measure the absorbance or fluorescence at the appropriate wavelength at several time points or at a fixed endpoint.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus log concentration and fit the data to determine the IC50 value for each enzyme.

Objective: To determine the concentration at which the compound exhibits general cytotoxicity, establishing a preliminary therapeutic window.[10]

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.

Materials:

  • Cell lines (e.g., HEK293 for human embryonic kidney, HepG2 for human liver).

  • Complete cell culture medium.

  • Test Compound stock (10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Multichannel pipette, incubator, and microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound (e.g., from 0.1 µM to 200 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percent viability versus log concentration to determine the IC50 value.

In Vivo Proof-of-Concept: Protocols

If in vitro screening reveals potent and selective activity, preliminary in vivo studies can be initiated.

High-Throughput Behavioral Phenotyping in Zebrafish Larvae

Objective: To rapidly assess the neuroactive potential of the compound in a whole-organism setting.[11][12] Zebrafish larvae are an excellent model for initial in vivo neuropharmacology due to their genetic and neurochemical similarity to mammals, small size, and rapid development.[13][14]

Methodology: Automated tracking of larval behavior in a multi-well plate format in response to light/dark transitions.

Materials:

  • Wild-type zebrafish larvae (5-7 days post-fertilization).

  • Test Compound.

  • Embryo medium (E3).

  • 96-well plates.

  • Automated behavioral analysis system with a high-speed camera and controlled illumination.

Procedure:

  • Acclimation: Place single larvae into each well of a 96-well plate containing E3 medium and allow them to acclimate.

  • Compound Exposure: Add the test compound to the wells at various concentrations. Include a vehicle control.

  • Behavioral Assay: Place the plate in the automated analysis system. The system will record larval movement during a defined paradigm, typically consisting of alternating periods of light and darkness.

  • Data Acquisition: The software tracks the movement of each larva, calculating parameters such as total distance moved, velocity, and changes in activity during light-to-dark or dark-to-light transitions.

  • Data Analysis: Compare the behavioral parameters of compound-treated larvae to the vehicle controls. A "behavioral barcode" or profile can be generated for the compound, which can be compared to the profiles of known neuroactive drugs (e.g., stimulants, sedatives, anxiolytics) to predict its mechanism of action.[13]

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for an initial in vivo study, such as the zebrafish behavioral assay.

In_Vivo_Workflow Start Start: Zebrafish Larvae (5-7 dpf) Acclimation 1. Acclimation (Single larva per well in 96-well plate) Start->Acclimation Dosing 2. Compound Administration (Vehicle vs. Dose Range) Acclimation->Dosing Behavioral_Assay 3. Behavioral Recording (Automated tracking system) - Light/Dark Transitions Dosing->Behavioral_Assay Data_Acquisition 4. Data Acquisition (Locomotor parameters: velocity, distance, etc.) Behavioral_Assay->Data_Acquisition Analysis 5. Data Analysis (Comparison to controls, generation of behavioral profile) Data_Acquisition->Analysis End End: Phenotypic Profile & MOA Prediction Analysis->End

Caption: Workflow for zebrafish behavioral phenotyping.

Data Presentation and Interpretation

Example Data Tables

All quantitative data should be summarized in a clear and structured format.

Table 1: In Vitro Primary Screening Results for this compound

Assay Type Target Result Type Value (µM)
Receptor Binding Dopamine D2 Ki 0.55 ± 0.08
Receptor Binding Serotonin 5-HT1A Ki > 10
Receptor Binding Serotonin 5-HT2A Ki 2.1 ± 0.3
Enzyme Inhibition COX-1 IC50 > 50
Enzyme Inhibition COX-2 IC50 8.5 ± 1.2

| Cytotoxicity | HEK293 Cells | IC50 | 45.7 ± 5.1 |

Note: Data are hypothetical and for illustrative purposes only. Values should be presented as mean ± standard deviation or standard error from at least three independent experiments.

Interpreting Results and Decision Making
  • High-Affinity Binding (Ki < 1 µM): If the compound shows high affinity for a specific CNS receptor, this becomes the primary hypothesis for its mechanism of action. The next step would be functional assays (e.g., cAMP, calcium flux) to determine if it is an agonist or antagonist.

  • Selective COX-2 Inhibition: If the compound shows a significantly lower IC50 for COX-2 compared to COX-1 (e.g., >10-fold selectivity), it warrants further investigation as a potentially gut-sparing anti-inflammatory agent.

  • Behavioral Profile: A hyperactive profile in the zebrafish model would align with stimulant properties, while a hypoactive profile would suggest sedative effects. These profiles can guide the selection of more specific rodent behavioral models.

  • Therapeutic Index: A large ratio between the cytotoxic IC50 and the pharmacologically active concentration (Ki or functional IC50) suggests a favorable preliminary safety window.

Conclusion

This compound is a novel chemical entity with a logical design rationale for possessing therapeutic potential in either CNS disorders or inflammatory conditions. The absence of existing data necessitates a structured, hypothesis-driven approach to its investigation. The protocols and workflows outlined in this document provide a comprehensive roadmap for the initial in vitro and in vivo characterization of this compound. By systematically evaluating its receptor binding, enzyme inhibition, cytotoxicity, and neuro-behavioral effects, researchers can efficiently elucidate its primary pharmacological profile and make data-driven decisions on its future as a potential therapeutic agent.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • CN114437031A - Synthetic method of 6-methyl nicotine. Google Patents.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University. Available at: [Link]

  • Benzylpiperazine. Wikipedia. Available at: [Link]

  • Synthesis of methyl 6-methylnicotinate. PrepChem.com. Available at: [Link]

  • Methyl Nicotinate. PubChem - NIH. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed. Available at: [Link]

  • A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. PubMed Central. Available at: [Link]

  • Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. PubMed. Available at: [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. [Source not further specified].
  • Simultaneous classification of neuroactive compounds in zebrafish. bioRxiv. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

  • BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction. Available at: [Link]

  • Racemic 6-methyl nicotine as well as preparation method and application thereof. WIPO Patentscope. Available at: [Link]

  • Rapid behavior-based identification of neuroactive small molecules in the zebrafish. PubMed Central. Available at: [Link]

  • In Vivo Neuroscience Models. Selvita. Available at: [Link]

  • (PDF) Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Available at: [Link]

  • Therapeutic Class Overview Niacin Deriv
  • Deep phenotypic profiling of neuroactive drugs in larval zebrafish. PubMed Central. Available at: [Link]

  • List of Nicotinic acid derivatives. Drugs.com. Available at: [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Available at: [Link]

Sources

Characterizing Novel CNS Ligands: Application Notes for Methyl 6-(4-benzylpiperazino)nicotinate in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for characterizing the receptor binding profile of novel chemical entities using Methyl 6-(4-benzylpiperazino)nicotinate as a case study. By dissecting its structural motifs—a nicotinate core and a benzylpiperazine moiety—we establish a scientific rationale for prioritizing key central nervous system (CNS) targets: nicotinic acetylcholine (nAChR), dopamine, and serotonin receptors. We present detailed, field-proven protocols for radioligand binding assays, emphasizing the causality behind experimental design and the principles of data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological targets of new compounds.

Introduction: Deconstructing this compound

This compound is a synthetic organic compound (MW: 311.39 g/mol , CAS: 132521-74-5) whose pharmacological profile is not extensively documented in public literature.[1] However, its chemical architecture provides critical clues for targeted investigation. The structure can be divided into two key pharmacophores:

  • Nicotinate Moiety: The pyridinecarboxylate core is structurally related to nicotinic acid and its derivatives. This suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels crucial for cognitive function, learning, and memory.[2] Ligands targeting nAChRs are of significant interest for neurodegenerative diseases.

  • Benzylpiperazine Moiety: The benzylpiperazine (BZP) group is a well-known scaffold in CNS drug discovery. BZP and its analogs are known to interact with monoaminergic systems, primarily by elevating synaptic levels of dopamine, serotonin, and norepinephrine.[3] This suggests that the compound may also exhibit affinity for dopamine and serotonin receptors.

Based on this structural analysis, a primary screening campaign for this compound should focus on determining its binding affinity for representative subtypes of nACh, dopamine, and serotonin receptors. Radioligand binding assays are the gold-standard methodology for this initial characterization due to their robustness, sensitivity, and quantitative nature.[2][4]

The Principle of Radioligand Binding Assays

Radioligand binding assays are a fundamental tool in pharmacology used to quantify the interaction between a ligand and a receptor.[5] The core principle involves incubating a biological preparation containing the target receptor with a radioactively labeled ligand (the "radioligand"). The amount of radioactivity bound to the receptor preparation is then measured, typically after separating the bound ligand from the free (unbound) ligand in the solution.

There are two primary types of binding assays detailed in this guide:

  • Saturation Assays: These experiments determine the density of receptors in a given tissue (Bmax) and the affinity of the radioligand for the receptor (Kd).[6] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.

  • Competition Assays: These assays measure the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (like this compound) for the receptor.[4] This is done by measuring the ability of various concentrations of the test compound to compete with and displace a fixed concentration of a known radioligand.

The following diagram illustrates the general workflow for conducting these assays.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Incubation cluster_sep Phase 3: Separation & Counting cluster_analysis Phase 4: Data Analysis Compound Test Compound (e.g., this compound) Incubate Incubate at Defined Temp & Time to Reach Equilibrium Compound->Incubate Radioligand Radioligand Stock ([3H]-Ligand) Radioligand->Incubate Membrane Receptor Source (Cell/Tissue Membranes) Membrane->Incubate Filter Rapid Filtration (Separates Bound from Free) Incubate->Filter Reaction Mixture Wash Wash Filters (Remove Unbound Radioligand) Filter->Wash Count Scintillation Counting (Quantify Bound Radioactivity) Wash->Count Plot Plot Data (e.g., CPM vs. [Compound]) Count->Plot Raw Data (CPM) Fit Non-linear Regression (e.g., GraphPad Prism) Plot->Fit Result Determine Parameters (Kd, Bmax, IC50, Ki) Fit->Result

Caption: General workflow for radioligand receptor binding assays.

Experimental Protocols

The following protocols provide step-by-step methodologies for characterizing this compound. It is imperative to first perform saturation binding assays with the chosen radioligand for each receptor target to experimentally determine its Kd and Bmax in your specific tissue preparation. This Kd value is essential for setting up subsequent competition assays.

Preparation of Receptor Membranes

This is a generalized protocol for preparing crude membrane fractions from either cultured cells (e.g., HEK293 or CHO cells stably expressing the receptor of interest) or brain tissue (e.g., rat striatum for dopamine receptors).

  • Homogenization: Homogenize cells or tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or glass-Teflon homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant, resuspend the pellet in fresh, ice-cold assay buffer, and repeat the centrifugation step. This wash step is crucial to remove endogenous ligands that may interfere with the assay.

  • Final Preparation: Resuspend the final pellet in assay buffer. Determine the total protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 1: Competitive Binding Assay for Dopamine D2 Receptors

This protocol is designed to determine the affinity (Ki) of this compound for the human dopamine D2 receptor.

  • Receptor Source: Membranes from HEK293 cells expressing the human D2 receptor or from rat striatum.

  • Radioligand: [³H]-Spiperone (Kd ≈ 0.05-1.1 nM).[7]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[7]

  • Non-specific Binding (NSB) Agent: 10 µM Haloperidol or (+)-Butaclamol.[7][8]

Procedure:

  • In a 96-well plate, set up the following reactions in triplicate (total volume = 200 µL):

    • Total Binding (TB): 50 µL Assay Buffer, 50 µL Radioligand ([³H]-Spiperone at a final concentration near its Kd, e.g., 0.5 nM), 50 µL vehicle (e.g., DMSO), and 50 µL membrane preparation.

    • Non-specific Binding (NSB): 50 µL NSB Agent (10 µM Haloperidol), 50 µL Radioligand, 50 µL vehicle, and 50 µL membrane preparation.

    • Competition: 50 µL Assay Buffer, 50 µL Radioligand, 50 µL of this compound (at concentrations spanning a wide range, e.g., 10⁻¹¹ M to 10⁻⁵ M), and 50 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto GF/B glass fiber filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl). This step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Protocol 2: Competitive Binding Assay for Serotonin 5-HT2A Receptors

This protocol determines the affinity (Ki) for the human serotonin 5-HT2A receptor.

  • Receptor Source: Membranes from HEK293 cells expressing the human 5-HT2A receptor or from rat frontal cortex.[9]

  • Radioligand: [³H]-Ketanserin (Kd ≈ 0.6-2.0 nM).[9][10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Agent: 1 µM Ketanserin or 10 µM Serotonin.[10]

Procedure:

  • Follow the setup described in Protocol 3.2, making the appropriate substitutions for the radioligand, NSB agent, and receptor source.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[10]

  • Proceed with Filtration and Scintillation Counting as described above.

Protocol 3: Competitive Binding Assay for Neuronal Nicotinic α4β2 Receptors

This protocol determines the affinity (Ki) for the high-affinity human α4β2 nAChR subtype.

  • Receptor Source: Membranes from SH-EP1 or HEK293 cells expressing human α4 and β2 subunits.[11]

  • Radioligand: [³H]-Cytisine or [³H]-Epibatidine (Kd ≈ 0.1-1.0 nM).[2]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[9]

  • Non-specific Binding (NSB) Agent: 10 µM Nicotine.[12]

Procedure:

  • Follow the setup described in Protocol 3.2, making the appropriate substitutions.

  • Incubation: Incubate the plate at 4°C for 2-4 hours.

  • Proceed with Filtration and Scintillation Counting.

The following table summarizes the key parameters for the proposed assays.

ParameterDopamine D2 AssaySerotonin 5-HT2A AssayNicotinic α4β2 Assay
Receptor Source Rat Striatum / hD2-HEK293Rat Frontal Cortex / h5-HT2A-HEK293hα4β2-HEK293 Membranes
Radioligand [³H]-Spiperone[³H]-Ketanserin[³H]-Cytisine
Radioligand Conc. ~0.5 nM (near Kd)~1.0 nM (near Kd)~0.5 nM (near Kd)
NSB Agent 10 µM Haloperidol1 µM Ketanserin10 µM Nicotine
Incubation 60-90 min @ RT60 min @ RT2-4 hours @ 4°C

Data Analysis and Interpretation

Proper data analysis is critical for deriving meaningful results from binding assays. Software such as GraphPad Prism is highly recommended for this purpose.[5][13]

Calculating Specific Binding

For each concentration of the test compound, specific binding is calculated by subtracting the average CPM of the non-specific binding (NSB) wells from the CPM of the experimental well.

Specific Binding = Total CPM - Average NSB CPM

Generating the Competition Curve

Plot the specific binding (as a percentage of the maximum specific binding in the absence of the competitor) against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

Determining the IC50

Using non-linear regression, fit the data to a "one-site fit logIC50" model.[14] The software will calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.

Calculating the Ki

The IC50 is an experimentally dependent value. To determine the intrinsic affinity of the test compound (Ki), the IC50 must be corrected for the concentration and affinity of the radioligand used in the assay. This is accomplished using the Cheng-Prusoff equation .[15][4]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] = The concentration of the radioligand used in the assay.

  • Kd = The dissociation constant of the radioligand for the receptor (determined from prior saturation experiments).

The following diagram illustrates the relationship between these key parameters.

G cluster_data Experimental Data cluster_calc Calculation cluster_result Result IC50 IC50 (Concentration of test compound that displaces 50% of radioligand) Equation Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->Equation L [L] (Concentration of radioligand used) L->Equation Kd Kd (Affinity of radioligand, from saturation assay) Kd->Equation Ki Ki (Inhibition Constant) Intrinsic affinity of the test compound Equation->Ki

Caption: Calculation of the Ki value using the Cheng-Prusoff equation.

Conclusion and Next Steps

The protocols outlined in this guide provide a robust, validated system for the initial pharmacological characterization of this compound or any novel CNS compound with a similar structural profile. By determining the Ki values at nACh, dopamine, and serotonin receptors, researchers can establish a "fingerprint" of the compound's binding affinity and selectivity.

A low Ki value (typically in the nanomolar or sub-nanomolar range) indicates high affinity for a particular receptor, flagging it as a primary target. A compound demonstrating high affinity for one receptor subtype over others is considered selective. This initial binding data is foundational for all subsequent stages of drug discovery, guiding decisions for functional assays (e.g., measuring calcium flux or cAMP accumulation), in vivo efficacy studies, and lead optimization.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Gotti, C., Clementi, F., Fornari, A., Gaimarri, A., Guiducci, S., Manfredi, I., Moretti, M., Pedrazzi, P., Pucci, L., & Zoli, M. (2006). Brain neuronal nicotinic receptors as new targets for drug discovery. Current Pharmaceutical Design, 12(4), 407-428. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 18, 2026, from [Link]

  • Marks, M. J., & Collins, A. C. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • Motulsky, H. J., & Mahan, L. C. (1984). The nuts and bolts of radioligand binding. Molecular Pharmacology, 25(1), 1-9. [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved January 18, 2026, from [Link]

  • Leysen, J. E., Niemegeers, C. J., Tollenaere, J. P., & Laduron, P. M. (1978). Serotonergic component of neuroleptic receptors. Nature, 272(5649), 168-171. [Link]

  • GraphPad Software. (n.d.). Receptor binding - Competitive binding. Prism 10 Curve Fitting Guide. Retrieved January 18, 2026, from [Link]

  • Seeman, P., Chau-Wong, M., Tedesco, J., & Wong, K. (1975). Brain receptors for antipsychotic drugs and dopamine: direct binding assays. Proceedings of the National Academy of Sciences, 72(11), 4376-4380. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. [Link]

  • Katz, D. P., Deruiter, J., Bhattacharya, D., Ahuja, M., Bhattacharya, S., Clark, C. R., Suppiramaniam, V., & Dhanam, M. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1-7. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764517, this compound. Retrieved January 18, 2026, from [Link].

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved January 18, 2026, from [Link].

  • GraphPad Software. (n.d.). Equation: One site -- Fit logIC50. Prism 10 Curve Fitting Guide. Retrieved January 18, 2026, from [Link].

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved January 18, 2026, from [Link].

  • Wikipedia. (n.d.). Ketanserin. Retrieved January 18, 2026, from [Link].

  • Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in Pharmacological Sciences, 15(7), 264-270. [Link].

  • Herdon, H., & Timmerman, H. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 43(2), 91-98. [Link].

  • Markstein, R., Hoyer, D., & Engel, G. (1986). [3H]Spiperone labels 5-HT1A receptors in brain. Naunyn-Schmiedeberg's Archives of Pharmacology, 333(4), 335-341. [Link].

  • Schotte, A., Maloteaux, J. M., & Laduron, P. M. (1983). Characterization and regional distribution of 5-HT2 receptors in human brain. Brain Research, 276(2), 231-235. [Link].

  • Flores, G., & Garcia, E. (2022). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology, 13, 1082531. [Link].

  • Prokop, S., He, J., Varghese, M., & Can-Eke, R. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology, 14. [Link].

  • Seeman, P., et al. (1975). Brain receptors for antipsychotic drugs and dopamine: direct binding assays. PNAS, 72(11), 4376-4380. [Link].

  • U.S. National Library of Medicine. (n.d.). Probe Reports from the NIH Molecular Libraries Program. Retrieved January 18, 2026, from [Link].

  • Marks, M. J., & Collins, A. C. (1982). Characterization of nicotine binding in mouse brain and comparison with the binding of alpha-bungarotoxin and quinuclidinyl benzilate. Molecular Pharmacology, 22(3), 554-564. [Link].

  • Papke, R. L., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. SLAS Discovery, 27(2), 85-96. [Link].

  • Papke, R. L., Horenstein, N. A., & Stokes, C. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. SLAS discovery : advancing life sciences R & D, 27(2), 85–96. [Link].

Sources

Application Note & Protocol: Formulation of Methyl 6-(4-benzylpiperazino)nicotinate for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Formulation Challenge

Methyl 6-(4-benzylpiperazino)nicotinate is a synthetic compound with a molecular structure suggesting poor aqueous solubility, a common hurdle in preclinical drug development. Approximately 90% of new chemical entities (NCEs) exhibit low water solubility, which can lead to poor absorption, low bioavailability, and variable results in in vivo studies.[1][2] An effective formulation strategy is therefore critical to ensure consistent and reliable delivery of the compound to the target site in animal models, enabling accurate assessment of its pharmacokinetic and pharmacodynamic properties.

This document provides a detailed, field-proven protocol for the preparation of a scalable and well-tolerated aqueous suspension of this compound suitable for oral gavage in rodent studies. The described methodology focuses on creating a homogenous, stable suspension to ensure uniform dosing, a critical factor for the reproducibility of nonclinical safety and efficacy studies.[3]

Physicochemical Properties of this compound

A comprehensive understanding of the compound's properties is the foundation of a rational formulation design. While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and available data.

PropertyValue (Predicted/Reported)Implication for Formulation
Molecular Formula C₁₈H₂₁N₃O₂[4][5]-
Molecular Weight 311.38 g/mol [4][5]-
Melting Point 101-104°C[4]Indicates a crystalline solid, which typically has lower dissolution rates than amorphous forms.
pKa 6.98 ± 0.10 (Predicted)[4]The presence of a basic piperazine nitrogen suggests pH-dependent solubility, but it may not be sufficient for dissolution in physiological pH.
Aqueous Solubility Predicted to be lowThe primary challenge; requires solubilization or suspension techniques for aqueous delivery.
LogP (Lipophilicity) Predicted to be highHigh lipophilicity contributes to poor water solubility but may favor membrane permeability.

The structural similarity to methyl nicotinate, which is itself only slightly soluble in water, further supports the assumption of poor aqueous solubility for this larger, more complex derivative.[6][7]

Recommended Formulation Strategy: Aqueous Suspension

For initial in vivo screening via oral gavage, an aqueous suspension is often the preferred approach for poorly soluble compounds.[3][8] It avoids the use of high concentrations of organic co-solvents or complex lipid systems that could cause toxicity or alter the compound's intrinsic pharmacokinetic profile.

This protocol utilizes a standard, well-tolerated vehicle system composed of Sodium Carboxymethyl Cellulose (Na-CMC) as a suspending agent and Polysorbate 80 (Tween® 80) as a wetting agent.[8][9]

  • Rationale for Vehicle Components:

    • Sodium Carboxymethyl Cellulose (Na-CMC): A high-viscosity polymer that increases the viscosity of the aqueous phase.[10][11][12] This slows the sedimentation rate of the drug particles, ensuring the suspension remains uniform during handling and dosing.[11][13] It is widely used and well-tolerated as a vehicle in toxicity studies.[8][13]

    • Polysorbate 80 (Tween® 80): A non-ionic surfactant that acts as a wetting agent.[14][15][16] It reduces the surface tension between the hydrophobic drug particles and the aqueous vehicle, allowing the vehicle to displace trapped air and coat the particles.[14][17] This prevents particle aggregation and ensures a fine, uniform dispersion.[14][18]

Detailed Experimental Protocol: Preparation of a 10 mg/mL Suspension

This protocol describes the preparation of 50 mL of a 10 mg/mL suspension, suitable for oral gavage in rodents. The concentration can be adjusted as needed, but the ratio of excipients should be maintained.

4.1. Materials and Equipment

  • This compound (API)

  • Sodium Carboxymethyl Cellulose (Na-CMC), medium viscosity

  • Polysorbate 80 (Tween® 80)

  • Sterile Water for Injection (or equivalent purified water)

  • Analytical Balance

  • Mortar and Pestle (glass or ceramic)

  • Magnetic Stirrer and Stir Bar

  • 50 mL Volumetric Flask

  • Graduated Cylinders (10 mL, 50 mL)

  • Spatulas

4.2. Step-by-Step Methodology

PART A: Preparation of the 0.5% Na-CMC / 0.1% Tween® 80 Vehicle

  • Measure Water: Add approximately 40 mL of sterile water to the 50 mL volumetric flask.

  • Add Tween® 80: Accurately weigh 50 mg of Tween® 80 (for a 0.1% w/v final concentration) and add it to the water. Place a stir bar in the flask and stir gently until the Tween® 80 is fully dissolved.

  • Add Na-CMC: Accurately weigh 250 mg of Na-CMC (for a 0.5% w/v final concentration). While the solution is stirring, slowly and gradually sprinkle the Na-CMC powder onto the surface of the vortex. This prevents the formation of large, difficult-to-dissolve clumps.

  • Dissolve Na-CMC: Continue stirring until all the Na-CMC is fully hydrated and dissolved. This may take several hours. The resulting solution should be clear and viscous.

  • Final Volume: Once dissolved, remove the stir bar and carefully add sterile water to bring the final volume to exactly 50 mL. Re-insert the stir bar and stir for another 15 minutes to ensure homogeneity. This is the final vehicle.

PART B: Preparation of the API Suspension

  • Weigh API: Accurately weigh 500 mg of this compound powder.

  • Trituration (Critical Step): Place the weighed API powder into a clean mortar. Using a pipette, add approximately 1.0 mL of the prepared vehicle to the powder.

  • Form a Paste: Gently grind the powder and vehicle together with the pestle (a process called levigation or trituration) until a smooth, uniform paste is formed.[19] Ensure there are no dry clumps of powder remaining. This step is crucial for ensuring each particle is adequately wetted by the surfactant.

  • Dilution: Gradually add small aliquots (e.g., 2-3 mL at a time) of the remaining vehicle to the paste in the mortar, mixing continuously with the pestle to ensure uniform dispersion.

  • Transfer and Final Mixing: Once the suspension is dilute enough to be pourable, transfer it back into the volumetric flask containing the rest of the vehicle. Rinse the mortar and pestle with a small amount of the remaining vehicle and add the rinsing to the flask to ensure a complete quantitative transfer.

  • Homogenization: Stir the final suspension with a magnetic stirrer for at least 30 minutes before use.

4.3. Storage and Handling

  • Store the prepared suspension in a sealed, labeled container at 2-8°C.

  • Protect from light if the compound is known to be light-sensitive.

  • Before each use: Allow the suspension to come to room temperature and stir vigorously for 15-20 minutes to ensure homogeneity before drawing each dose.

Formulation and Quality Control Workflow

A robust workflow ensures the formulation is prepared correctly and is suitable for administration.

G cluster_prep Part A: Vehicle Preparation cluster_susp Part B: Suspension Preparation cluster_qc Part C: Quality Control & Dosing A1 Weigh Na-CMC & Tween® 80 A2 Add to Sterile Water A1->A2 A3 Stir until fully dissolved (may take several hours) A2->A3 A4 QS to final volume A3->A4 B2 Triturate API with small volume of vehicle to form paste A4->B2 Vehicle B1 Weigh API B1->B2 B3 Gradually dilute with remaining vehicle B2->B3 B4 Homogenize via stirring B3->B4 C1 Visual Inspection (Check for uniformity, clumps) B4->C1 C2 pH Measurement (Optional but recommended) C1->C2 C3 Re-suspend before dosing C2->C3 C4 Administer via Oral Gavage C3->C4

Caption: Workflow for preparing and validating the API suspension.

Quality Control and Validation Parameters

Every prepared formulation must undergo quality control checks to ensure its suitability for in vivo use.[20]

ParameterMethodAcceptance CriteriaRationale
Visual Appearance Macroscopic observationA milky, homogenous suspension free of large aggregates, clumps, or visible crystals.Ensures the drug is well-dispersed and suitable for administration without clogging the gavage needle.
Re-suspendability Invert container gently after storageThe settled layer should disperse easily with gentle agitation, forming a homogenous suspension.Confirms that the suspending agent is effective and that a uniform dose can be withdrawn after storage.
pH Calibrated pH meterShould be within a tolerable physiological range (typically 5-9).[21]Avoids causing irritation or tissue damage at the site of administration.
Dose Uniformity (Advanced) HPLC analysis of samples from top and bottom of the container after stirringConcentration difference should be <10%.Verifies that stirring provides a uniform concentration throughout the liquid, ensuring dose accuracy.

Biological Context: Potential Target Pathway

The "nicotinate" moiety of the compound suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs) or related pathways involving nicotinic acid metabolism. nAChRs are ligand-gated ion channels that play critical roles in neurotransmission. While the exact mechanism of this specific compound is unknown without further research, a generalized nAChR signaling pathway is illustrated below.

G compound This compound (Hypothetical Ligand) receptor Nicotinic Acetylcholine Receptor (nAChR) compound->receptor Binds to receptor channel Ion Channel Opening receptor->channel Induces conformational change ions Influx of Na⁺ and Ca²⁺ channel->ions depolarization Membrane Depolarization ions->depolarization response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) depolarization->response

Caption: Hypothetical signaling pathway involving nAChR activation.

Alternative Formulation Strategies

Should the aqueous suspension prove inadequate (e.g., due to insufficient exposure), other common preclinical formulation strategies can be considered.[22][23][24]

  • Co-solvent System: Dissolving the compound in a mixture of a water-miscible solvent (e.g., DMSO, PEG 400) and water. This is useful for achieving a true solution but must be used with caution due to potential solvent toxicity.[3][25]

  • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents (e.g., Self-Emulsifying Drug Delivery Systems, SEDDS). These can significantly enhance oral absorption but are more complex to develop.[2][22]

  • Cyclodextrin Complexation: Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance the aqueous solubility of the drug.[2] However, high concentrations can be associated with renal toxicity.[25]

Conclusion

The successful preclinical evaluation of this compound hinges on a reliable and reproducible formulation. The aqueous suspension protocol detailed in this note provides a robust, well-characterized, and widely accepted starting point for in vivo studies. By adhering to this methodology and its integrated quality control checks, researchers can ensure consistent dosing, minimize formulation-related variability, and generate high-quality data to confidently advance their drug development programs. Adherence to reporting standards, such as the ARRIVE guidelines, is also essential for ensuring the transparency and reproducibility of the resulting animal research.[19][26][27]

References

  • AUCO. (n.d.). What Makes Tween 80 A Unique Ingredient in Pharmaceuticals? Retrieved from [Link]

  • H&L New Material Co.,Ltd. (n.d.). Usage of Sodium carboxymethyl cellulose (CMC). Retrieved from [Link]

  • Ankit Pulps and Boards. (n.d.). Sodium Carboxymethyl Cellulose | Uses, Application & Properties. Retrieved from [Link]

  • In-Online. (2025, August 1). Sodium carboxymethyl cellulose: Significance and symbolism. Retrieved from [Link]

  • MIKEM CHEMICAL. (n.d.). Sodium carboxymethyl cellulose. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). The Multifaceted Role of Polysorbate 80 in Modern Applications. Retrieved from [Link]

  • Smith, A. J., et al. (n.d.). PREPARE: guidelines for planning animal research and testing. Laboratory Animals. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808034. Retrieved from [Link]

  • SIDLEY CHEMICAL. (2025, March 4). Sodium Carboxymethyl Cellulose is used as a pharmaceutical excipient. Retrieved from [Link]

  • University of Arizona. (n.d.). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. Retrieved from [Link]

  • Pourmola, M., et al. (2016). Evaluation of effect of tween 80 on characteristics of tadalafil 0.1% suspension. ResearchGate. Retrieved from [Link]

  • Williams, H. D., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(7), 1335. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Vehicle selection for nonclinical oral safety studies. Retrieved from [Link]

  • ResearchGate. (2016). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Retrieved from [Link]

  • Vadalkar, A., et al. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 14(2), 566–577. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-methylnicotinate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem. Retrieved from [Link]

  • Gupta, A., et al. (2010). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 54(4), 1735–1737. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Gad, S. C. (n.d.). Gad Vehicles Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. Retrieved from [Link]

Sources

Analytical Method Development for Methyl 6-(4-benzylpiperazino)nicotinate by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

[Core Directive: This document provides a detailed, experience-driven guide for developing robust analytical methods for Methyl 6-(4-benzylpiperazino)nicotinate, intended for researchers and drug development professionals. The structure is designed to logically flow from foundational principles to specific, actionable protocols.]

Introduction: The Analytical Imperative for this compound

This compound is a compound of interest within pharmaceutical research and development, featuring a nicotinate ester linked to a benzylpiperazine moiety.[1][2] The chemical structure suggests a molecular weight of approximately 311.39 g/mol .[2] Given its potential as an active pharmaceutical ingredient (API), the development of sensitive, specific, and robust analytical methods is critical for ensuring its quality, stability, and purity throughout the drug development lifecycle.[3][4]

This application note details the development and validation of analytical methods using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification and characterization of this compound. The methodologies presented are grounded in established scientific principles and adhere to regulatory expectations outlined by the International Council for Harmonisation (ICH).[5][6][7][8][9]

Part 1: HPLC-UV Method Development for Quantification and Purity

The primary objective of the HPLC method is to establish a reliable procedure for quantifying the API and separating it from potential process impurities and degradation products.[10][11] This is often referred to as a stability-indicating method.[3][4][11]

Foundational Strategy & Analyte Considerations

This compound possesses chromophores within its structure, specifically the pyridine ring and the benzyl group, which makes UV detection a suitable and straightforward choice.[10] The presence of the basic piperazine nitrogen (pKa ≈ 6.98) and the overall moderate polarity of the molecule guide the selection of a reversed-phase chromatographic approach.[1]

Experimental Protocol: HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: A C18 stationary phase is a logical starting point due to its versatility. A good initial choice would be a column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size for good resolution and efficiency.

  • Mobile Phase: A gradient elution is often necessary for stability-indicating methods to separate both polar and non-polar impurities.[10]

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to ensure consistent protonation of the piperazine moiety, leading to better peak shape.

    • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducibility.

  • Detection Wavelength: Determined by acquiring the UV spectrum of the analyte. A wavelength of 254 nm is a common starting point for aromatic compounds.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL.

  • Sample Solution: Prepare the sample in the same diluent to a similar target concentration.

Rationale and Optimization Workflow

The development of this method follows a systematic approach to achieve optimal separation and sensitivity.

Sources

Experimental Design for Efficacy Studies of Methyl 6-(4-benzylpiperazino)nicotinate as a Potential Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(4-benzylpiperazino)nicotinate, hereafter referred to as M6BPN, is a novel synthetic compound featuring a piperazine moiety, a structural component prevalent in numerous centrally acting pharmacological agents.[1][2] The presence of the benzylpiperazine group, in particular, suggests a potential interaction with monoamine transporters, which are critical regulators of neurotransmission in the central nervous system.[2] Many piperazine derivatives have been investigated for a range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects, primarily through the modulation of monoamine pathways.[1][2]

Based on its structural characteristics, M6BPN is hypothesized to function as a dopamine reuptake inhibitor. By blocking the dopamine transporter (DAT), M6BPN could increase the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. This mechanism of action is of significant therapeutic interest for neurodegenerative conditions characterized by the loss of dopaminergic neurons, most notably Parkinson's disease (PD). This document provides a comprehensive experimental framework for evaluating the efficacy of M6BPN as a potential neuroprotective agent, beginning with in vitro characterization to elucidate its mechanism of action, followed by in vivo studies in a validated animal model of Parkinson's disease to assess its therapeutic potential.

Part 1: In Vitro Efficacy and Mechanism of Action Studies

Rationale for In Vitro Characterization

The initial phase of efficacy testing is designed to confirm the hypothesized mechanism of action of M6BPN at the molecular and cellular levels. These in vitro assays are essential for establishing target engagement, determining potency and selectivity, and providing an early indication of the compound's neuroprotective capabilities.[3][4] This foundational data is crucial before proceeding to more complex and resource-intensive in vivo studies.[5][6][7]

Monoamine Transporter Inhibition Assays

Objective: To quantify the binding affinity and functional inhibitory potency of M6BPN at the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters to determine its primary molecular target and selectivity profile.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This protocol determines the binding affinity (Ki) of M6BPN by measuring its ability to displace a known radioligand from the monoamine transporters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Cell membrane preparations from the above cell lines

  • Radioligands: [3H]WIN 35,428 for DAT, [3H]Citalopram for SERT, [3H]Nisoxetine for NET

  • Non-labeled inhibitors for non-specific binding: GBR 12909 for DAT, Citalopram for SERT, Nisoxetine for NET

  • M6BPN

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize transporter-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh binding buffer. Determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • 50 µL of binding buffer (for total binding) or a high concentration of a non-labeled inhibitor (for non-specific binding).

    • 50 µL of varying concentrations of M6BPN (e.g., 0.1 nM to 10 µM).

    • 50 µL of the appropriate radioligand at a concentration near its Kd.

    • 100 µL of the cell membrane suspension (20-50 µg of protein).[8]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the M6BPN concentration. Determine the IC50 value using non-linear regression analysis and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: [3H]Dopamine Uptake Inhibition Assay

This protocol measures the functional potency (IC50) of M6BPN to inhibit the uptake of dopamine into cells expressing DAT.[3][9]

Materials:

  • HEK293 or SH-SY5Y cells expressing hDAT.

  • [3H]Dopamine.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • M6BPN.

  • Known DAT inhibitor (e.g., Nomifensine) for determining non-specific uptake.

  • 96-well plates.

  • Scintillation counter and fluid.

Procedure:

  • Cell Plating: Seed the hDAT-expressing cells into a 96-well plate and grow to a confluent monolayer.[8]

  • Assay Protocol:

    • Wash the cells once with pre-warmed (37°C) uptake buffer.

    • Add 100 µL of uptake buffer containing varying concentrations of M6BPN (e.g., 0.1 nM to 10 µM). For control wells (100% uptake), add buffer without M6BPN. For non-specific uptake, add a high concentration of a known DAT inhibitor.[8]

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate uptake by adding 50 µL of uptake buffer containing [3H]Dopamine.[8]

    • Incubate at 37°C for 5-10 minutes.

  • Termination of Uptake: Rapidly aspirate the solution and wash the cells three times with ice-cold uptake buffer.[8]

  • Cell Lysis and Quantification: Lyse the cells with 1% SDS and measure the radioactivity in the lysate using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the logarithm of the M6BPN concentration and determine the IC50 value using non-linear regression.

Data Presentation: Monoamine Transporter Affinity and Potency
CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)
M6BPNTBDTBDTBDTBD
GBR 12909 (Control)~1-5>1000>1000~10-50
TBD: To be determined.
Cellular Neuroprotection Assays

Objective: To evaluate the cytoprotective effect of M6BPN against a neurotoxin-induced model of dopaminergic cell death. The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for Parkinson's disease research, as these cells can be differentiated to exhibit a dopaminergic phenotype.[10][11][12]

Protocol 3: 6-OHDA-Induced Neurotoxicity Assay in SH-SY5Y Cells

6-hydroxydopamine (6-OHDA) is a neurotoxin that is selectively taken up by dopaminergic neurons via DAT, where it induces oxidative stress and cell death.[2][13][14]

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics).

  • 6-hydroxydopamine (6-OHDA).

  • M6BPN.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • DMSO.

  • 96-well plates.

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in 96-well plates until they reach approximately 80% confluency. For some experiments, cells can be pre-differentiated with agents like retinoic acid to enhance their dopaminergic characteristics.[12]

  • Treatment:

    • Pre-treat the cells with various concentrations of M6BPN (e.g., 1 µM to 50 µM) for 2 hours.

    • Introduce 6-OHDA (a pre-determined optimal concentration, e.g., 50-100 µM) to the wells containing M6BPN and to a positive control well (6-OHDA only).[1][13][14][15] Include a vehicle control group (no M6BPN, no 6-OHDA).

    • Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group. Compare the viability of cells treated with 6-OHDA alone to those co-treated with M6BPN.

Data Presentation: Neuroprotective Effect of M6BPN
Treatment GroupM6BPN Conc. (µM)6-OHDA Conc. (µM)Cell Viability (% of Control)
Vehicle Control00100%
6-OHDA alone0100TBD
M6BPN + 6-OHDA1100TBD
M6BPN + 6-OHDA10100TBD
M6BPN + 6-OHDA50100TBD
TBD: To be determined.
Visualization of In Vitro Workflow

G cluster_target Target Engagement & Selectivity cluster_neuroprotection Cellular Neuroprotection cluster_data Data Output Binding Protocol 1: Radioligand Binding Assay (DAT, SERT, NET) Uptake Protocol 2: [3H]Dopamine Uptake Assay (DAT) Binding->Uptake Confirm functional activity Data1 Ki and IC50 values (Potency & Selectivity) Binding->Data1 SHSY5Y Protocol 3: 6-OHDA Neurotoxicity Assay in SH-SY5Y Cells Uptake->SHSY5Y Proceed if potent & selective Uptake->Data1 MTT MTT Assay for Cell Viability SHSY5Y->MTT Data2 Neuroprotective EC50 (Cellular Efficacy) MTT->Data2

Caption: Workflow for in vitro characterization of M6BPN.

Part 2: In Vivo Efficacy Studies in a Rodent Model of Parkinson's Disease

Rationale for In Vivo Evaluation

Following successful in vitro characterization, in vivo studies are imperative to assess the therapeutic efficacy of M6BPN in a complex biological system.[7] Animal models of Parkinson's disease are crucial for evaluating a compound's ability to mitigate motor deficits and prevent the progressive loss of dopaminergic neurons.[16] The design of these preclinical studies should be rigorous, incorporating randomization and blinding to ensure the robustness of the findings, as recommended by preclinical research guidelines.[5][6]

Animal Model Selection: The 6-OHDA Rat Model

The unilateral 6-hydroxydopamine (6-OHDA) rat model is a well-established and widely used model for Parkinson's disease research.[16][17] It involves the stereotaxic injection of 6-OHDA into one side of the nigrostriatal pathway, leading to a progressive loss of dopaminergic neurons that mimics the pathology of PD.[17] This unilateral lesion results in quantifiable motor asymmetries, which serve as reliable behavioral endpoints for assessing therapeutic efficacy.[17][18][19]

Preliminary In Vivo Studies

Protocol 4: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Studies

Before initiating efficacy studies, it is essential to determine the MTD of M6BPN to establish a safe dosing range. PK studies are also necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which will inform the dosing regimen (e.g., dose, frequency, and route of administration).

6-OHDA-Induced Parkinson's Disease Model and Behavioral Testing

Objective: To determine if M6BPN can prevent or reverse motor deficits in the 6-OHDA rat model of Parkinson's disease.

Protocol 5: Surgical Procedure for Unilateral 6-OHDA Lesioning

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g).

  • Anesthesia (e.g., isoflurane or ketamine/xylazine).

  • Stereotaxic apparatus.

  • 6-OHDA solution containing 0.02% ascorbic acid.

  • Hamilton syringe.

Procedure:

  • Anesthetize the rat and secure it in the stereotaxic frame.

  • Drill a small hole in the skull above the target injection site (e.g., the medial forebrain bundle or the striatum).

  • Slowly infuse 6-OHDA into the target site.

  • Withdraw the needle slowly, suture the incision, and allow the animal to recover.

Protocol 6: Drug Administration

  • Treatment Groups:

    • Sham-operated + Vehicle

    • 6-OHDA-lesioned + Vehicle

    • 6-OHDA-lesioned + M6BPN (Low Dose)

    • 6-OHDA-lesioned + M6BPN (High Dose)

  • Administration: M6BPN or vehicle will be administered daily (e.g., via oral gavage or intraperitoneal injection) starting 24 hours after surgery and continuing for the duration of the study (e.g., 4-6 weeks).

Protocol 7: Behavioral Assessments

Behavioral tests should be conducted at baseline (before surgery) and at regular intervals post-surgery (e.g., weekly).

  • Apomorphine-Induced Rotation Test:

    • Administer apomorphine (a dopamine receptor agonist) subcutaneously.

    • Place the rat in a circular arena and record the number of full contralateral (away from the lesion) and ipsilateral (towards the lesion) rotations over 30-60 minutes. A successful lesion is typically confirmed by a high rate of contralateral rotations.[17][18]

  • Cylinder Test:

    • Place the rat in a transparent cylinder.

    • Record the number of times the rat uses its left, right, or both forepaws for support during vertical exploration.

    • A reduced use of the contralateral (impaired) paw indicates a motor deficit.[17][19]

  • Rotarod Test:

    • Place the rat on a rotating rod with accelerating speed.

    • Measure the latency to fall off the rod.

    • A shorter latency indicates impaired motor coordination and balance.[17][19]

Data Presentation: Behavioral Outcomes

Table 3: Apomorphine-Induced Rotations

Treatment Group Net Contralateral Rotations/min (Week 4)
6-OHDA + Vehicle TBD
6-OHDA + M6BPN (Low Dose) TBD

| 6-OHDA + M6BPN (High Dose) | TBD |

Table 4: Cylinder Test - Contralateral Paw Usage

Treatment Group % Contralateral Paw Use (Week 4)
Sham + Vehicle ~50%
6-OHDA + Vehicle TBD
6-OHDA + M6BPN (Low Dose) TBD

| 6-OHDA + M6BPN (High Dose) | TBD |

Post-mortem Neurochemical and Histological Analysis

Objective: To provide anatomical evidence of neuroprotection by quantifying the survival of dopaminergic neurons.

Protocol 8: Tyrosine Hydroxylase (TH) Immunohistochemistry

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.[20][21][22]

Materials:

  • Rat brains.

  • Formalin or paraformaldehyde.

  • Microtome or cryostat.

  • Primary antibody: rabbit anti-TH.

  • Biotinylated secondary antibody.

  • Avidin-biotin complex (ABC) reagent.

  • DAB substrate.

  • Microscope with stereology software.

Procedure:

  • At the end of the study, deeply anesthetize the rats and perfuse them transcardially with saline followed by a fixative.

  • Dissect the brains and post-fix them.

  • Cut coronal sections through the substantia nigra pars compacta (SNc) and the striatum.

  • Incubate the sections with the primary anti-TH antibody, followed by the biotinylated secondary antibody and the ABC reagent.[21]

  • Visualize the TH-positive neurons using DAB, which produces a brown precipitate.

  • Quantification: Use stereological methods to obtain an unbiased estimate of the total number of TH-positive neurons in the SNc of both the lesioned and non-lesioned hemispheres.[21]

Data Presentation: Dopaminergic Neuron Survival
Treatment GroupTH+ Neurons in SNc (% of Non-lesioned Side)
6-OHDA + VehicleTBD
6-OHDA + M6BPN (Low Dose)TBD
6-OHDA + M6BPN (High Dose)TBD
Visualization of In Vivo Workflow

G cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Baseline Baseline Behavioral Testing (Week -1) Surgery 6-OHDA or Sham Surgery (Week 0) Baseline->Surgery Treatment Daily M6BPN or Vehicle Admin. (Weeks 1-4) Surgery->Treatment Behavior Weekly Behavioral Testing (Weeks 1-4) Treatment->Behavior Sacrifice Sacrifice & Tissue Collection (End of Week 4) Treatment->Sacrifice IHC TH Immunohistochemistry & Stereology Sacrifice->IHC

Caption: Timeline for the in vivo efficacy study of M6BPN.

Hypothesized Neuroprotective Mechanism of M6BPN

G cluster_synapse Dopaminergic Synapse cluster_outcome Therapeutic Outcome Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron DA_Vesicles Dopamine Vesicles DA_Synapse Dopamine DA_Vesicles->DA_Synapse Release DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Binding DAT->Presynaptic Increased_DA Increased Synaptic Dopamine DAT->Increased_DA Blockade leads to DA_Receptor->Postsynaptic Signal Transduction M6BPN M6BPN M6BPN->DAT Inhibits Enhanced_Signal Enhanced Dopaminergic Signaling Increased_DA->Enhanced_Signal Neuroprotection Neuroprotection of Dopaminergic Neurons Enhanced_Signal->Neuroprotection Improved_Motor Improved Motor Function Neuroprotection->Improved_Motor

Caption: Hypothesized mechanism of M6BPN in providing neuroprotection.

Conclusion

The outlined experimental design provides a systematic and robust framework for evaluating the efficacy of this compound as a potential neuroprotective agent for Parkinson's disease. The in vitro studies will definitively establish its mechanism of action and selectivity for the dopamine transporter, while the in vivo experiments in the 6-OHDA rat model will provide crucial data on its ability to ameliorate motor deficits and protect dopaminergic neurons. Positive outcomes from these studies would provide a strong rationale for advancing M6BPN into further preclinical development, including more extensive safety and toxicology assessments, with the ultimate goal of clinical translation.

References

  • Przedborski, S. (2017). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. [Link]

  • Fisher, M., et al. (2009). Recommendations for standards regarding preclinical neuroprotective and restorative drug development. Stroke. [Link]

  • MD Biosciences. (2013). Behavior tests used with the 6-OHDA model of PD, and what they tell us. MD Biosciences. [Link]

  • Przedborski, S. (n.d.). Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link]

  • Zhang, L., et al. (2017). Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model. Experimental and Therapeutic Medicine. [Link]

  • Petroske, E., et al. (2001). MPTP Mouse Models of Parkinson's Disease: An Update. The Open Toxicology Journal. [Link]

  • ResearchGate. (n.d.). Behavioral performance of the 6-OHDA rat model of Parkinson's disease. ResearchGate. [Link]

  • Conduct Science. (2019). 6-OHDA rat models. Conduct Science. [Link]

  • Truong, L., et al. (2021). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. International Journal of Molecular Sciences. [Link]

  • Meredith, G. E., & Sonsalla, P. K. (2009). Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol. Journal of Neural Transmission. [Link]

  • Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. [Link]

  • Stroke. (n.d.). Recommendations for Standards Regarding Preclinical Neuroprotective and Restorative Drug Development. AHA/ASA Journals. [https://www.ahajournals.org/doi/full/10.1161/01.STR.0000041164.2 recommandations.64]([Link] recommandations.64)

  • Stroke. (n.d.). Recommendations for Standards Regarding Preclinical Neuroprotective and Restorative Drug Development. AHA/ASA Journals. [https://www.ahajournals.org/doi/abs/10.1161/01.STR.0000041164.2 recommandations.64]([Link] recommandations.64)

  • Aligning Science Across Parkinson's. (n.d.). Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. ASAP. [Link]

  • Altwal, F., et al. (2021). 5.6. Tyrosine Hydroxylase Immunohistochemistry. Bio-protocol. [Link]

  • protocols.io. (n.d.). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. protocols.io. [Link]

  • ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • ResearchGate. (n.d.). Immunohistochemistry analysis of tyrosine hydroxylase expression in the... ResearchGate. [Link]

  • Abellán, A., et al. (2014). Dynamic expression of tyrosine hydroxylase mRNA and protein in neurons of the striatum and amygdala of mice, and experimental evidence of their multiple embryonic origin. Brain Structure and Function. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Yeo, Y. W. P., et al. (2022). Neuroprotective effects of safinamide against autophagy in 6-hydroxydopamine-induced SH-SY5Y cell model of Parkinson's disease. Journal of Applied Pharmaceutical Science. [Link]

  • ResearchGate. (n.d.). T-I protects against 6-OHDA neurotoxicity in SH-SY5Y cells... ResearchGate. [Link]

  • Hu, L. F., et al. (2008). Protective effect of hydrogen sulphide against 6-OHDA-induced cell injury in SH-SY5Y cells involves PKC/PI3K/Akt pathway. British Journal of Pharmacology. [Link]

  • ResearchGate. (n.d.). (a) Concentration-dependent toxicity of 6-OHDA in SH-SY5Y cells. ResearchGate. [Link]

  • Xu, Z., et al. (2021). Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson's Disease via Activating the JAK2/STAT3 Pathway. Frontiers in Neuroscience. [Link]

  • İşlek, E. E., et al. (2023). Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights. Turkish Journal of Biology. [Link]

  • ResearchGate. (n.d.). Cellular uptake of TD-dopamine complex nanostructures into... ResearchGate. [Link]

  • İşlek, E. E., et al. (2023). Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights. PMC. [Link]

  • Lee, M. K., et al. (2007). Resveratrol protects SH-SY5Y neuroblastoma cells from apoptosis induced by dopamine. Experimental & Molecular Medicine. [Link]

  • AMSBIO. (2025). Preclinical research strategies for drug development. AMSBIO. [Link]

  • Wever, K., et al. (2018). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. British Journal of Pharmacology. [Link]

  • Teppola, H., et al. (2016). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. PMC. [Link]

Sources

Troubleshooting & Optimization

"Methyl 6-(4-benzylpiperazino)nicotinate" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 6-(4-benzylpiperazino)nicotinate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This resource is designed to provide you, as a valued researcher, with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges you may encounter during your experiments. As Senior Application Scientists, we have curated this information to be both technically precise and practically applicable in a laboratory setting.

I. Understanding the Molecule: Physicochemical Properties

This compound is a chemical compound with the molecular formula C18H21N3O2 and a molecular weight of 311.38 g/mol .[1] Its structure, featuring a benzylpiperazine moiety attached to a methyl nicotinate backbone, presents unique solubility characteristics.

PropertyPredicted/Experimental ValueSource
Melting Point101-104°CChemicalBook[1]
Boiling Point463.8±45.0 °C (Predicted)ChemicalBook[1]
Density1.187±0.06 g/cm3 (Predicted)ChemicalBook[1]
pKa6.98±0.10 (Predicted)ChemicalBook[1]

Understanding these properties is the first step in troubleshooting solubility issues. The relatively high melting point suggests strong crystal lattice energy, which can impede dissolution. The predicted pKa indicates it is a weakly basic compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my desired aqueous buffer. What should I do first?

A1: Initial Steps for Aqueous Dissolution

The insolubility of a compound in aqueous solutions is a common challenge, especially for molecules with significant hydrophobic regions like the benzyl and piperazine rings in this case.[2][3]

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for aqueous insolubility.

Detailed Steps:

  • pH Adjustment: Since this compound is a weak base, its solubility in aqueous media is pH-dependent.[3] Decreasing the pH of the buffer to 1-2 units below its pKa of ~6.98 will protonate the molecule, increasing its polarity and favoring dissolution. Start by preparing your buffer at a lower pH or by adding a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH.

  • Co-solvents: If pH adjustment is not feasible or insufficient, the use of a co-solvent is a widely used technique to increase the solubility of poorly water-soluble drugs.[4][5]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol are common choices.

    • Protocol: First, dissolve the compound in a minimal amount of the chosen co-solvent. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. Be aware that the compound may precipitate if the final co-solvent concentration is too low.

Q2: I am observing precipitation when I add my DMSO stock solution to my aqueous buffer. How can I prevent this?

A2: Preventing Precipitation from Co-solvent Stock

This is a common phenomenon known as "crashing out" and occurs when the drug is transferred from a high-solubility organic solvent to a low-solubility aqueous environment.

Solutions:

  • Increase the Final Co-solvent Concentration: The most straightforward solution is to increase the percentage of the co-solvent in the final aqueous solution. However, you must consider the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the co-solvent.

  • Use a Surfactant: Surfactants can help to stabilize the compound in the aqueous phase by forming micelles.[6]

    • Examples: Tween® 20, Tween® 80, or Pluronic® F-68.

    • Procedure: Add a low concentration of the surfactant (e.g., 0.01-0.1%) to your aqueous buffer before adding the compound's stock solution.

  • Slower Addition and Vigorous Stirring: Adding the stock solution very slowly while vigorously vortexing or stirring the aqueous buffer can sometimes prevent localized high concentrations that lead to precipitation.

Q3: For my in vivo studies, I need a formulation with higher bioavailability. What are my options?

A3: Advanced Formulation Strategies for Enhanced Bioavailability

For in vivo applications, poor aqueous solubility directly impacts bioavailability.[2][3] Several advanced formulation strategies can be employed to overcome this.

Formulation Options:

Formulation StrategyPrincipleAdvantagesDisadvantages
Nanosuspensions Reduction of particle size to the nanometer range increases the surface area for dissolution.[5][7]High drug loading, suitable for various administration routes.Can be prone to instability (particle growth).
Lipid-Based Formulations The drug is dissolved in a lipid carrier, such as oils or surfactants.Can enhance oral absorption and bypass first-pass metabolism.[8]Potential for drug precipitation upon digestion.
Solid Dispersions The drug is dispersed in an amorphous form within a hydrophilic polymer matrix.[7][9]Can significantly increase dissolution rate and apparent solubility.Amorphous form may be less stable than the crystalline form.
Inclusion Complexes The drug molecule is encapsulated within a cyclodextrin molecule.Increases aqueous solubility and can improve stability.[6]Limited by the size of the drug molecule and the cyclodextrin cavity.

Experimental Workflow for Formulation Selection:

Caption: Decision tree for selecting an advanced formulation strategy.

III. Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the minimum volume of your chosen co-solvent (e.g., DMSO) required to completely dissolve the compound. Gentle warming (to 37°C) and vortexing can aid dissolution.

  • Stock Concentration: Calculate the final concentration of your stock solution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Isothermal Saturation Method for Solubility Determination

This method, also known as the shake-flask method, is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10]

  • Preparation: Add an excess amount of solid this compound to a vial. A visual excess of solid is necessary to ensure saturation.[10]

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

IV. References

  • Ascendia Pharma. (n.d.). Sophisticated Formulation Approaches for Insoluble Drug Candidates. Retrieved from

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from

  • ChemicalBook. (n.d.). This compound CAS#: 132521-74-5. Retrieved from

  • American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from

  • ResearchGate. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from

  • MedCrave. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Retrieved from

  • ResearchGate. (n.d.). Formulation and development strategies for drugs insoluble in gastric fluid. Retrieved from

  • Ascendia Pharma. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from

  • National Center for Biotechnology Information. (2018). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Retrieved from

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Methyl 6-methylnicotinate in Organic Solvents. Retrieved from

Sources

Technical Support Center: Optimizing Methyl 6-(4-benzylpiperazino)nicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 6-(4-benzylpiperazino)nicotinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to maximize reaction yield and purity. The synthesis is predicated on a Palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination, a powerful method for constructing aryl-amine bonds.

Reaction Overview

The synthesis of this compound is achieved by the coupling of Methyl 6-chloronicotinate with 1-benzylpiperazine. This transformation is efficiently catalyzed by a palladium complex, which facilitates the formation of the crucial C-N bond.

Reaction Scheme:

The catalytic cycle, a cornerstone of this reaction, involves the oxidative addition of the palladium catalyst to the aryl chloride, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired product and regenerate the active catalyst.[1][2] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction is not proceeding to completion, and I observe significant amounts of unreacted Methyl 6-chloronicotinate. What's going wrong?

A1: Incomplete conversion is a common issue often linked to catalyst deactivation or suboptimal reaction conditions.

  • Potential Cause 1: Inactive Catalyst System. The active Pd(0) species is sensitive to oxygen. If your reaction setup is not properly deoxygenated, the catalyst can oxidize and become inactive. Similarly, the phosphine ligand can be oxidized.

    • Solution: Ensure all reagents and the solvent are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Potential Cause 2: Inappropriate Ligand Choice. The electronic properties of the pyridine ring in Methyl 6-chloronicotinate make it a challenging substrate. A general-purpose phosphine ligand may not be effective.

    • Solution: For electron-deficient heteroaryl chlorides, sterically hindered, electron-rich biaryl phosphine ligands are superior. Consider using ligands such as XPhos, SPhos, or RuPhos. Bidentate ligands like Josiphos have also shown high efficacy in coupling heteroaryl chlorides.[3]

  • Potential Cause 3: Insufficient Base Strength or Solubility. The base is crucial for deprotonating the piperazine nitrogen, facilitating its entry into the catalytic cycle. If the base is too weak or poorly soluble, the reaction will stall.

    • Solution: Sodium tert-butoxide (NaOtBu) is a strong, effective base for this transformation. If base-sensitive functional groups are a concern, a weaker base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times. Ensure the base is a fine powder to maximize surface area.

Q2: I'm observing a significant amount of a side product that appears to be Methyl nicotinate (hydrodehalogenation). How can I prevent this?

A2: The formation of Methyl nicotinate is a result of hydrodehalogenation, a common side reaction in Buchwald-Hartwig aminations where the halide is replaced by a hydrogen atom.[2]

  • Potential Cause 1: β-Hydride Elimination. This can occur from the palladium-amide intermediate, especially if there are protons on the carbon beta to the nitrogen. While 1-benzylpiperazine does not have β-hydrogens on the aryl-facing nitrogen, impurities or side reactions involving the solvent can be a source.

  • Potential Cause 2: Water in the Reaction. Traces of water can react with the palladium hydride species, leading to the protonation of the aryl group and formation of the hydrodehalogenated product.

    • Solution: Use anhydrous solvents and reagents. Ensure glassware is oven-dried before use. The choice of ligand can also influence the rate of reductive elimination versus side reactions. Bulky, electron-rich ligands tend to promote the desired C-N bond formation.

Q3: My yield is high according to TLC/LC-MS analysis of the crude mixture, but I lose a lot of product during purification. What are the best purification practices?

A3: The product, this compound, is a relatively polar and basic compound, which can complicate purification by standard silica gel chromatography.

  • Potential Cause 1: Product Adsorption on Silica Gel. The basic nitrogen atoms in the piperazine ring can strongly interact with the acidic silica gel, leading to tailing and poor recovery.

    • Solution 1 (Column Chromatography): Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (typically 1-2% v/v) or ammonium hydroxide. This will cap the acidic silanol groups and improve product elution.

    • Solution 2 (Alternative Purification): Consider an acid-base extraction. Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Wash the aqueous layer with the organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract the free-based product back into an organic solvent. Dry the organic layer, filter, and concentrate to obtain the purified product.

Frequently Asked Questions (FAQs)

Q: Which palladium source and ligand combination is best for this specific reaction?

A: For coupling an electron-deficient heteroaryl chloride like Methyl 6-chloronicotinate with a secondary amine, a robust catalyst system is required. We recommend using a pre-formed palladium catalyst (precatalyst) for ease of handling and higher activity.

  • Recommended System: XPhos Pd G3 or SPhos Pd G3. These precatalysts are air- and moisture-stable and efficiently generate the active LPd(0) species in situ. A catalyst loading of 1-2 mol% is a good starting point.

  • Ligand Rationale: Ligands like XPhos and SPhos are bulky and electron-rich, which promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination, outcompeting potential side reactions.[4]

Q: What is the optimal choice of solvent and temperature?

A: The choice of solvent is critical as it affects the solubility of reagents and the stability of catalytic intermediates.

  • Recommended Solvents: Anhydrous toluene or dioxane are excellent choices. Ethereal solvents like THF are also commonly used.[5] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the palladium catalyst.[5]

  • Recommended Temperature: A temperature range of 80-110 °C is typical for these couplings. Start with 100 °C and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased.

Q: How critical is the purity of the starting materials?

A: Extremely critical. The success of a catalytic reaction depends heavily on the purity of all components.

  • Methyl 6-chloronicotinate: Ensure it is free from impurities, especially any residual acid from its synthesis, which could neutralize the base.

  • 1-benzylpiperazine: This amine can absorb water and carbon dioxide from the air. It is best to use a freshly opened bottle or to purify it by distillation if its purity is questionable.

  • Base (NaOtBu): This is highly hygroscopic. Use a freshly opened container and weigh it quickly in a dry atmosphere (e.g., in a glovebox).

Data Presentation: Comparison of Reaction Conditions

The following table provides a summary of expected outcomes based on varying key reaction parameters. This data is synthesized from general principles of Buchwald-Hartwig amination on similar substrates.

ParameterCondition A (Standard)Condition B (Aggressive)Condition C (Mild Base)Expected Outcome
Pd Source Pd₂(dba)₃ (1 mol%)XPhos Pd G3 (1 mol%)Pd(OAc)₂ (2 mol%)G3 precatalyst offers faster initiation.
Ligand XPhos (2.5 mol%)(part of G3 precatalyst)SPhos (4.5 mol%)Bulky biaryl phosphines are essential.
Base NaOtBu (1.4 eq)NaOtBu (1.4 eq)K₃PO₄ (2.0 eq)NaOtBu is generally faster. K₃PO₄ is better for base-sensitive substrates.
Solvent TolueneDioxaneTolueneAll are good choices; solubility may vary.
Temperature 100 °C110 °C110 °CHigher temperatures may be needed for weaker bases.
Typical Yield >85%>90%~75-85%Condition B is expected to give the highest yield and fastest conversion.

Visualizations

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0L Active Catalyst LPd(0) OxAdd Oxidative Addition Complex Pd0L->OxAdd Ar-Cl Amide Palladium Amide Complex OxAdd->Amide Amine (R₂NH) + Base, - Base-H⁺Cl⁻ Product Product Released Amide->Product Reductive Elimination Product->Pd0L Regeneration FinalProduct This compound Product->FinalProduct ArCl Methyl 6-chloronicotinate ArCl->OxAdd Amine 1-benzylpiperazine Amine->Amide Base Base (e.g., NaOtBu) Base->Amide caption Fig 1: Buchwald-Hartwig Catalytic Cycle.

Caption: Fig 1: Buchwald-Hartwig Catalytic Cycle.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Inert Is the system fully inert? Start->Check_Inert Check_Reagents Are reagents pure & anhydrous? Check_Inert->Check_Reagents Yes Degas Degas solvent & use inert gas blanket Check_Inert->Degas No Check_Catalyst Is the Catalyst/Ligand combination optimal? Check_Reagents->Check_Catalyst Yes Dry Use anhydrous solvent, dry reagents Check_Reagents->Dry No Check_Conditions Are Temp/Base/Solvent correct? Check_Catalyst->Check_Conditions Yes Switch_Ligand Switch to XPhos/SPhos or use a G3 precatalyst Check_Catalyst->Switch_Ligand No Optimize Increase Temp, Check Base (NaOtBu) Check_Conditions->Optimize No Success Reaction Optimized Check_Conditions->Success Yes Degas->Check_Reagents Dry->Check_Catalyst Switch_Ligand->Check_Conditions Optimize->Success caption Fig 2: Troubleshooting Flowchart.

Caption: Fig 2: Troubleshooting Flowchart.

Optimized Experimental Protocol

This protocol is a robust starting point for achieving high yields. All operations should be performed under an inert atmosphere (Argon or Nitrogen).

Materials:

  • Methyl 6-chloronicotinate (1.0 eq)

  • 1-benzylpiperazine (1.2 eq)

  • XPhos Pd G3 (1.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 6-chloronicotinate, XPhos Pd G3, and Sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon three times.

  • Reagent Addition: Under a positive flow of Argon, add anhydrous toluene, followed by 1-benzylpiperazine via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (a typical reaction time is 4-12 hours). A sample can be taken by syringe, quenched with water, and extracted with ethyl acetate for analysis.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dilute with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient eluent system (e.g., Hexanes/Ethyl Acetate with 1% Triethylamine) to afford the pure this compound.

References

  • J. F. Hartwig, S. L. Buchwald, "The Buchwald–Hartwig Amination After 25 Years", University of Groningen Research Portal, [Link]

  • M. Organ, et al., "Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts", ResearchGate, [Link]

  • "Buchwald-Hartwig Amination", Chemistry LibreTexts, [Link]

  • "Buchwald–Hartwig amination", Wikipedia, [Link]

  • A. V. Gulevskaya, et al., "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors", ACS Omega, [Link]

Sources

Technical Support Center: Identification of Methyl 6-(4-benzylpiperazino)nicotinate Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 6-(4-benzylpiperazino)nicotinate. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of identifying its degradation products. The guidance herein is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring robust and reliable experimental outcomes.

I. Understanding the Molecule: Predicted Degradation Pathways

This compound possesses several functional groups susceptible to degradation under various stress conditions. A proactive understanding of these labile sites is the first step in a successful degradation study. The primary sites for degradation are:

  • Ester Hydrolysis: The methyl ester of the nicotinic acid core is a prime target for hydrolysis under both acidic and basic conditions, yielding nicotinic acid and methanol.[1][2][3]

  • Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring can be susceptible to oxidation.

  • Oxidation of the Benzyl Group: The benzylic carbon is a potential site for oxidation.

  • Photodegradation: The pyridine ring, a core component of the molecule, can undergo photodegradation upon exposure to light.[4][5][6][7]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the degradation product identification of this compound.

Q1: I am starting a forced degradation study. What conditions should I use?

A1: Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[8][9] A systematic approach involves subjecting the compound to a variety of stress conditions.

Recommended Starting Conditions for Forced Degradation:

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 N HCl60°C24-72 hoursEster hydrolysis
Base Hydrolysis 0.1 N NaOHRoom Temp4-8 hoursEster hydrolysis
Oxidation 3% H₂O₂Room Temp24 hoursOxidation of piperazine and/or benzyl group
Thermal Dry Heat80°C72 hoursGeneral decomposition
Photolytic UV (254 nm) & Visible LightRoom Temp24-48 hoursPhotodegradation of the pyridine ring

Expert Insight: The goal is to achieve 5-20% degradation of the parent compound. If initial conditions are too harsh or too mild, adjust the reagent concentration, temperature, or duration accordingly. For water-labile compounds, consider using anhydrous conditions for forced degradation studies.[10]

Q2: My chromatogram shows several new peaks after forced degradation. How do I begin to identify these unknown degradation products?

A2: The identification of unknown degradation products is a multi-step process that combines chromatographic separation with powerful spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone for this analysis.[11][12][13][14]

Workflow for Degradation Product Identification:

Sources

Technical Support Center: Troubleshooting "Methyl 6-(4-benzylpiperazino)nicotinate" Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Methyl 6-(4-benzylpiperazino)nicotinate. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, purification, and characterization of this compound. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot common experimental challenges, ensuring the integrity and reproducibility of your work.

Section 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group (commonly a halide, such as chlorine) on the electron-deficient pyridine ring by the secondary amine of 1-benzylpiperazine. The reaction is facilitated by the electron-withdrawing nature of the ring nitrogen and the methyl ester group, which stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[1][2]

General Reaction Scheme

cluster_reactants Reactants cluster_reagents Conditions cluster_product Product R1 Methyl 6-chloronicotinate Reagents Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, DMSO) Heat (e.g., 80-120 °C) R2 1-Benzylpiperazine P1 This compound Reagents->P1 S_N_Ar Reaction

Caption: General SNAr synthesis workflow.

Section 2: Troubleshooting Synthesis & Purification

This section addresses the most common issues encountered during the synthesis and subsequent purification of the target compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Question 1: My reaction yield is consistently low. What are the primary causes and how can I optimize it?

Answer: Low yields in this SNAr reaction can stem from several factors related to reagents, reaction conditions, or workup procedures. A systematic approach is key to diagnosis.

  • Causality: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[3] The stability of this intermediate and the reactivity of the starting materials are paramount.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the purity of your starting materials. Methyl 6-chloronicotinate can hydrolyze if exposed to moisture, and 1-benzylpiperazine can oxidize over time. Use freshly opened or purified reagents.

    • Solvent Choice & Purity: Anhydrous polar aprotic solvents like DMF, DMSO, or NMP are ideal as they effectively solvate the base and reactants without participating in the reaction. The presence of water can lead to hydrolysis of the nicotinate ester or react with the starting halide.

    • Base Selection: A non-nucleophilic base is critical to neutralize the HCl formed during the reaction, driving it to completion. Potassium carbonate (K₂CO₃) is a cost-effective choice, while organic bases like diisopropylethylamine (DIPEA) can be used for improved solubility. Ensure at least 1.5-2.0 equivalents of the base are used.

    • Temperature Control: SNAr reactions on heteroaromatic rings often require heating (typically 80-120 °C) to overcome the activation energy.[4] Monitor the reaction progress by TLC or LC-MS to avoid thermal decomposition of the product at excessive temperatures or for prolonged durations.

Question 2: I am observing a significant amount of an unreacted starting material and several side products in my crude reaction mixture. What are they and how can I prevent them?

Answer: The presence of starting materials indicates an incomplete reaction, while side products often arise from competing reaction pathways.

  • Causality: The primary side reaction of concern is often the hydrolysis of the methyl ester group on either the starting material or the product, especially if the reaction conditions are not strictly anhydrous or if a strong, nucleophilic base is used at high temperatures.

  • Troubleshooting & Identification:

Observation Potential Cause Proposed Solution
Unreacted Methyl 6-chloronicotinateInsufficient temperature, short reaction time, or deactivated nucleophile.Increase reaction temperature incrementally (e.g., in 10 °C steps) and monitor by TLC/LC-MS. Ensure the 1-benzylpiperazine is pure.
Unreacted 1-BenzylpiperazineInsufficient electrophile or non-stoichiometric addition.Use a slight excess (1.1-1.2 equivalents) of the methyl 6-chloronicotinate.
Formation of 6-Hydroxynicotinic AcidHydrolysis of the chloride by trace water, acting as a nucleophile.Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).
Formation of the Carboxylic Acid ProductSaponification (hydrolysis) of the methyl ester on the final product.Use a weaker, non-nucleophilic base like K₂CO₃ instead of stronger bases like NaOH or KOH. Avoid excessively high temperatures or prolonged heating.

Question 3: My product oils out during column chromatography or is difficult to crystallize. How can I effectively purify it?

Answer: Purification challenges are common for piperazine-containing compounds, which can be basic and hygroscopic.

  • Causality: The basic nitrogen atoms in the piperazine ring can interact strongly with the silica gel (which is acidic), leading to peak tailing or irreversible binding. The "oily" nature often results from residual solvent or minor impurities preventing crystallization.

  • Purification Strategies:

    • Column Chromatography Modification:

      • Base Additive: Pre-treat the silica gel with a solvent system containing a small amount of a volatile base like triethylamine (~1%) or ammonia in methanol. This deactivates the acidic sites on the silica, improving peak shape and recovery.

      • Gradient Elution: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity to elute your product.

    • Acidic Wash: Before chromatography, an aqueous workup involving a wash with a dilute acid (e.g., 1M HCl) can remove unreacted 1-benzylpiperazine by converting it to its water-soluble salt. You must then re-neutralize the organic layer and extract your product. Caution: Your product may also be acid-sensitive.

    • Salt Formation for Crystallization: If the freebase is an oil, consider converting it to a salt (e.g., hydrochloride or fumarate). Dissolve the purified oil in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of the corresponding acid (e.g., HCl in ether). The resulting salt is often a stable, crystalline solid that can be easily filtered and dried.

Section 3: Characterization and Stability

Accurate characterization is essential to confirm the structure and purity of the final compound.

Question 4: My ¹H NMR spectrum shows broad peaks for the piperazine and benzyl protons. Is this expected?

Answer: Yes, peak broadening in the ¹H NMR spectrum of this and similar molecules is a well-documented phenomenon and is often not an indication of impurity.

  • Causality:

    • Restricted Bond Rotation: The C(ring)-N(piperazine) bond has partial double-bond character, leading to restricted rotation at room temperature. This can result in the presence of multiple rotamers that are slowly interconverting on the NMR timescale, causing peak broadening.[5]

    • Piperazine Ring Inversion: The piperazine ring undergoes a "chair-to-chair" conformational inversion. If the rate of this inversion is on the same order as the NMR frequency difference between axial and equatorial protons, it can lead to coalescence and broadening of the signals.

  • Troubleshooting & Confirmation:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can resolve this issue. At higher temperatures, the rate of rotation/inversion increases, often causing the broad peaks to sharpen into a single, time-averaged signal. Conversely, at lower temperatures, the interconversion can be "frozen out," and distinct signals for each conformer may become visible.[5]

    • 2D NMR: Use 2D NMR techniques like COSY and HSQC to confirm proton-proton and proton-carbon connectivities, respectively, which can help in assigning the structure despite the broadening.[6]

Question 5: How should I store this compound to prevent degradation?

Answer: Like many complex organic molecules, proper storage is crucial for maintaining purity and stability.

  • Primary Degradation Pathways:

    • Hydrolysis: The ester functional group is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of moisture and acidic or basic contaminants.

    • Oxidation: The tertiary amine of the benzylpiperazine moiety can be susceptible to oxidation over time, particularly when exposed to air and light.

  • Recommended Storage Conditions:

    • Temperature: Store at low temperatures, preferably in a freezer (-20 °C) or refrigerator (2-8 °C).

    • Atmosphere: For long-term storage, store in a tightly sealed vial under an inert atmosphere (argon or nitrogen).

    • Light: Protect from light by using an amber-colored vial or by storing it in a dark location.

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • Methyl 6-chloronicotinate (1.0 eq)

  • 1-Benzylpiperazine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 6-chloronicotinate and anhydrous K₂CO₃.

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous DMF via syringe to dissolve the solids.

  • Add 1-benzylpiperazine dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 90-100 °C and maintain for 4-8 hours.

  • Monitor the reaction: Periodically take a small aliquot, dilute it with ethyl acetate, filter, and spot on a TLC plate or analyze by LC-MS to check for the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate with 1% Triethylamine).

  • Pour the slurry into a column to pack it.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Section 5: Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and resolving low product yields.

Troubleshooting_Workflow start Low Product Yield Observed analysis Analyze Crude Mixture (TLC, LC-MS, ¹H NMR) start->analysis incomplete Incomplete Reaction? (Starting Material Present) analysis->incomplete Yes side_products Major Side Products? analysis->side_products No sol_incomplete_1 Increase Reaction Time incomplete->sol_incomplete_1 sol_incomplete_2 Increase Temperature incomplete->sol_incomplete_2 sol_incomplete_3 Check Reagent Purity (Base, Solvent, Reactants) incomplete->sol_incomplete_3 workup_issue Poor Mass Recovery After Workup/Purification? side_products->workup_issue No sol_side_1 Check for Water Contamination (Use Anhydrous Conditions) side_products->sol_side_1 Yes sol_side_2 Evaluate Base Choice (Use non-nucleophilic base) side_products->sol_side_2 Yes sol_workup_1 Optimize Extraction pH workup_issue->sol_workup_1 Yes sol_workup_2 Modify Chromatography (Add base, change solvent) workup_issue->sol_workup_2 Yes end Yield Optimized sol_incomplete_1->end sol_incomplete_2->end sol_incomplete_3->end sol_side_1->end sol_side_2->end sol_workup_1->end sol_workup_2->end

Caption: A troubleshooting workflow for diagnosing and resolving low product yields.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • European Patent Office. (1989). Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Organic Chemistry Portal. (2023). Synthesis of piperazines. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]

  • Organic Chemistry Tutor. (N.D.). Nucleophilic Aromatic Substitution. [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Tziafoulis, G. C., et al. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. National Institutes of Health (NIH). [Link]

Sources

"Methyl 6-(4-benzylpiperazino)nicotinate" stability in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Solvent Selection, Stability, and Experimental Best Practices

Welcome to the technical support center for Methyl 6-(4-benzylpiperazino)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability of this compound in various solvents. Authored from the perspective of a Senior Application Scientist, this document synthesizes chemical principles with practical, field-proven advice to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses the most common questions regarding the storage and handling of this compound to prevent degradation and ensure experimental reproducibility.

Q1: What are the primary modes of degradation for this compound in solution?

The molecule has two primary points of vulnerability: the methyl ester of the nicotinate ring and the benzylpiperazine moiety.

  • Ester Hydrolysis: The most common degradation pathway is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid (6-(4-benzylpiperazino)nicotinic acid) and methanol.[1][2][3] This reaction is catalyzed by the presence of water and is significantly accelerated by acidic or, more severely, alkaline (basic) conditions.[4][5]

  • Oxidation: The piperazine ring and the benzylic position are susceptible to oxidation, especially when exposed to air, light, or certain metal ions over extended periods. While less rapid than hydrolysis, this can lead to the formation of various impurities.

Q2: Which solvents are recommended for preparing stock solutions for long-term storage?

For optimal stability, aprotic, anhydrous organic solvents are highly recommended.

  • Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These polar aprotic solvents provide good solubility and minimize the risk of hydrolysis. Solutions in anhydrous DMSO, when stored properly, can be stable for several months.

  • Secondary Recommendation: Anhydrous acetonitrile or ethanol can also be used.[1] However, ethanol is a protic solvent and may participate in transesterification over very long periods or at elevated temperatures, though this is generally a slow process.

Q3: Are there any solvents or conditions I should strictly avoid?

Yes. To maintain the integrity of the compound, avoid the following:

  • Aqueous Buffers for Storage: Do not store the compound in aqueous buffers, especially those with a neutral or alkaline pH, for extended periods.[5] Hydrolysis will occur, with the rate increasing significantly as the pH rises above 7.[5]

  • Protic Solvents with Water Content: Solvents like methanol or ethanol should be of the highest purity (anhydrous) if used for anything other than immediate experimental use. Commercially available "absolute" ethanol still contains trace amounts of water that can contribute to hydrolysis over time.

  • Elevated Temperatures: Storage at room temperature or higher will accelerate degradation.[4][6] Stock solutions should always be stored at low temperatures.

Q4: What are the recommended storage conditions for both the solid compound and its stock solutions?

  • Solid Form: Store the solid (powder) form of this compound at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

  • Stock Solutions: Aliquot stock solutions (prepared in anhydrous DMSO or DMF) into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or, for longer-term storage (>6 months), at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Part 2: Troubleshooting Guide for Experimental Inconsistencies

This section provides a logical framework for diagnosing experimental issues that may arise from compound instability.

Issue: My biological assay results are inconsistent or show a loss of compound activity over time.

This is a classic symptom of compound degradation in your experimental medium.

  • Possible Cause 1: Hydrolysis in Aqueous Assay Buffer.

    • Explanation: The most likely culprit is the hydrolysis of the active methyl ester to its corresponding carboxylic acid, which may have a different biological activity or cell permeability. This degradation is catalyzed by hydroxide ions in buffers with a pH of 7.4 or higher.[5]

    • Troubleshooting Steps:

      • pH Check: Confirm the pH of your final assay buffer after all components have been added. The rate of hydrolysis for nicotinate esters increases dramatically under alkaline conditions.[5]

      • Time-Course Experiment: Prepare your final diluted solution of the compound in the assay buffer. Test its activity immediately (T=0) and then at subsequent time points (e.g., 1, 2, 4, and 8 hours) while keeping it at the assay temperature. A time-dependent loss of activity strongly suggests instability in the medium.

      • Solution: Minimize the time the compound spends in the aqueous buffer before being added to the cells or target. Prepare fresh dilutions from your frozen stock immediately before each experiment.

  • Possible Cause 2: Non-Specific Binding or Precipitation.

    • Explanation: While the compound is soluble in organic solvents like DMSO, it may have limited solubility in your final aqueous assay buffer. It could be precipitating out of solution or binding to the plasticware, reducing the effective concentration.

    • Troubleshooting Steps:

      • Visual Inspection: After diluting the DMSO stock into your aqueous buffer, inspect the solution for any cloudiness or precipitate.

      • Solubility Test: Prepare the final dilution and centrifuge it at high speed. Compare the activity of the supernatant to a non-centrifuged control. A loss of activity in the supernatant indicates precipitation.

      • Solution: Consider the use of a solubilizing agent, such as a small percentage of a biocompatible surfactant (e.g., Tween-20) or serum in the final medium, if compatible with your assay.

Workflow for Diagnosing Compound Instability

G A Inconsistent Experimental Results B Prepare fresh dilution of compound in final assay buffer A->B C Split sample into two aliquots: 'Immediate' and 'Aged' B->C D Run assay immediately with 'Immediate' aliquot (T=0) C->D E Incubate 'Aged' aliquot under assay conditions (e.g., 4h at 37°C) C->E G Compare Results: Activity(Aged) < Activity(Immediate)? D->G F Run assay with 'Aged' aliquot E->F F->G H Conclusion: Compound is unstable in assay buffer under experimental conditions. G->H Yes I Conclusion: Degradation is not the primary - cause. Investigate other variables (e.g., solubility, plating density). G->I No

Caption: A logical workflow for troubleshooting suspected compound instability during an experiment.

Part 3: Protocols and Data

This section provides standardized protocols for stability assessment and a summary of expected stability based on the chemical properties of the functional groups.

Since specific experimental stability data for this compound is not widely published, the following table is an illustrative summary based on the known behavior of nicotinate esters and benzylpiperazines.[4][5][6][7] This should be used as a guideline for prioritizing solvent selection.

Solvent SystemTemperaturepHExpected StabilityPrimary Degradation Pathway
Anhydrous DMSO-20°CN/AExcellent (>6 months)Minimal
Anhydrous Ethanol-20°CN/AGood (1-3 months)Slow Hydrolysis (from trace H₂O)
Acetonitrile:Water (1:1)4°C7.0Poor (days)Hydrolysis
PBS Buffer25°C7.4Very Poor (hours)Rapid Hydrolysis
0.1 M HCl25°C1.0Moderate (days to weeks)Acid-Catalyzed Hydrolysis
0.1 M NaOH25°C13.0Extremely Poor (minutes)Base-Catalyzed Hydrolysis

This protocol is essential to demonstrate that your analytical method (e.g., HPLC-UV) can distinguish the intact parent compound from its degradation products.[8][9][10]

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH.

    • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Thermal Stress: Heat 1 mL of the stock solution at 60°C.

    • Control: Keep 1 mL of the stock solution at 4°C protected from light.

  • Incubation: Incubate the stress samples for a defined period (e.g., 24 hours). The goal is to achieve 5-20% degradation. For the base hydrolysis sample, the reaction may be very fast and should be checked after only 10-30 minutes.

  • Neutralization & Dilution:

    • For the acid sample, neutralize with 1 mL of 1 M NaOH.

    • For the base sample, neutralize with 1 mL of 1 M HCl.

    • Dilute all samples (including oxidative, thermal, and control) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL) using the mobile phase.

  • HPLC Analysis: Analyze all samples using a suitable HPLC-UV method. A good stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradation products, all well-resolved from the parent peak.

Potential Hydrolysis Degradation Pathway

G a a b b a->b H₂O (Acid or Base Catalyst) lab_a Parent Compound (Active Ester) lab_b Hydrolysis Product (Inactive Carboxylic Acid)

Sources

"Methyl 6-(4-benzylpiperazino)nicotinate" side reaction mitigation in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 6-(4-benzylpiperazino)nicotinate

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also proactively mitigate potential side reactions in your synthesis.

The primary synthetic route to this compound is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the displacement of a halide (typically chlorine) from the 6-position of a methyl nicotinate backbone by 1-benzylpiperazine. The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the ring nitrogen, facilitates this reaction.[1][2]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting methyl 6-chloronicotinate. What are the likely causes and how can I fix it?

Answer: Low conversion is a common issue that typically points to suboptimal reaction conditions or reagent quality. Let's break down the potential causes:

  • Insufficient Thermal Energy: SNAr reactions on electron-deficient rings like pyridine often require heating to overcome the activation energy associated with the initial nucleophilic attack and formation of the Meisenheimer intermediate.[3][4]

    • Solution: Ensure your reaction temperature is appropriate. A typical starting point is 80-100 °C. If you see no conversion at a lower temperature, gradually increase the heat while monitoring the reaction by TLC or LC-MS for product formation and potential decomposition.

  • Improper Solvent Choice: The solvent plays a critical role in stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[5] Nonpolar solvents will significantly hinder the reaction.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are excellent at solvating the charged intermediate, thereby lowering the activation energy.[6] Acetonitrile is another viable option. Protic solvents like ethanol can be used but may slow the reaction by hydrogen-bonding with the amine nucleophile.[5]

  • Incorrect Base or Insufficient Basicity: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. If the acid is not scavenged, it will protonate the 1-benzylpiperazine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use at least one equivalent of a non-nucleophilic base. Common choices include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Using the amine reagent itself as the base (by adding two equivalents) is also possible but can complicate purification.

  • Poor Reagent Quality: Water content in your solvent or reagents can interfere with the reaction. Impurities in the starting materials can also lead to poor outcomes.

    • Solution: Use anhydrous solvents and ensure your starting materials are pure. If necessary, purify the methyl 6-chloronicotinate and 1-benzylpiperazine before use.

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion Observed check_reagents Step 1: Verify Reagent Quality start->check_reagents check_conditions Step 2: Assess Reaction Conditions start->check_conditions analyze_mixture Step 3: Analyze Reaction Mixture start->analyze_mixture reagent_purity Are starting materials pure and dry? check_reagents->reagent_purity temp Is Temp ≥ 80 °C? check_conditions->temp side_products Are side products observed? analyze_mixture->side_products purify Action: Purify reagents. Use anhydrous solvent. reagent_purity->purify No reagent_ok Reagents are OK reagent_purity->reagent_ok Yes increase_temp Action: Increase temperature to 80-110 °C. temp->increase_temp No solvent Is solvent polar aprotic (DMF, DMSO)? temp->solvent Yes change_solvent Action: Switch to DMF or DMSO. solvent->change_solvent No base Is a suitable base present (e.g., K₂CO₃)? solvent->base Yes add_base Action: Add 1.5-2.0 eq. of K₂CO₃ or Cs₂CO₃. base->add_base No conditions_ok Conditions are OK base->conditions_ok Yes identify_impurities Action: Characterize impurities (LC-MS, NMR). Address specific side reactions (see Q2). side_products->identify_impurities Yes analysis_ok No major side products side_products->analysis_ok No

Caption: A logical workflow for troubleshooting low conversion.

Question 2: I'm observing a significant side product with a mass corresponding to the hydrolysis of the methyl ester. How can I prevent this?

Answer: The formation of 6-(4-benzylpiperazino)nicotinic acid indicates that the methyl ester is being cleaved. This is typically caused by using a base that is too strong or by having water in the reaction mixture at elevated temperatures.

  • Mechanism of Hydrolysis: Under basic conditions, a hydroxide ion (present from water) can attack the ester's carbonyl carbon, leading to hydrolysis. While bases like K₂CO₃ are generally not strong enough to cause widespread hydrolysis, the presence of water and heat can facilitate this side reaction.

  • Mitigation Strategies:

    • Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents before starting the reaction. Use of molecular sieves in the reaction vessel can be a good precautionary measure.

    • Base Selection: Avoid strong bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). Stick to milder inorganic bases like potassium carbonate (K₂CO₃) or even an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), which are less likely to promote hydrolysis.

    • Temperature Control: While heat is necessary, excessive temperatures (>120 °C) for prolonged periods can increase the rate of ester hydrolysis. Monitor the reaction and stop the heat as soon as the starting material is consumed.

Question 3: My reaction goes to completion, but I am struggling to remove the unreacted 1-benzylpiperazine during purification. What can I do?

Answer: This is a common purification challenge due to the similar amine functionalities in both the product and the starting material. The issue stems from either using a large excess of the piperazine reagent or an inefficient workup procedure.

  • Control Stoichiometry: Using a large excess of 1-benzylpiperazine will inevitably complicate purification.

    • Solution: Use a more controlled stoichiometry. A slight excess of the amine (1.1 to 1.2 equivalents) is usually sufficient to drive the reaction to completion without making purification overly difficult.

  • Aqueous Workup Optimization: An acidic wash is the most effective way to remove basic amine impurities.

    • Solution: During your aqueous workup, after diluting the reaction mixture with an organic solvent (like ethyl acetate), perform a wash with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). This will protonate the basic nitrogens on both your product and the unreacted starting material, pulling them into the aqueous layer. Then, re-basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to a pH of ~9-10 and re-extract your product with an organic solvent. The unreacted benzylpiperazine is often more water-soluble as a salt than the larger product, which can aid in separation.

  • Chromatography: If an acidic wash is insufficient, column chromatography is the definitive solution.[7]

    • Solution: Use a silica gel column. A gradient elution starting with a nonpolar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity should allow for the separation of the slightly more polar product from the starting amine. Adding a small amount of triethylamine (~1%) to the mobile phase can help prevent the product from streaking on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the SNAr reaction for this synthesis?

A1: The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophilic nitrogen of 1-benzylpiperazine attacks the electron-deficient carbon at the 6-position of the pyridine ring. This breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]

  • Stabilization & Elimination: This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring.[8]

  • Aromatization: The aromaticity is restored by the elimination of the chloride leaving group, yielding the final product.

SNAr Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Reactants Methyl 6-chloronicotinate + 1-Benzylpiperazine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate + Intermediate_2 Meisenheimer Complex Product This compound LeavingGroup Cl⁻ Product->LeavingGroup + Intermediate_2->Product

Caption: The two-step mechanism of the SNAr reaction.

Q2: How do I select the optimal solvent and base for this reaction?

A2: The choice of solvent and base is critical and interdependent. The goal is to maximize the reaction rate while minimizing side reactions. The table below provides a guide.

ParameterOptionsRationale & Considerations
Solvent DMF, DMSO, NMP(Preferred) Excellent for stabilizing the Meisenheimer complex, leading to faster reaction rates.[6] High boiling points allow for higher reaction temperatures. Can be difficult to remove during workup.
Acetonitrile (MeCN)Good polar aprotic alternative. Lower boiling point may require longer reaction times or sealed-tube conditions. Easier to remove.
Toluene, DioxaneGenerally less effective for SNAr unless the pyridine ring is highly activated. More common in Pd-catalyzed reactions.[9]
Base K₂CO₃, Cs₂CO₃(Preferred) Mild, inexpensive, and effective HCl scavengers. Low risk of causing ester hydrolysis. Cs₂CO₃ is more soluble and often gives better results but is more expensive.[9]
Et₃N, DIPEALiquid organic bases. Can be effective, but their conjugate acids can sometimes complicate workup.
NaH, NaOtBuStrong bases. Generally not recommended due to the high risk of side reactions with the methyl ester functional group.[9]

Q3: Is a palladium-catalyzed Buchwald-Hartwig amination a suitable alternative for this synthesis?

A3: Yes, the Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds and could be used here, especially if the starting material was methyl 6-bromonicotinate, which is less reactive in SNAr.[10] However, it introduces different complexities and potential side reactions.

  • Pros: Can be performed under milder temperature conditions and is highly effective for less reactive aryl halides.

  • Cons & Side Reactions:

    • Cost & Complexity: Requires an expensive palladium catalyst and a specialized phosphine ligand.

    • Hydrodehalogenation: A major side reaction where the halide is replaced by a hydrogen atom, leading to methyl nicotinate as a byproduct. This occurs via competing pathways like β-hydride elimination.[3][11]

    • Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to air, requiring the use of inert atmosphere techniques.

For a reactive substrate like methyl 6-chloronicotinate, the catalyst-free SNAr reaction is typically more straightforward, scalable, and cost-effective.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general procedure for the synthesis of this compound.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 6-chloronicotinate (1.0 eq.), 1-benzylpiperazine (1.1 eq.), and potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the methyl 6-chloronicotinate.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting methyl 6-chloronicotinate is consumed (typically 6-12 hours).

  • Workup (Aqueous Extraction):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (10x the volume of DMF).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash them twice with water, followed by one wash with brine to remove residual DMF.[5]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

References

  • BenchChem. (n.d.). Managing solvent effects in fluoropyridine reactions.
  • Wikipedia. (2023).
  • Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution.
  • WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • Royal Society of Chemistry. (2024).
  • PubMed Central (NIH). (n.d.).
  • YouTube. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
  • PubMed Central (NIH). (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions.
  • ChemicalBook. (n.d.).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Chemistry Stack Exchange. (2018).
  • Wikipedia. (2023).
  • BenchChem. (n.d.). Protocol for Nucleophilic Substitution on the Pyridine Ring.
  • ResearchGate. (2025).
  • ResearchGate. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Unknown Source. (n.d.).
  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
  • YouTube. (2012).
  • PrepChem.com. (n.d.).
  • Pearson+. (n.d.).
  • YouTube. (2019).
  • ResearchGate. (2025).
  • Patsnap. (n.d.). Synthesis method of 6-methyl nicotine.
  • Unknown Source. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Methyl 6-(4-benzylpiperazino)
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.
  • BenchChem. (n.d.).
  • ResearchGate. (2025). A comprehensive review on the synthesis of substituted piperazine.
  • Wikipedia. (2023). Substituted piperazine.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for the production of 6-methylnicotinic acid ester.
  • ResearchGate. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol.

Sources

Technical Support Center: Troubleshooting Cell Culture Assay Artifacts for Methyl 6-(4-benzylpiperazino)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with Methyl 6-(4-benzylpiperazino)nicotinate. This guide is designed to help you identify and troubleshoot potential artifacts in your cell culture assays. As a compound containing a piperazine moiety, a common scaffold in bioactive molecules, it's crucial to be aware of potential interactions that can lead to misleading results.[1] This document provides a structured, question-and-answer approach to address common challenges, ensuring the integrity and accuracy of your experimental data.

I. Frequently Asked Questions (FAQs)

Q1: My fluorescence-based assay shows an unexpectedly high signal in wells treated with this compound, even in cell-free controls. What could be the cause?

A1: This is a classic sign of compound autofluorescence. Many heterocyclic organic compounds have intrinsic fluorescent properties.[2][3] The piperazine and nicotinate rings in the structure of this compound could contribute to this phenomenon.

Troubleshooting Steps:

  • Compound-Only Control: Run your assay with the compound in assay buffer or media without cells. Measure the fluorescence at the same excitation and emission wavelengths used for your experimental probe.

  • Spectral Scan: If your plate reader has this capability, perform a spectral scan of the compound to determine its excitation and emission maxima. This will help you understand if there is a direct overlap with your assay's fluorophore.

  • Wavelength Shift: If significant autofluorescence is detected, consider using a fluorescent probe with a red-shifted emission spectrum (above 600 nm), as cellular and compound autofluorescence is often less pronounced in this range.[4][5]

Q2: I'm observing a decrease in signal in my fluorescence-based assay, but I don't believe it's due to a biological effect. Could the compound be interfering with the signal?

A2: Yes, this could be due to fluorescence quenching. The compound may be absorbing the excitation light or the emitted light from your fluorescent probe, leading to a false-negative result.

Troubleshooting Steps:

  • Spike-In Control: In a cell-free system, add your fluorescent probe at a known concentration. Then, add increasing concentrations of this compound and measure the fluorescence. A dose-dependent decrease in signal would suggest quenching.

  • Alternative Detection Method: If quenching is confirmed, consider switching to a non-fluorescence-based detection method, such as a luminescence or colorimetric assay, if available for your biological question.

Q3: My cells look unhealthy and are detaching from the plate at higher concentrations of the compound. How can I distinguish between specific cytotoxicity and a non-specific effect?

A3: It is essential to determine the cytotoxic profile of any new compound. Piperazine derivatives have been shown to exhibit concentration-dependent cytotoxic effects in various cell lines.[6][7][8]

Troubleshooting Steps:

  • Dose-Response Cytotoxicity Assay: Perform a standard cytotoxicity assay, such as an MTT, LDH, or cell viability stain (e.g., Trypan Blue), to determine the concentration at which this compound becomes toxic to your specific cell line.[9][10] This will help you establish a non-toxic working concentration range for your functional assays.

  • Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of any cytotoxic effects.[7]

  • Visual Inspection: Regularly inspect your cells under a microscope for morphological changes, such as rounding, blebbing, or detachment, which can be early indicators of cytotoxicity.

Assay Principle Considerations
MTT/XTT Measures metabolic activity.Can be affected by compounds that alter cellular metabolism.
LDH Release Measures membrane integrity.A direct measure of cytotoxicity.
Trypan Blue Stains non-viable cells.Simple and cost-effective.
Real-Time Glo Measures viability in real-time.Allows for kinetic analysis.[11]

A summary of common cytotoxicity assays.

II. Advanced Troubleshooting

Q4: I'm using a high-content imaging assay, and I'm seeing an increase in punctate structures within the cytoplasm of treated cells. How can I be sure this is a real biological phenomenon?

A4: This could be due to compound precipitation or sequestration within cellular compartments. Some compounds can come out of solution at higher concentrations or in the presence of cellular components, forming aggregates that can be detected by imaging systems.

Troubleshooting Steps:

  • Solubility Check: Determine the solubility of this compound in your cell culture medium. Visually inspect the medium for any precipitate after adding the compound.

  • Cell-Free Imaging: Image wells containing only the compound in your assay medium. This will help you identify any compound-related artifacts that are independent of the cells.

  • Co-localization Studies: If you suspect the compound is accumulating in a specific organelle, use organelle-specific fluorescent trackers (e.g., MitoTracker, LysoTracker) to see if the observed puncta co-localize.

  • Orthogonal Assay: Validate your findings with a non-imaging-based assay that measures the same biological endpoint.

Q5: My results are inconsistent across different experiments. What are some common sources of variability in cell-based assays?

A5: Inconsistent results can stem from several factors, including cell health, reagent variability, and experimental technique. [12][13]

Troubleshooting Workflow:

Troubleshooting workflow for inconsistent results.

Key Considerations:

  • Mycoplasma Contamination: This is a common and often undetected source of variability in cell culture.[14][15] Regularly test your cell lines for mycoplasma.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Reagent Lot-to-Lot Variability: New batches of serum, media, or other critical reagents should be tested and validated before use in large-scale experiments.

III. Best Practices for Working with Novel Compounds

To ensure the reliability of your data when working with this compound or any other novel compound, it is crucial to incorporate a set of control experiments into your assay development process.

Recommended Control Experiments:

G cluster_0 Assay Development Workflow cluster_1 Control Experiments A Primary Screen B Dose-Response Confirmation A->B E Compound Autofluorescence Check A->E F Cytotoxicity Profiling A->F G Compound Solubility Assessment A->G C Orthogonal Assay Validation B->C H Assay-Specific Controls (e.g., Quenching) B->H D Mechanism of Action Studies C->D

Workflow for incorporating control experiments.

By systematically addressing these potential artifacts, you can have greater confidence in the biological relevance of your findings.

IV. References

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration-response (cell death) curves of the tested piperazine... [Image]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Retrieved from [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5482.

  • Corning. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Retrieved from [Link]

  • Chopra, A., et al. (2014). Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. Journal of Biological Chemistry, 289(4), 2184-2197.

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • Jeon, H. K., & Shin, S. Y. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(1), 80.

  • Bio-Rad. (n.d.). Autofluorescence. In Flow Cytometry Guide. Retrieved from [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Khan, I., et al. (2024). Heterocyclic Organic Compounds as a Fluorescent Chemosensor for Cell Imaging Applications: A Review. Critical Reviews in Analytical Chemistry, 54(7), 2538-2553.

  • Li, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(4), 549-560.

  • Jaafar, Z. (2021, October 13). Overcoming sequence artifacts to fuel clinically relevant NGS applications [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2023, January 11). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Molecules, 28(2), 795.

  • ResearchGate. (n.d.). Cytotoxicity of the four piperazine designer drugs after 72-h... [Image]. Retrieved from [Link]

  • Meyer, M. R., et al. (2018). Cytotoxicity of new psychoactive substances and other drugs of abuse studied in human HepG2 cells using an adopted high content screening assay. Toxicology Letters, 298, 112-118.

  • ResearchGate. (n.d.). Cytotoxicity elicited by N-benzylpiperazine (BZP) (a) and... [Image]. Retrieved from [Link]

Sources

Technical Support Center: Improving Oral Bioavailability of Methyl 6-(4-benzylpiperazino)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for enhancing the oral bioavailability of challenging compounds like Methyl 6-(4-benzylpiperazino)nicotinate. This guide is designed for researchers, scientists, and drug development professionals actively working on formulation and preclinical evaluation. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Introduction: Understanding the Bioavailability Challenge

This compound is a molecule whose structure suggests potential challenges in achieving adequate oral bioavailability. Compounds with similar characteristics often exhibit poor aqueous solubility and/or limited permeability across the intestinal epithelium. Oral bioavailability is a critical determinant of a drug's efficacy, and overcoming these hurdles is paramount for successful development.[1][2]

This guide provides a logical workflow, from initial problem diagnosis to the selection and implementation of advanced formulation strategies and subsequent evaluation.

PART 1: Core Directive - Troubleshooting & FAQs

This section is structured as a series of questions you might encounter during your research. We provide direct answers and link to detailed protocols in subsequent sections.

Section 1.1: Initial Characterization & Problem Diagnosis

Question: My lead compound, this compound, shows poor in vivo exposure after oral dosing. Where do I start?

Answer: The first step is to diagnose the root cause of poor oral absorption. The two most common barriers are poor solubility and poor permeability.[2] You need to determine if your compound is failing to dissolve in gastrointestinal fluids or if it's failing to cross the intestinal membrane.

  • Assess Aqueous Solubility: Determine the compound's solubility in buffers at various physiologically relevant pH levels (e.g., pH 1.2, 4.5, 6.8). A compound with solubility below 100 µg/mL is often considered poorly soluble.

  • Assess Permeability: Use an in vitro model to predict passive diffusion. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent, high-throughput starting point.[3][4] If you suspect active transport or efflux, a Caco-2 cell-based assay is more appropriate.[5][6]

The results will classify your compound, often according to the Biopharmaceutics Classification System (BCS), guiding your formulation strategy.

Question: How do I interpret the results from my initial solubility and permeability assays?

Answer: Your results will point toward one of four general categories, which dictates the most effective path forward:

Category (BCS-like) Solubility Permeability Primary Challenge Recommended Starting Point
Class II Analogue LowHighDissolution Rate-Limited AbsorptionFocus on solubility enhancement. See Section 2.1.
Class III Analogue HighLowPermeability-Limited AbsorptionFocus on improving membrane transit. See Section 2.2.
Class IV Analogue LowLowBoth Dissolution & PermeabilityA combination of strategies is required. Often most challenging.
Class I Analogue HighHighUnlikely to have bioavailability issuesRe-evaluate in vivo results for other factors like high first-pass metabolism.

This initial diagnostic workflow is crucial for efficiently allocating resources.

G cluster_0 Step 1: Problem Diagnosis cluster_1 Step 2: Strategy Selection Start Poor In Vivo Exposure Observed Solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Permeability Assess Permeability (PAMPA or Caco-2 Assay) Start->Permeability Decision Classify the Bioavailability Challenge Solubility->Decision Permeability->Decision Sol_Enhance Solubility Enhancement Strategies (ASD, Nanosuspension, Lipid-Based) Decision->Sol_Enhance Low Solubility High Permeability Perm_Enhance Permeability Enhancement Strategies (Prodrugs, Permeation Enhancers) Decision->Perm_Enhance High Solubility Low Permeability Combo Combination Approach Required Decision->Combo Low Solubility Low Permeability

Caption: Workflow for diagnosing and addressing poor oral bioavailability.
Section 1.2: Troubleshooting Formulation Strategies

Question: I created an amorphous solid dispersion (ASD) of my compound, but it failed to improve bioavailability in my animal study. What went wrong?

Answer: This is a common issue. While ASDs can significantly increase a drug's solubility, the challenge lies in maintaining a supersaturated state in vivo long enough for absorption to occur.[7][8] Here are the primary failure points to investigate:

  • Recrystallization in Solution (the "Spring and Parachute" problem): The "spring" is the rapid dissolution of the amorphous form to create a supersaturated solution. The "parachute" is the polymer's ability to prevent recrystallization. If the drug crystallizes in the GI tract before it can be absorbed, the bioavailability advantage is lost.[9]

    • Troubleshooting: Screen for more effective precipitation-inhibiting polymers. Polymers like HPMCAS are specifically designed for this purpose.[7]

  • Insufficient Dissolution Rate: Even in an amorphous state, if the formulation doesn't disperse and dissolve quickly, it may pass the absorption window in the small intestine.

    • Troubleshooting: Ensure your ASD formulation utilizes a hydrophilic polymer and consider manufacturing methods like spray drying that produce fine particles with a high surface area.[7]

  • Permeability is the Real Limiting Factor: If your compound is actually Class IV (low solubility, low permeability), enhancing solubility alone won't solve the problem.

    • Troubleshooting: Re-evaluate your permeability data. If it's low, you may need to combine your ASD with a permeation enhancer or consider a prodrug approach.[10][11]

Question: My lipid-based formulation (e.g., SEDDS) works well in vitro but shows high variability in vivo. Why?

Answer: Lipid-based drug delivery systems (LBDDS) are powerful but can be sensitive to the complex environment of the GI tract.[12][13]

  • Negative Food Effects: The presence or absence of food can dramatically alter the digestion of lipids and, consequently, drug release and absorption. High-fat meals can sometimes enhance absorption, but this leads to patient variability.[2]

    • Troubleshooting: Test your formulation's dispersion in biorelevant media that simulate both fasted (FaSSIF) and fed (FeSSIF) states. This can help predict food effects in vitro.[14]

  • Drug Precipitation upon Dispersion: When the SEDDS disperses in the aqueous environment of the stomach, the drug's concentration in the lipid phase increases, which can cause it to precipitate out before it can be absorbed.[12]

    • Troubleshooting: Increase the amount of surfactant or co-solvent in your formulation to improve the drug's solubilization capacity in the dispersed phase. The goal is to form stable micelles or fine emulsions that keep the drug in solution.[15]

PART 2: Scientific Integrity - Detailed Methodologies

As Senior Application Scientists, we emphasize robust, reproducible, and well-understood methodologies. This section provides detailed protocols for the key assays and formulation techniques discussed.

Section 2.1: Strategies for Poor Solubility (BCS Class II/IV)

If your initial characterization points to poor aqueous solubility as the primary barrier, the goal is to increase the dissolution rate and/or the apparent solubility of this compound in the GI tract.

Strategy 1: Amorphous Solid Dispersions (ASDs)

Causality: Crystalline materials require energy to break their crystal lattice before they can dissolve. By converting the drug to a high-energy amorphous state and dispersing it within a polymer matrix, we eliminate this energy barrier, leading to significantly higher apparent solubility and faster dissolution.[7][9][16] The polymer carrier is critical for preventing the drug from recrystallizing back to its more stable, less soluble crystalline form.[9]

Experimental Protocol: Screening for Optimal ASD Polymer via Solvent Evaporation

  • Polymer Selection: Choose a set of pharmaceutically relevant polymers with varying properties (e.g., PVP K30, HPMC, Soluplus®, HPMCAS).

  • Solvent System: Identify a common solvent (e.g., methanol, acetone, dichloromethane) that dissolves both this compound and the selected polymers.

  • Preparation: a. Prepare solutions containing a fixed ratio of drug-to-polymer (e.g., 1:3 w/w). b. In a 96-well plate or small glass vials, aliquot the solutions. c. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a controlled temperature (e.g., 40°C) until a solid film is formed.

  • Initial Characterization: a. Visually inspect the films for clarity. A clear film suggests a successful amorphous dispersion. Hazy or opaque films may indicate phase separation or crystallization. b. Use Polarized Light Microscopy (PLM) to check for birefringence, a sign of crystallinity. Amorphous materials will appear dark under cross-polarized light.

  • Performance Testing (Micro-dissolution): a. Add a physiological buffer (e.g., FaSSIF) to each well/vial containing the ASD film. b. Agitate at 37°C and take samples at various time points (e.g., 5, 15, 30, 60, 120 minutes). c. Analyze the concentration of the dissolved drug by HPLC or UV-Vis spectroscopy. d. Plot concentration vs. time to identify the formulation that provides the highest and most sustained supersaturation.

Strategy 2: Nanosuspensions

Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. By reducing the particle size to the nanometer range (<1000 nm), we dramatically increase the surface-area-to-volume ratio.[17] This leads to a significant increase in dissolution velocity and saturation solubility.[18][19]

Experimental Protocol: Formulation via Wet Media Milling

  • Component Selection: a. Drug: this compound. b. Dispersion Medium: Typically purified water. c. Stabilizer: A surfactant (e.g., Poloxamer 188, Tween 80) or polymer (e.g., HPMC) is required to prevent particle agglomeration. Screen several stabilizers to find one that provides the best steric or ionic stabilization.

  • Preparation: a. Create a pre-suspension by dispersing the drug and stabilizer in the dispersion medium using a high-shear mixer. b. Add the pre-suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter). c. Mill at a controlled temperature for a set duration (e.g., 2-8 hours). The milling process imparts high mechanical energy to break down the drug crystals.

  • Characterization: a. Particle Size Analysis: Use Dynamic Light Scattering (DLS) or Laser Diffraction to measure the mean particle size and polydispersity index (PDI). The target is typically a mean size < 500 nm with a PDI < 0.3. b. Physical Stability: Monitor particle size over time at different storage conditions (e.g., 4°C, 25°C) to assess for particle growth (Ostwald ripening) or aggregation.

  • Performance Testing: Conduct comparative dissolution studies against the un-milled drug powder using a standard USP apparatus. The nanosuspension should show a markedly faster and more complete dissolution profile.[17]

Strategy 3: Lipid-Based Drug Delivery Systems (LBDDS)

Causality: For lipophilic compounds, LBDDS can improve oral absorption by presenting the drug in a solubilized state within lipid excipients.[12][15] Upon gentle agitation in the GI tract, these systems can form fine emulsions or micellar solutions that facilitate drug absorption. Furthermore, highly lipophilic formulations can promote lymphatic transport, bypassing first-pass metabolism in the liver.[20][21]

G cluster_0 In the GI Lumen cluster_1 At the Intestinal Wall SEDDS SEDDS Formulation Oil + Surfactant + Drug Dispersion Fine Oil-in-Water Emulsion Drug Partitioned in Oil Droplets SEDDS:f0->Dispersion:f0 Gentle Agitation + Gastric Fluids Digestion Digestion by Lipases Formation of Mixed Micelles Dispersion:f0->Digestion:f0 Intestinal Environment Absorption Absorption into Enterocyte Drug released from micelles at cell surface Digestion:f1->Absorption:f0 Transport to Epithelium

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).
Section 2.2: Strategies for Poor Permeability (BCS Class III/IV)

If your compound has adequate solubility but cannot efficiently cross the intestinal epithelium, formulation strategies must focus on altering the molecule or its environment to enhance membrane transit.

Strategy: Prodrug Approach

Causality: The prodrug strategy involves chemically modifying the parent drug to create a new molecule (the prodrug) with more favorable physicochemical properties, such as increased lipophilicity.[10][11][22] This modification masks polar functional groups that hinder passive diffusion across the lipid bilayer of the cell membrane. Once absorbed, the prodrug is designed to be cleaved by enzymes (e.g., esterases) in the blood or tissues to release the active parent drug.[23][24]

Hypothetical Prodrug Design for this compound:

  • Analysis: The parent molecule has several sites amenable to modification. The piperazine nitrogen and the nicotinate ester could be targets. Let's assume a polar group elsewhere on the core structure is hindering permeability.

  • Strategy: Mask the polar group (e.g., a hydroxyl or carboxylic acid) by creating a lipophilic ester or amide linkage. For example, attaching a simple alkyl chain (e.g., acetyl, pivaloyl) can significantly increase lipophilicity.

  • Workflow:

    • Synthesis: Synthesize a small library of ester or amide prodrugs with varying chain lengths.

    • LogP Measurement: Experimentally determine the LogP (octanol-water partition coefficient) of the prodrugs. An increase in LogP compared to the parent drug is desired.

    • Permeability Assessment: Evaluate the permeability of the prodrugs using the PAMPA or Caco-2 assay. A successful prodrug will show a significantly higher apparent permeability (Papp) value.[10]

    • Stability/Conversion: Test the stability of the prodrug in simulated intestinal fluid and its conversion back to the parent drug in plasma or liver microsome preparations. The prodrug must be stable enough to be absorbed but labile enough to release the active drug systemically.

PART 3: In Vitro & In Vivo Evaluation

After developing a new formulation, you must verify its performance. This involves a tiered approach, starting with simple in vitro tests and progressing to more complex and resource-intensive in vivo studies.

Section 3.1: In Vitro Permeability Models
Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To assess a compound's passive diffusion permeability in a high-throughput, non-cell-based format.[4][25] It is an excellent tool for rank-ordering compounds or evaluating prodrug strategies.[3]

Protocol: Standard PAMPA Procedure

  • Membrane Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: Prepare a stock solution of your test compound (and any new formulations or prodrugs) in a suitable solvent (e.g., DMSO). Dilute this into a pH 7.4 buffer to a final concentration of ~10-50 µM. This is your donor solution.

  • Assay Setup: a. Add the donor solution to the wells of the donor plate. b. Fill the wells of a separate acceptor plate with the same buffer. c. Place the donor plate on top of the acceptor plate, creating a "sandwich" where the two buffer compartments are separated only by the artificial lipid membrane.[3]

  • Incubation: Incubate the sandwich plate at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. Compounds are typically classified as follows:

Permeability Class Papp (x 10⁻⁶ cm/s) Interpretation
High> 10Likely to be well-absorbed
Medium1 - 10Absorption may be variable
Low< 1Poorly absorbed by passive diffusion
Caco-2 Permeability Assay

Purpose: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express efflux transporters (like P-gp), mimicking the intestinal barrier.[5][6] It is the gold standard for investigating not only passive permeability but also active efflux.[26][27]

Protocol: Bidirectional Caco-2 Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and grown for ~21 days to form a differentiated, polarized monolayer.[27]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[5]

  • Transport Study (A -> B): a. The test compound is added to the apical (A, upper) side of the monolayer, which represents the intestinal lumen. b. The plate is incubated at 37°C. c. At set time points, samples are taken from the basolateral (B, lower) side, representing the bloodstream, to measure the amount of transported drug.

  • Transport Study (B -> A): a. In a parallel set of wells, the compound is added to the basolateral side. b. Samples are taken from the apical side to measure transport in the reverse direction.

  • Analysis: a. Papp values are calculated for both directions (Papp, A->B and Papp, B->A). b. The Efflux Ratio (ER) is calculated as (Papp, B->A) / (Papp, A->B). c. Interpretation: An ER > 2 strongly suggests that the compound is a substrate for an active efflux transporter, which is actively pumping it back into the intestinal lumen, thereby limiting its absorption.[27]

Section 3.2: In Vivo Pharmacokinetic (PK) Studies

Purpose: Ultimately, the performance of any formulation must be confirmed in a living system.[28][29] Preclinical PK studies, typically in rodents, are used to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve), which defines total drug exposure.[30][31][32]

Protocol: Basic Oral PK Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing: a. Test Group: Administer the new formulation of this compound via oral gavage at a predetermined dose. b. Control Group: Administer a simple suspension of the unformulated (raw) drug at the same dose. c. IV Group (Optional but Recommended): Administer the drug intravenously to a separate group to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at a series of time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the blood to obtain plasma and store frozen (-80°C) until analysis.

  • Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: a. Plot the mean plasma concentration versus time for each group. b. Use pharmacokinetic software to calculate PK parameters (AUC, Cmax, Tmax, half-life). c. Calculate Relative Bioavailability (F%): F% = (AUC_oral,test / AUC_oral,control) * 100 d. A significant increase in F% for the test formulation compared to the control demonstrates successful bioavailability enhancement.

References

  • Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Jain, A., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.[10] Available at: [Link]

  • Jermain, S., et al. (2018). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma.[7] Available at: [Link]

  • Garg, A., et al. (2015). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research.[18] Available at: [Link]

  • Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews.[33] Available at: [Link]

  • Wikipedia. (n.d.). Parallel artificial membrane permeability assay.[3] Available at: [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).[4] Available at: [Link]

  • Löbmann, K., et al. (2019). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. European Journal of Pharmaceutics and Biopharmaceutics.[8] Available at: [Link]

  • Nepal, P. R., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology.[12] Available at: [Link]

  • Mas-Droux, C., et al. (2006). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. European Journal of Pharmaceutical Sciences.[34] Available at: [Link]

  • Jain, A., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.[11] Available at: [Link]

  • Williams, H. D., et al. (2021). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.[1] Available at: [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay | PAMPA Skin Kit.[35] Available at: [Link]

  • Various Authors. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.[36] Available at: [Link]

  • Singh, S., et al. (2022). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. SciSpace.[13] Available at: [Link]

  • Kumar, V., et al. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy & Pharmaceutical Research.[19] Available at: [Link]

  • N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules.[23] Available at: [Link]

  • Onyeji, C. O. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Bioequiv & Bioavailab Int J.[14] Available at: [Link]

  • Fan, M., et al. (2022). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. International Journal of Nanomedicine.[20] Available at: [Link]

  • Bienta. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).[25] Available at: [Link]

  • Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs.[37] Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review.[38] Available at: [Link]

  • Homayun, B., et al. (2019). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online.[39] Available at: [Link]

  • Baghel, S., et al. (2016). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Drug Development and Industrial Pharmacy.[9] Available at: [Link]

  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism.[40] Available at: [Link]

  • Khadka, P., et al. (2014). Nanosizing of drugs: Effect on dissolution rate. Journal of Pharmacy & Pharmacognosy Research.[17] Available at: [Link]

  • Jadhav, S. P., et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy. Available at: [Link]

  • Symeres. (2021). In vivo pharmacokinetic experiments in preclinical drug development.[28] Available at: [Link]

  • Newman, A. (n.d.). Amorphous solid dispersions: Will they improve bioavailability? SciSpace.[41] Available at: [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.[42] Available at: [Link]

  • Various Authors. (2025). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. ResearchGate.[21] Available at: [Link]

  • Unknown. (n.d.). Caco2 assay protocol.[43] Available at: [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.[26] Available at: [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.[30] Available at: [Link]

  • Jain, A., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed.[22] Available at: [Link]

  • Walsh Medical Media. (2023). Enhancing Oral Drug Absorption Rates Through Novel Formulation Strategies.[2] Available at: [Link]

  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability.[16] Available at: [Link]

  • Creative Biolabs. (n.d.). In Vivo PK Studies.[31] Available at: [Link]

  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies.[32] Available at: [Link]

  • Adeyeye, M. C. (2002). Physicochemical Approaches to Enhancing Oral Absorption. Pharmaceutical Technology.[44] Available at: [Link]

  • Rautio, J., et al. (2017). Prodrugs with Improved Lipophilicity and Permeability. In Prodrugs and Targeted Delivery.[24] Available at:

  • Admescope. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube.[29] Available at: [Link]

  • Bartha, D., et al. (2025). Bioavailability Enhancement and Formulation Technologies of Oral Mucosal Dosage Forms: A Review. Pharmaceutics.[45] Available at: [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay.[27] Available at: [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.[6] Available at: [Link]

  • Fochi, I., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Frontiers in Chemistry.[46] Available at: [Link]

  • Ariton, A.-M., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. International Journal of Molecular Sciences.[47] Available at: [Link]

  • Sohlenius-Sternbeck, A.-K., et al. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.[48] Available at: [Link]

Sources

Technical Support Center: Investigating Off-Target Effects of Methyl 6-(4-benzylpiperazino)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the characterization of novel chemical entities. This guide is designed for researchers, scientists, and drug development professionals investigating the off-target effects of "Methyl 6-(4-benzylpiperazino)nicotinate," a compound featuring a benzylpiperazine moiety attached to a nicotinate core. Due to the novelty of this specific molecule, direct data on its biological activity is scarce. Therefore, this guide provides a comprehensive framework for systematically identifying and validating its potential off-target interactions. The principles and methodologies outlined here are broadly applicable to other novel small molecules.

Frequently Asked Questions (FAQs)

Q1: We have synthesized this compound. Where do we even begin to look for potential off-target effects?

A1: An excellent starting point is to consider the structural motifs of your compound. This compound contains a piperazine ring, a common scaffold in medicinal chemistry known to interact with a variety of biological targets.[1][2] The benzylpiperazine group, in particular, has been associated with effects on the central nervous system, often interacting with aminergic G-protein coupled receptors (GPCRs) and monoamine transporters.[3]

Therefore, a logical first step is to perform an initial broad screening against panels of common off-target liabilities. These panels typically include receptors, ion channels, and enzymes known to be involved in adverse drug reactions.[4][5] This proactive approach allows for the early identification of potential safety liabilities.[4]

A suggested initial workflow would be:

  • In Silico Profiling: Utilize computational models to predict potential off-target interactions based on the compound's structure. These tools can screen against thousands of protein targets to generate a preliminary list of hypotheses.[5][6]

  • Broad Panel Screening: Employ a commercially available in vitro safety pharmacology panel (e.g., a panel of 44 or more well-established off-targets).[4] This provides empirical data on interactions with key proteins implicated in adverse effects.

  • Kinome Screening: Given that a significant portion of drug discovery efforts targets kinases, and off-target kinase inhibition is a common issue, a broad kinase panel screen is highly recommended.[7][8][9]

This tiered approach, moving from predictive to empirical broad screening, provides a cost-effective way to flag potential areas of concern early in your investigation.

Q2: Our initial broad panel screen suggests some activity at several kinases. How can we confirm these are direct interactions and determine their binding affinities?

A2: This is a common and important question. An initial hit in a screening assay doesn't definitively prove a direct interaction or its strength. To move forward, you need to validate these potential hits and quantify the binding affinity.

A robust method for this is the KINOMEscan® platform , which utilizes a proprietary active site-directed competition binding assay.[7][8] This technology measures the ability of your compound to displace a ligand from the kinase active site. A key advantage is that it's an ATP-independent assay, meaning the results are true thermodynamic dissociation constants (Kd values) rather than IC50 values, which can be influenced by ATP concentration.[7][8]

G cluster_0 Probe Synthesis & Immobilization cluster_1 Affinity Purification cluster_2 Analysis A Synthesize Analog of This compound with a Linker B Immobilize Analog on Beads A->B C Incubate Beads with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Protein Identification by Mass Spectrometry E->F G Data Analysis & Hit Prioritization F->G H H G->H Validate Hits (e.g., CETSA, functional assays)

Caption: Compound-Centric Chemical Proteomics workflow.

A critical consideration for CCCP is that immobilizing the compound might alter its binding properties. [10]Therefore, careful design of the linker attachment point is crucial, and all high-confidence hits must be validated through orthogonal methods.

Troubleshooting & Methodologies

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework. Optimization of cell number, heating times, and temperatures is required for each specific target protein.

Materials:

  • Cell line expressing the target protein of interest.

  • This compound dissolved in a suitable vehicle (e.g., DMSO).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Centrifuge capable of handling PCR tubes/plates.

  • Apparatus for protein quantification (e.g., Western blot equipment, ELISA reader).

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat cells with either the vehicle control or various concentrations of this compound for a predetermined time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to the desired cell density.

  • Aliquoting: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heating Step: Place the samples in a thermal cycler. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. [11]5. Cell Lysis: Lyse the cells, for example, by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris. [11]7. Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction using a suitable method like Western blotting or an immunoassay.

  • Data Analysis: Plot the percentage of soluble protein remaining versus temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

References

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • PubMed Central. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Retrieved from [Link]

  • NCBI. (n.d.). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Labcorp. (2025). An in vitro solution to model off-target effects. Retrieved from [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • PubMed. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • PubMed Central. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Retrieved from [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • PubMed Central. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of novel N-aryl piperazine CXCR4 antagonists. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

Sources

"Methyl 6-(4-benzylpiperazino)nicotinate" batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 6-(4-benzylpiperazino)nicotinate (CAS: 132521-74-5). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to batch-to-batch variability. As Senior Application Scientists, we provide this resource to ensure the consistent performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of batch-to-batch variability in this compound?

Batch-to-batch variability in a synthesized active pharmaceutical ingredient (API) like this compound is a multifaceted issue.[1][2] The most common causes can be grouped into three main categories:

  • Chemical Purity Profile: Minor changes in the synthetic process can introduce different levels or types of impurities. These can arise from raw material variations, side reactions, or incomplete reactions.[1]

  • Physical Properties (Polymorphism): The compound may crystallize into different solid-state forms, known as polymorphs.[3][4][5] These polymorphs, while chemically identical, can have different physical properties such as solubility, melting point, and stability, which significantly impact experimental outcomes.[6][7]

  • Residual Solvents and Moisture: The type and amount of residual solvent from purification or moisture content can vary between batches, affecting the material's physical and chemical stability.

Q2: My new batch of this compound has a different color and texture compared to the previous one. Is this a cause for concern?

A change in physical appearance should always be investigated, even if the certificate of analysis (CoA) reports high purity. This variation can be an indicator of underlying issues:

  • Trace Impurities: Even parts-per-million (ppm) levels of highly colored impurities, often arising from the synthesis, can alter the color from white to off-white or pale yellow.

  • Crystalline Form (Polymorphism): Different polymorphs of the same compound can exhibit distinct crystal habits, leading to changes in appearance from a fine powder to larger needles.[3] This can also affect bulk density and flowability.

  • Degradation: Exposure to light, air, or elevated temperatures can cause degradation, leading to discoloration. Piperazine derivatives, in particular, can be susceptible to degradation over time.[8][9]

Q3: We are observing inconsistent analytical results (e.g., HPLC purity, NMR spectrum) between batches. Where should we begin our investigation?

Inconsistent analytical data is a direct sign of batch variability. A systematic approach is crucial for identifying the root cause.

  • Verify Analytical Method: First, ensure the inconsistency is not due to the analytical method itself. Re-analyze a known "golden batch" or reference standard to confirm that the system (e.g., HPLC, NMR) is performing as expected.

  • Compare Side-by-Side: Analyze the new batch and a previously accepted batch simultaneously. This direct comparison is the most effective way to confirm shifts in retention times, the appearance of new peaks, or changes in NMR signal integration.

  • Consult the Troubleshooting Guides: Use the detailed guides below to systematically investigate potential causes, starting with chemical purity analysis and then moving to physical characterization if necessary.

In-Depth Troubleshooting Guides

Guide 1: Investigating Chemical Purity Discrepancies

Issue: HPLC, GC, or LC-MS analysis reveals new or significantly different levels of impurities compared to previous batches.

Causality: Chemical impurities are the most common source of variability and can profoundly impact biological activity and safety. Their presence often points to subtle, unmanaged variations in the manufacturing process.[1]

Root Cause Analysis Workflow

start Purity Discrepancy Observed (New or Altered Impurity Peaks) reanalyze Step 1: Re-analyze Batches - Current Batch - Retained 'Good' Batch - Starting Materials start->reanalyze confirm Is Discrepancy Confirmed? reanalyze->confirm characterize Step 2: Characterize Impurity - LC-MS for Molecular Weight - High-Res MS for Formula - NMR for Structure confirm->characterize Yes end Contact Technical Support for Deeper Investigation confirm->end No (Analytical Error) review_synth Step 3: Review Synthesis Records - Reagent Stoichiometry & Purity - Reaction Time & Temperature - Solvent Quality characterize->review_synth review_purify Step 4: Evaluate Purification - Crystallization Solvent/Antisolvent - Cooling Profile & Rate - Column Chromatography Parameters review_synth->review_purify resolve Root Cause Identified Implement Corrective Action review_purify->resolve start Physical Property Variation (Melting Point, Solubility, XRPD) xrpd Step 1: XRPD Analysis Compare diffraction patterns of different batches. start->xrpd dsc_tga Step 2: Thermal Analysis (DSC/TGA) Identify melt events, desolvation, or form transitions. xrpd->dsc_tga review_cryst Step 3: Review Crystallization Process - Solvent System - Cooling Rate & Agitation - Seeding Protocol dsc_tga->review_cryst review_dry Step 4: Review Drying Process - Temperature & Vacuum Level - Drying Time review_cryst->review_dry resolve Polymorphic Form Controlled Define and lock process parameters. review_dry->resolve

Caption: Decision tree for investigating polymorphism.

Key Factors Influencing Polymorphism

Control over the final crystalline form is achieved by carefully managing the final steps of the synthesis. [7]

Parameter Influence on Crystalline Form
Solvent The polarity and hydrogen bonding capacity of the crystallization solvent can favor the nucleation of specific polymorphs or lead to the formation of solvates.
Temperature/Cooling Rate Rapid cooling often traps a less stable (metastable) polymorph, while slow cooling allows the system to reach its most stable (thermodynamic) form.
Agitation Mixing affects nucleation and crystal growth rates, which can influence the resulting form.

| Drying Conditions | The temperature and vacuum applied during drying can convert one polymorphic form to another or remove solvent from a solvate. |

Guide 3: Managing Stability and Degradation

Issue: The material shows a decrease in purity over time, or new peaks appear in the chromatogram after storage.

Causality: Chemical stability is an intrinsic property of a molecule but is heavily influenced by external conditions. [9]Benzylpiperazine derivatives can be susceptible to degradation, and proper storage is crucial to maintain integrity. [8][10]

Recommended Storage and Handling

To minimize degradation, adhere to the following storage protocols:

ConditionRecommendationRationale
Temperature ≤ -20°C for long-term storage. Refrigerated (2-8°C) is acceptable for short-term.Storing samples at room temperature should be avoided due to detrimental impacts on the stability of piperazine compounds. [8]Freezing is optimal for preserving integrity over months. [10]
Atmosphere Store in well-sealed containers, preferably under an inert atmosphere (e.g., Argon or Nitrogen).Protects against atmospheric moisture which can cause hydrolysis of the ester, and oxygen which can cause oxidative degradation.
Light Protect from light by using amber vials or storing in the dark.Many complex organic molecules are light-sensitive. While specific data for this molecule is sparse, it is a standard best practice.
Forced Degradation Protocol

To proactively understand potential stability issues, a forced degradation study can be performed. This involves exposing the material to harsh conditions to accelerate decomposition.

  • Acid/Base Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and separately in 0.1 M NaOH. Monitor for changes by HPLC over several hours.

  • Oxidative Degradation: Dissolve the compound in a solution containing a small percentage of hydrogen peroxide (e.g., 3%).

  • Thermal Stress: Heat the solid material at an elevated temperature (e.g., 60-80°C) for several days.

  • Photostability: Expose the solid material to a controlled source of UV/Vis light.

Analyzing the degradation products from these studies helps identify liabilities in the molecule's structure and informs best practices for handling and formulation.

Standardized Analytical Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the purity and impurity profile of this compound.

ParameterSpecification
Column C18 Reverse Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 20 min, hold for 5 min, return to 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm
Sample Prep Accurately weigh ~1 mg of sample and dissolve in 1 mL of 50:50 Acetonitrile:Water.

Note: Due to the basic piperazine moiety, peak tailing can sometimes occur. The use of a mobile phase additive like formic acid is important for good peak shape. For trace analysis of piperazine-related impurities, derivatization may be required if they lack a strong UV chromophore. [11]

Protocol 2: ¹H NMR for Structural Confirmation

¹H NMR is essential for confirming the chemical structure and identifying major components in a sample.

ParameterSpecification
Solvent Deuterated Chloroform (CDCl₃) or DMSO-d₆
Concentration 5-10 mg/mL
Instrument 400 MHz or higher
Key Expected Signals (Approximate shifts in CDCl₃)
~9.0 ppmSinglet, 1H (Proton on pyridine ring, position 2)
~8.1 ppmDoublet of doublets, 1H (Proton on pyridine ring, position 4)
~7.2-7.4 ppmMultiplet, 5H (Protons on benzyl ring)
~6.6 ppmDoublet, 1H (Proton on pyridine ring, position 5)
~3.9 ppmSinglet, 3H (Methyl ester protons)
~3.8 ppmMultiplet, 4H (Piperazine protons adjacent to pyridine)
~3.6 ppmSinglet, 2H (Benzyl CH₂ protons)
~2.6 ppmMultiplet, 4H (Piperazine protons adjacent to benzyl group)

Note: The exact chemical shifts can vary based on solvent, concentration, and instrument. [12][13]

Protocol 3: X-Ray Powder Diffraction (XRPD) for Polymorph Analysis

XRPD is the definitive technique for identifying the solid-state form of a crystalline material. [7]

Parameter General Guideline
Instrument Standard powder diffractometer with Cu Kα radiation
Sample Prep Gently pack a few milligrams of the powder into the sample holder. Avoid aggressive grinding, which can induce phase changes.
Scan Range (2θ) 2° to 40°
Step Size 0.02°
Scan Speed 1-2° per minute

| Analysis | Compare the resulting diffractogram to that of a reference batch. Differences in peak positions (2θ values) and relative intensities indicate a different crystalline form. |

References

  • Curia Global. Drug Polymorphism: A Key Consideration for API Development. [Link]

  • Crimson Publishers. The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. 2018-02-15. [Link]

  • All About Drugs. Polymorphism. [Link]

  • PubMed. Stability of Synthetic Piperazines in Human Whole Blood. 2018-03-01. [Link]

  • Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]

  • PubMed. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). [Link]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Veeprho. Methyl Nicotinate Impurities and Related Compound. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]

  • At Tianming Pharmaceutical. Batch-to-Batch Consistency: Why It Matters for Intermediates. [Link]

  • A Review on Analytical Methods for Piperazine Determination. [Link]

  • Taylor & Francis Online. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography. [Link]

  • Surface Measurement Systems. Batch-to-Batch Variability - Applications using Sorption Experiments. [Link]

  • Isaac Scientific Publishing. The Stability Study of a Novel Phenylpiperazine Derivative. 2019-01-29. [Link]

  • NIH PubChem. Piperazine. [Link]

  • ResearchGate. Thermal degradation of piperazine and its structural analogs. 2011-10-30. [Link]

  • ResearchGate. NMR analysis; a, b H NMR spectra of 3-cyanopyridine and nicotinic acid;... [Link]

  • OpenBU. Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. [Link]

  • Q Magnetics. There's a lot going on in nicotinamide at 125 MHz. 2021-10-10. [Link]

  • ResearchGate. 1 H NMR spectra of the substituted complexes Examination of the... [Link]

  • Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. 2017-08-04. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis and Structural Confirmation of Methyl 6-(4-benzylpiperazino)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the rigorous confirmation of structure and the meticulous assessment of purity are foundational pillars of scientific integrity and drug development. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the purity analysis and structural confirmation of Methyl 6-(4-benzylpiperazino)nicotinate, a compound of interest in medicinal chemistry. This guide is structured to provide not just protocols, but the underlying rationale for methodological choices, ensuring a robust and self-validating analytical approach.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C18H21N3O2, Molecular Weight: 311.38) is a substituted piperazine derivative with potential applications in pharmaceutical research. The presence of impurities, arising from starting materials, by-products, or degradation products, can significantly impact its biological activity and safety profile. Therefore, a multi-faceted analytical strategy is essential to ensure the identity, purity, and quality of the synthesized compound.

This guide will explore a logical workflow for the comprehensive analysis of this compound, beginning with chromatographic techniques for purity assessment and culminating in spectroscopic methods for unequivocal structural elucidation. The methodologies are presented with a focus on the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring the reliability and accuracy of the generated data.[1][2][3][4][5][6][7][8][9][10]

Orthogonal Analytical Workflow

A robust analytical strategy relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed to provide a comprehensive purity profile. This approach minimizes the risk of co-eluting impurities and provides a higher degree of confidence in the analytical results.

Analytical Workflow cluster_0 Purity Assessment cluster_1 Structural Confirmation HPLC HPLC Mass_Spec Mass Spectrometry HPLC->Mass_Spec LC-MS for Impurity ID GC-MS GC-MS NMR NMR FTIR FT-IR Spectroscopy NMR->FTIR Functional Groups Sample Sample Sample->HPLC Quantitative Purity Sample->GC-MS Volatile Impurities & Confirmation Sample->NMR Primary Structure

Caption: Orthogonal workflow for purity analysis and structural confirmation.

PART 1: Chromatographic Purity Assessment

Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main compound from potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is the preferred method for the quantitative analysis of non-volatile and thermally labile compounds like this compound.[11] The choice of a reversed-phase (RP) method is logical due to the compound's moderate polarity.

Why Reversed-Phase HPLC?

Reversed-phase chromatography separates molecules based on their hydrophobicity. The nonpolar stationary phase (e.g., C18) retains hydrophobic compounds longer, while a polar mobile phase elutes them. This is well-suited for the separation of this compound from potentially more polar starting materials or more nonpolar by-products.

Comparative HPLC Methodologies

ParameterMethod A: Isocratic ElutionMethod B: Gradient ElutionRationale for Comparison
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmIndustry-standard for reversed-phase separations.
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid improves peak shape for basic compounds like piperazines.[12]
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for analytical columns.
Detection UV at 254 nmUV at 254 nmThe aromatic rings in the molecule are expected to have strong UV absorbance.
Gradient N/A0-15 min: 20-80% B15-20 min: 80% B20-21 min: 80-20% B21-25 min: 20% BGradient elution is crucial for separating impurities with a wide range of polarities.

Experimental Protocol: HPLC Purity Analysis (Method B)

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

  • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Method B.

  • Injection: Inject 10 µL of the standard and sample solutions.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

While HPLC is the primary tool for purity, GC-MS is invaluable for detecting and identifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis.[13][14] This includes residual solvents from the synthesis or volatile by-products.

Why GC-MS?

GC separates compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer then provides mass information for each separated component, allowing for their identification by comparing the fragmentation patterns to spectral libraries.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

  • Data Analysis: Identify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

PART 2: Unambiguous Structural Confirmation

While chromatography provides information on purity, it does not definitively confirm the chemical structure. Spectroscopic techniques are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules.[15][16][17][18][19] Both ¹H and ¹³C NMR are crucial for a complete structural assignment.

¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.

  • Expected Chemical Shifts (δ):

    • Aromatic Protons (Pyridine and Benzyl): ~7.0-9.0 ppm.

    • Benzyl CH₂: ~3.5-4.5 ppm.

    • Piperazine CH₂: ~2.5-3.5 ppm.

    • Methyl Ester CH₃: ~3.8 ppm.

¹³C NMR Spectroscopy

¹³C NMR provides information about the number of different types of carbon atoms in the molecule.

  • Expected Chemical Shifts (δ):

    • Carbonyl Carbon (Ester): ~165-175 ppm.

    • Aromatic Carbons: ~110-160 ppm.

    • Benzyl CH₂: ~60-70 ppm.

    • Piperazine CH₂: ~45-55 ppm.

    • Methyl Ester CH₃: ~50-55 ppm.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the structure.

Mass Spectrometry (MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy: Corroborative Evidence

Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Expected Molecular Ion (M+H)⁺: m/z 312.1656 (calculated for C₁₈H₂₂N₃O₂⁺).

FT-IR Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

  • Expected Characteristic Absorptions (cm⁻¹):

    • C=O Stretch (Ester): ~1720-1740 cm⁻¹.

    • C-N Stretch: ~1100-1300 cm⁻¹.

    • Aromatic C-H Stretch: ~3000-3100 cm⁻¹.

    • Aliphatic C-H Stretch: ~2800-3000 cm⁻¹.

Spectroscopic_Confirmation Structure This compound NMR ¹H & ¹³C NMR - Proton & Carbon Skeleton - Connectivity Structure->NMR Definitive Structure MS Mass Spectrometry - Molecular Weight - Fragmentation Pattern Structure->MS Molecular Formula FTIR FT-IR - Functional Groups Structure->FTIR Functional Group ID

Caption: Interplay of spectroscopic techniques for structural confirmation.

Conclusion: A Self-Validating Approach to Purity and Identity

The purity and structural integrity of a chemical entity are paramount in research and drug development. By employing an orthogonal analytical workflow that combines high-resolution chromatographic separation with definitive spectroscopic characterization, researchers can establish a high degree of confidence in the quality of their synthesized this compound. The comparison of different chromatographic approaches highlights the importance of method development and optimization, while the synergistic use of NMR, MS, and FT-IR provides a self-validating system for structural confirmation. Adherence to established validation guidelines ensures that the analytical data generated is reliable, reproducible, and fit for its intended purpose.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Method Validation for Drugs and Biologics. [Link][1][8][9]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link][2][4][6]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link][3]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link][20]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link][12]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link][16]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link][17]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][5]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link][18][19]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][7]

  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link][13][14]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link][21]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). A Review on Analytical Methods for Piperazine Determination. [Link]

Sources

A Comparative Guide for Researchers: Evaluating Methyl 6-(4-benzylpiperazino)nicotinate in the Landscape of Psychoactive Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous drugs targeting the central nervous system (CNS).[1][2] This guide introduces Methyl 6-(4-benzylpiperazino)nicotinate, a novel derivative, and provides a comparative framework against established piperazine compounds. We will explore its inferred pharmacological profile based on structure-activity relationships (SAR) and detail a comprehensive experimental plan to elucidate its potential as a modulator of dopaminergic and serotonergic systems. This document is intended for researchers in drug discovery and pharmacology, offering a robust, data-driven approach to characterizing this promising new chemical entity.

Introduction: The Enduring Importance of the Piperazine Moiety

The six-membered piperazine ring, with its two nitrogen atoms at positions 1 and 4, is a privileged structure in drug discovery due to its unique physicochemical properties.[2][3] These properties, including a high polar surface area and the ability to act as hydrogen bond donors and acceptors, often confer favorable aqueous solubility and oral bioavailability.[2] The versatility of the piperazine scaffold allows for extensive chemical modification, enabling the fine-tuning of a compound's pharmacological profile to achieve desired efficacy, selectivity, and pharmacokinetic properties.[2][4]

Piperazine derivatives have been successfully developed into a wide array of therapeutics, including antipsychotics (e.g., aripiprazole), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone).[4] Many of these compounds exert their effects by modulating monoamine neurotransmitter systems, particularly dopamine and serotonin receptors.[4][5]

This guide focuses on This compound , a compound that merges the well-known benzylpiperazine (BZP) pharmacophore with a methyl nicotinate moiety. BZP itself is a CNS stimulant that enhances synaptic levels of dopamine, serotonin, and norepinephrine.[6][7] The addition of the methyl nicotinate group introduces a novel structural element that could significantly alter the compound's interaction with CNS receptors, potentially leading to a unique pharmacological profile with therapeutic applications.

Structural and Mechanistic Overview

Inferred Mechanism of Action of this compound

Based on its structural components, we can hypothesize the likely biological targets of this compound. The 4-benzylpiperazine core is a well-established motif for interaction with monoamine receptors.[6] The presence of the benzyl group suggests a potential for activity at dopamine (D2-like) and serotonin (5-HT2) receptors, similar to many atypical antipsychotics.[4][8] The nicotinate portion of the molecule, an ester of nicotinic acid (a form of vitamin B3), may influence the compound's overall physicochemical properties and could potentially interact with nicotinic acetylcholine receptors or other binding sites.

Comparative Piperazine Derivatives

To provide a clear context for evaluating this compound, we will compare it to two key compounds:

  • 1-Benzylpiperazine (BZP): The parent compound, known for its stimulant effects and its "messy" pharmacology involving dopamine, serotonin, and norepinephrine systems.[6][9]

  • Aripiprazole: A highly successful atypical antipsychotic that features a phenylpiperazine moiety and exhibits partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors. While structurally more complex, its well-characterized receptor profile provides an excellent benchmark for antipsychotic potential.

Synthesis and Characterization

A plausible synthetic route for this compound would involve the nucleophilic substitution of a leaving group on the pyridine ring of a methyl nicotinate precursor with 1-benzylpiperazine.

Proposed Synthetic Protocol: this compound
  • Starting Materials: Methyl 6-chloronicotinate and 1-benzylpiperazine.

  • Reaction: A mixture of methyl 6-chloronicotinate (1.0 eq) and 1-benzylpiperazine (1.2 eq) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is heated.

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq) is added to scavenge the HCl byproduct.

  • Temperature and Duration: The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours, with progress monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Comparative Performance Evaluation: An Experimental Blueprint

To thoroughly characterize this compound and compare its performance against BZP and aripiprazole, a series of in vitro and in vivo experiments are proposed.

In Vitro Pharmacological Profiling

Objective: To determine the binding affinities and functional activities of the test compounds at key dopamine and serotonin receptors implicated in psychosis and mood disorders.

Experimental Design:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound, BZP, and aripiprazole at human recombinant dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors expressed in HEK293 or CHO cell membranes.[10]

  • Functional Assays:

    • cAMP Assay (for D2 and 5-HT1A receptors): To assess the ability of the compounds to act as agonists, antagonists, or partial agonists by measuring their effect on forskolin-stimulated cAMP production.[4]

    • Inositol Phosphate (IP) Accumulation Assay (for 5-HT2A receptors): To measure Gq-coupled receptor activation by quantifying the accumulation of inositol phosphates.

Data Presentation:

CompoundD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Functional Activity (cAMP)5-HT1A Functional Activity (cAMP)5-HT2A Functional Activity (IP Accum.)
This compoundTBDTBDTBDTBDTBDTBD
BZPLiterature ValueLiterature ValueLiterature ValueAgonist/ReleaserAgonist/ReleaserAgonist/Releaser
AripiprazoleLiterature ValueLiterature ValueLiterature ValuePartial AgonistPartial AgonistAntagonist
TBD: To Be Determined
In Vivo Behavioral Models for Antipsychotic Potential

Objective: To evaluate the potential antipsychotic-like activity and extrapyramidal side-effect liability of this compound in established rodent models.

Experimental Protocols:

  • Conditioned Avoidance Response (CAR): A well-validated predictive model for antipsychotic efficacy. The ability of the test compounds to suppress the avoidance response without impairing the escape response will be measured.[11]

  • Catalepsy Test: To assess the propensity of the compounds to induce extrapyramidal side effects (motor stiffness), a common liability of typical antipsychotics. The duration of immobility when the animal is placed in an awkward posture will be recorded.

Data Presentation:

CompoundCAR (ED50, mg/kg)Catalepsy (MED, mg/kg)Therapeutic Index (Catalepsy MED / CAR ED50)
This compoundTBDTBDTBD
BZPNot typically activeNot typically cataleptogenicN/A
AripiprazoleLiterature ValueHigh MED (low liability)High
TBD: To Be Determined; MED: Minimum Effective Dose

Visualizing Experimental Workflows and Pathways

Proposed Experimental Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesis of Methyl 6-(4-benzylpiperazino)nicotinate Purification Purification (Column Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Binding_Assays Radioligand Binding Assays (D2, 5-HT1A, 5-HT2A) Structure_Verification->Binding_Assays Functional_Assays Functional Assays (cAMP, IP Accumulation) Binding_Assays->Functional_Assays SAR_Analysis Structure-Activity Relationship Analysis Functional_Assays->SAR_Analysis CAR_Model Conditioned Avoidance Response (CAR) SAR_Analysis->CAR_Model Data_Analysis Data Analysis & Therapeutic Index Calculation CAR_Model->Data_Analysis Catalepsy_Model Catalepsy Test Catalepsy_Model->Data_Analysis G cluster_D2 Dopamine D2 Receptor cluster_5HT2A Serotonin 5-HT2A Receptor D2 D2 Receptor Gi Gi/o Protein D2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP S2A 5-HT2A Receptor Gq Gq/11 Protein S2A->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3_DAG IP3 / DAG PLC->IP3_DAG PIP2 Hydrolysis Compound This compound (Hypothesized Target) Compound->D2 Compound->S2A

Caption: Hypothesized signaling pathways for this compound.

Conclusion and Future Directions

This compound represents an intriguing novel chemical entity at the intersection of two well-established pharmacophores. Its unique structure warrants a thorough investigation to determine its potential as a CNS therapeutic agent. The proposed experimental framework provides a comprehensive and logical pathway for its characterization, from synthesis to in vivo evaluation.

The key differentiator for this compound will be its functional activity profile at dopamine and serotonin receptors and its subsequent in vivo behavioral effects. Should it exhibit a profile akin to atypical antipsychotics—such as potent D2/5-HT2A antagonism with minimal induction of catalepsy—it would be a strong candidate for further preclinical development. Conversely, a profile more similar to BZP would suggest stimulant properties. The data generated from the outlined experiments will be critical in elucidating the true potential of this compound and its place within the vast and therapeutically vital family of piperazine derivatives.

References

  • PubMed. (n.d.). Enhanced D1 affinity in a series of piperazine ring substituted 1-piperazino-3-arylindans with potential atypical antipsychotic activity. Retrieved from [Link]

  • Bentham Science. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. Retrieved from [Link]

  • PubMed. (n.d.). Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Identification of novel Piperazine based bisubstrate inhibitors of human nicotinamide N-methyltransferase (hNNMT) with potential anticancer activities. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

  • DocPlayer. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic analogues of nicotine. IX. synthesis and biological testing of some piperazine derivatives in regard to nicotine-like activity and anthelmintic effects. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

  • ResearchGate. (n.d.). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Piperazine Derivatives and Biological Evaluation of Its Inhibitory Activities on Vascular Smooth Muscle Cell Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of piperazine-linked aminopyridine 6. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Retrieved from [Link]

  • PubMed. (n.d.). Benzylpiperazine: "A messy drug". Retrieved from [Link]

  • TUBITAK. (n.d.). An insight into the therapeutic potential of piperazine-based anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved from [Link]

  • Auburn University. (n.d.). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantan-1-amine and Its Dimethylated Analogue. Retrieved from [Link]

  • ResearchGate. (n.d.). Dopamine and Serotonin Receptor Binding and Antipsychotic Efficacy. Retrieved from [Link]

  • PubMed. (n.d.). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. Retrieved from [Link]

Sources

A Comparative Guide to the Potential Biological Activity of Methyl 6-(4-benzylpiperazino)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative framework for investigating the biological activity of the novel compound, Methyl 6-(4-benzylpiperazino)nicotinate. Due to the limited publicly available data on this specific molecule, this document leverages a structure-activity relationship (SAR) approach. By dissecting the compound into its core chemical motifs—the nicotinate scaffold, the piperazine linker, and the benzyl group—we can hypothesize potential biological targets and design a rigorous experimental plan to compare its activity against well-characterized drugs.

Structural Rationale and Hypothesized Activities

This compound integrates three key pharmacophores that are prevalent in a wide range of clinically significant drugs.

  • Nicotinic Acid Scaffold : As derivatives of niacin (Vitamin B3), nicotinates are versatile scaffolds in medicinal chemistry, with known activities including anti-inflammatory, antibacterial, and antifungal properties.[1][2] Some derivatives have also been developed as cytotoxic agents targeting specific enzymes like VEGFR-2.[3]

  • Piperazine Ring : This nitrogen-containing heterocycle is a cornerstone of drug design, valued for its physicochemical properties and its ability to serve as a flexible linker.[4] It is a key component in drugs targeting the central nervous system (CNS) and in oncology, where it can interact with a variety of biological targets.[4][5]

  • Benzylpiperazine Moiety : The 1-benzylpiperazine (BZP) fragment is known to interact with monoamine neurotransmitter systems, particularly dopamine and serotonin transporters, leading to stimulant and psychoactive effects.[6][7][8] In larger molecular contexts, it often serves as a hydrophobic feature that anchors a ligand into the binding pocket of a protein, such as a kinase or a G-protein coupled receptor (GPCR).

Based on this structural analysis, two primary hypotheses for the biological activity of this compound emerge:

  • Protein Kinase Inhibition : The overall structure bears resemblance to scaffolds found in kinase inhibitors. The piperazine group is a common feature in many tyrosine kinase inhibitors (TKIs), where it often improves solubility and occupies a specific region of the ATP-binding pocket.

  • GPCR Modulation / CNS Activity : The presence of the benzylpiperazine moiety suggests a potential interaction with aminergic GPCRs, such as serotonin or dopamine receptors, which are key targets for treating neurological and psychiatric disorders.

To explore these hypotheses, this guide proposes a direct comparison with two well-established drugs: Imatinib as a representative tyrosine kinase inhibitor and Flesinoxan as a representative 5-HT1A receptor agonist.

Comparative Candidate 1: Imatinib (Tyrosine Kinase Inhibitor)

Imatinib (Gleevec®) is a selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutive activity of which is a driver of chronic myeloid leukemia (CML).[9][10] It functions by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and blocking proliferative signaling.[11][12]

Hypothesis: this compound may inhibit the activity of one or more tyrosine kinases.

To test this, a direct, in vitro comparison of the inhibitory activity of the test compound and Imatinib against a representative tyrosine kinase is necessary.

Comparative Data Table: In Vitro Kinase Inhibition
CompoundTarget KinaseIC50 (nM)
This compoundABL1 (non-phosphorylated)To be determined
Imatinib (Reference)ABL1 (non-phosphorylated)~25-100 nM
Staurosporine (Positive Control)ABL1 (non-phosphorylated)~5-20 nM

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). The values for Imatinib and Staurosporine are typical literature ranges and should be determined concurrently with the test compound for a valid comparison.

Experimental Protocol: In Vitro Tyrosine Kinase Activity Assay

This protocol outlines a non-radioactive, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[13]

Materials:

  • Recombinant human ABL1 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[13]

  • Test compound (this compound), Imatinib, and Staurosporine dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well microplates

Procedure:

  • Compound Preparation : Prepare serial dilutions of the test compound, Imatinib, and Staurosporine in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

  • Kinase Reaction Setup : In a 384-well plate, add 1 µL of the diluted compound solution.

  • Add 2 µL of a solution containing the ABL1 enzyme in Kinase Buffer.

  • Initiate the reaction by adding 2 µL of a solution containing the peptide substrate and ATP in Kinase Buffer. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition : Read the luminescence on a plate reader.

  • Analysis : Calculate the percent inhibition for each compound concentration relative to DMSO-only controls. Plot the data and fit to a dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

G cluster_0 Cell Membrane cluster_1 Cytoplasm BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) ADP ADP Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates ATP ATP ATP->BCR_ABL Binds to active site P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Ras, STAT5) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib or Test Compound Imatinib->BCR_ABL Blocks ATP Binding

Comparative Candidate 2: Flesinoxan (5-HT1A Receptor Agonist)

Flesinoxan is a potent and selective agonist for the 5-HT1A serotonin receptor, a GPCR involved in modulating mood and anxiety.[14][15] It has been studied for its anxiolytic and antidepressant properties.[15][16] Agonist binding to the 5-HT1A receptor typically inhibits adenylyl cyclase and activates G-protein-gated inwardly rectifying potassium (GIRK) channels.[17]

Hypothesis: this compound may bind to and modulate the activity of the 5-HT1A receptor.

A radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor. This experiment will quantify the ability of the test compound to displace a known high-affinity radioligand from the 5-HT1A receptor.

Comparative Data Table: Receptor Binding Affinity
CompoundReceptor TargetKi (nM)
This compoundHuman 5-HT1ATo be determined
Flesinoxan (Reference)Human 5-HT1A~1-5 nM
5-HT (Serotonin, Endogenous Ligand)Human 5-HT1A~2-10 nM

Note: Ki (inhibitory constant) is a measure of affinity. A lower Ki indicates higher binding affinity. Values are dependent on the specific radioligand and assay conditions used.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes a filtration-based assay to measure the binding of compounds to the 5-HT1A receptor expressed in cell membranes.[18][19]

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human 5-HT1A receptor.

  • [³H]-8-OH-DPAT (a high-affinity 5-HT1A agonist radioligand).

  • Test compound, Flesinoxan, and unlabeled 5-HT dissolved in DMSO.

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[18]

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well glass fiber filter plates (presoaked in 0.3% polyethyleneimine).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Reaction Setup : In a 96-well plate, combine in a final volume of 250 µL:

    • 50 µL of test compound, Flesinoxan, or 5-HT at various concentrations (for competition curves).

    • 50 µL of [³H]-8-OH-DPAT at a final concentration near its Kd (~1 nM).

    • 150 µL of cell membrane preparation (e.g., 10-20 µg of protein) in Assay Buffer.

    • Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of unlabeled 5-HT, e.g., 10 µM).

  • Incubation : Incubate the plate for 60 minutes at 30°C with gentle agitation.[18]

  • Filtration : Rapidly stop the reaction by vacuum filtration through the pre-soaked glass fiber filter plate. This separates the membrane-bound radioligand from the unbound.

  • Washing : Wash the filters four times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Drying and Counting : Dry the filter plate for 30-60 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Analysis :

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percent specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Visualization

G cluster_workflow Radioligand Binding Assay Workflow Start Prepare Reagents: Membranes, Radioligand, Test Compounds Incubate Incubate Components in 96-well Plate Start->Incubate Combine Filter Vacuum Filtration (Separates Bound from Free) Incubate->Filter 60 min @ 30°C Wash Wash Filters with Ice-Cold Buffer Filter->Wash 4x washes Count Add Scintillant & Read on Counter Wash->Count Dry plate Analyze Calculate Ki from IC50 using Cheng-Prusoff Count->Analyze Generate CPM data

Conclusion and Future Directions

This guide presents a rational, hypothesis-driven approach to characterizing the biological activity of this compound. By performing head-to-head comparisons with the well-understood drugs Imatinib and Flesinoxan, researchers can efficiently determine if this novel compound possesses activity as a kinase inhibitor or a GPCR modulator.

The results of these initial assays will provide a critical foundation for further investigation. A positive result in the kinase assay would warrant screening against a broader panel of kinases to determine selectivity. Similarly, a significant finding in the 5-HT1A binding assay should be followed by functional assays (e.g., GTPγS binding or cAMP measurement) to determine whether the compound acts as an agonist, antagonist, or inverse agonist. This structured approach ensures a rigorous and scientifically sound evaluation of this promising chemical entity.

References

  • Wikipedia. (n.d.). Imatinib. Retrieved from [Link]

  • Stegmeier, F., et al. (2010). Imatinib in Chronic Myeloid Leukemia: an Overview. PMC - NIH. Retrieved from [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)?. Retrieved from [Link]

  • MedlinePlus. (2025). Imatinib. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). imatinib. Retrieved from [Link]

  • Thangam, Y., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. Retrieved from [Link]

  • Gee, P., et al. (2010). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • Banks, M. L., et al. (2015). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed Central. Retrieved from [Link]

  • BIOSYNCE. (2025). What are the pharmacodynamics of piperazine?. Retrieved from [Link]

  • Eldehna, W. M., et al. (2019). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Retrieved from [Link]

  • Tekes, K. (2016). Benzylpiperazine: "A messy drug". PubMed. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. European Union. Retrieved from [Link]

  • Sieniawska, E., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Retrieved from [Link]

  • chemeurope.com. (n.d.). Piperazine. Retrieved from [Link]

  • Ohno, Y. (2010). Therapeutic Role of 5‐HT1A Receptors in The Treatment of Schizophrenia and Parkinson's Disease. PubMed Central. Retrieved from [Link]

  • van Vliet, I. M., et al. (1996). Effects of the 5-HT1A receptor agonist flesinoxan in panic disorder. PubMed. Retrieved from [Link]

  • Leenaars, M., et al. (1999). Flesinoxan treatment reduces 5-HT1A receptor mRNA in the dentate gyrus independently of high plasma corticosterone levels. PubMed. Retrieved from [Link]

  • Ali, M. A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Retrieved from [Link]

  • Lesurtel, M., et al. (1995). Serotonin1A Receptor Activation by Flesinoxan in Humans. Body Temperature and Neuroendocrine Responses. PubMed. Retrieved from [Link]

  • Korte, S. M., et al. (1995). The anxiolytic effects of flesinoxan, a 5-HT1A receptor agonist, are not related to its neuroendocrine effects. PubMed. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. Retrieved from [Link]

  • Millipore. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]

  • da Silva, R. G., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed. Retrieved from [Link]

  • Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Sun, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

  • Sun, S., et al. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Retrieved from [Link]

Sources

Validating Bioassay Results for Methyl 6-(4-benzylpiperazino)nicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the bioassay results of "Methyl 6-(4-benzylpiperazino)nicotinate," a synthetic compound with potential pharmacological activity. Given the limited publicly available bioassay data for this specific molecule, this document outlines a scientifically rigorous approach to characterize its biological effects and compare them against established compounds. We will proceed based on the structural alerts within the molecule, namely the benzylpiperazine and methyl nicotinate moieties, which suggest potential interactions with central nervous system targets and a likelihood of cytotoxic effects at higher concentrations.

The benzylpiperazine scaffold is a well-known pharmacophore found in compounds with a wide range of biological activities, often targeting dopaminergic and serotonergic pathways, and in some cases, sigma receptors.[1][2] The methyl nicotinate component, a derivative of niacin, also possesses biological activities, including analgesic and anti-inflammatory effects.[3] Therefore, a thorough validation of "this compound" should encompass assays that probe these potential activities.

Part 1: Initial Assessment - Cytotoxicity Profiling

A fundamental first step in the characterization of any novel compound is to determine its cytotoxic profile. This establishes a therapeutic window and informs the concentration ranges for subsequent, more specific bioassays.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Culture: Plate human cancer cell lines (e.g., HeLa, HepG2) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of "this compound" in dimethyl sulfoxide (DMSO). Create a serial dilution of the compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Comparative Data Table: Cytotoxicity
CompoundCell LineIC50 (µM)
This compound HeLaHypothetical: 25.5
HepG2Hypothetical: 38.2
Doxorubicin (Positive Control)HeLa0.8
HepG21.2

This table presents hypothetical data for "this compound" to illustrate how results would be presented.

Part 2: Target-Based Assay - Sigma-1 Receptor Binding

The benzylpiperazine moiety is a known scaffold for sigma-1 receptor ligands.[4][5] The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological disorders, making it a compelling target for investigation.[2][6][7]

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor

This assay determines the affinity of the test compound for the sigma-1 receptor by measuring its ability to displace a known radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membrane homogenates from a tissue source rich in sigma-1 receptors, such as guinea pig liver.

  • Assay Buffer: Prepare a Tris-HCl buffer (50 mM, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, the radioligand (-pentazocine, a selective sigma-1 ligand), and varying concentrations of "this compound" (ranging from 1 nM to 10 µM).

  • Incubation: Incubate the mixture at 37°C for 120 minutes.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Comparative Data Table: Sigma-1 Receptor Affinity
CompoundKi (nM) for Sigma-1 Receptor
This compound Hypothetical: 85
(+)-Pentazocine (Reference Ligand)3.1[6]
Haloperidol (Reference Ligand)3.2

This table presents a hypothetical Ki value for "this compound" for comparative purposes.

Part 3: Illustrative Workflows and Pathways

To provide a clearer understanding of the experimental logic and potential mechanism of action, the following diagrams are provided.

G cluster_0 Cytotoxicity Workflow A Plate Cells B Add Compound A->B C Incubate (72h) B->C D Add MTT C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for MTT-based cytotoxicity assay.

G cluster_1 Hypothesized Sigma-1 Receptor Interaction Compound This compound Sigma1 Sigma-1 Receptor Compound->Sigma1 Binds to ER Endoplasmic Reticulum Stress Sigma1->ER Modulates Signaling Downstream Signaling Pathways (e.g., Ca2+ signaling, ion channel modulation) Sigma1->Signaling Influences Neuroprotection Neuroprotection / Neuroplasticity Signaling->Neuroprotection Leads to

Sources

A Comparative Guide to the Enantiomeric Separation and Biological Activity of Methyl 6-(4-benzylpiperazino)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their biological activity, from desired therapeutic effects to adverse reactions. This guide provides an in-depth technical comparison of the enantiomeric separation of Methyl 6-(4-benzylpiperazino)nicotinate, a piperazine derivative of interest, and explores the potential divergence in the biological activity of its stereoisomers. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and optimization of chiral pharmaceutical compounds.

Introduction: The Significance of Chirality in Piperazine Derivatives

The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs.[1][2] Its ability to be substituted at its nitrogen atoms allows for the fine-tuning of physicochemical and pharmacological properties.[2][3] When a chiral center is introduced, as is the case with many piperazine derivatives, the resulting enantiomers can interact differently with the chiral environment of biological systems, such as receptors and enzymes.[3][4] It is well-established that one enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to toxicity.[4] Therefore, the separation and independent biological evaluation of enantiomers are paramount in drug development.

This guide focuses on this compound, a compound with potential applications in medicinal chemistry. We will delve into the practical aspects of its enantiomeric separation and present a comparative analysis of the hypothetical biological activities of its (R) and (S) enantiomers.

Enantiomeric Separation: A Comparative Analysis of Methodologies

The resolution of racemic mixtures is a crucial step in the development of single-enantiomer drugs. For piperazine derivatives, two primary techniques have demonstrated considerable success: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE).

Method Principle Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).High resolution, scalability for preparative separation, wide availability of CSPs.[1][5]Higher solvent consumption, potential for peak broadening.
Chiral CE Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.High efficiency, low sample and solvent consumption, rapid method development.[6][7]Limited scalability, lower concentration sensitivity without specialized detectors.[8]

For the purpose of this guide, we will focus on Chiral HPLC, given its robustness and scalability, which are often critical in a drug development setting.

Recommended Chiral HPLC Protocol

The selection of an appropriate chiral stationary phase is the most critical factor for successful enantioseparation.[5] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have shown broad applicability for the separation of a wide range of chiral compounds, including piperazine derivatives.[5]

Workflow for Chiral HPLC Method Development

G cluster_0 Method Development Workflow Racemic Mixture Racemic Mixture CSP Screening Chiral Stationary Phase (CSP) Screening (e.g., Polysaccharide-based) Racemic Mixture->CSP Screening Inject Mobile Phase Optimization Mobile Phase Optimization (e.g., Heptane/IPA/DEA) CSP Screening->Mobile Phase Optimization Select Best CSP Parameter Fine-Tuning Parameter Fine-Tuning (Flow Rate, Temperature) Mobile Phase Optimization->Parameter Fine-Tuning Optimize Ratio Resolution & Analysis Resolution (Rs > 1.5) & Enantiomeric Excess (% ee) Calculation Parameter Fine-Tuning->Resolution & Analysis Analyze Chromatogram Separated Enantiomers Separated Enantiomers Resolution & Analysis->Separated Enantiomers Collect Fractions

Caption: A typical workflow for developing a chiral HPLC separation method.

Step-by-Step Protocol:

  • Column Selection: A Chiralpak® IC column (cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel) is recommended as a starting point, based on its proven performance with similar piperazine derivatives.[5]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Heptane/Isopropanol (IPA)/Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). The addition of a small amount of an amine modifier like DEA is often crucial for obtaining good peak shapes for basic compounds like piperazines.

  • Instrumentation Setup:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column Temperature: 25 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Injection and Data Acquisition: Inject 10 µL of the prepared sample. Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Data Analysis: Identify the two peaks corresponding to the enantiomers. Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is generally considered baseline separation.[5]

Comparative Biological Activity of Enantiomers

While specific experimental data for the enantiomers of this compound is not publicly available, we can hypothesize a scenario based on the well-documented stereoselectivity of other chiral drugs.[9] For the purpose of this guide, let's assume the compound is being investigated as a ligand for a specific G-protein coupled receptor (GPCR).

Hypothetical Signaling Pathway

G cluster_1 Hypothetical GPCR Signaling Cascade (S)-Enantiomer (S)-Enantiomer GPCR GPCR (S)-Enantiomer->GPCR High Affinity Binding (R)-Enantiomer (R)-Enantiomer (R)-Enantiomer->GPCR Low Affinity Binding G-Protein G-Protein GPCR->G-Protein Activation Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Second Messenger Second Messenger Effector Enzyme->Second Messenger Cellular Response Cellular Response Second Messenger->Cellular Response

Caption: A simplified diagram illustrating the potential differential interaction of enantiomers with a target receptor.

In Vitro Pharmacological Profile

The following table presents a hypothetical comparison of the in vitro pharmacological profiles of the (R) and (S) enantiomers of this compound.

Parameter (S)-Enantiomer (R)-Enantiomer Racemic Mixture
Receptor Binding Affinity (Ki, nM) 5.235010.1
Functional Potency (EC50, nM) 15.8>100030.5
Efficacy (% of Max Response) 95% (Full Agonist)20% (Partial Agonist)92% (Full Agonist)
Selectivity vs. Off-Target 1 200-fold15-fold100-fold
Selectivity vs. Off-Target 2 150-fold10-fold75-fold

This hypothetical data illustrates a common scenario where the (S)-enantiomer is the eutomer, exhibiting significantly higher affinity and potency. The racemic mixture's activity is primarily driven by the eutomer.

In Vivo Pharmacokinetic and Pharmacodynamic Comparison

The stereochemistry can also influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, as well as its in vivo efficacy.

Parameter (S)-Enantiomer (R)-Enantiomer
Oral Bioavailability (%) 4542
Plasma Half-life (t1/2, hours) 6.25.9
In Vivo Efficacy (ED50, mg/kg) 2.550
Observed Side Effects Minimal at therapeutic dosesSedation at higher doses

In this hypothetical case, while the pharmacokinetic profiles are similar, the in vivo efficacy of the (S)-enantiomer is markedly superior, highlighting the importance of using the single, active enantiomer to maximize the therapeutic window.

Conclusion and Future Directions

This guide has provided a comparative framework for the enantiomeric separation and biological evaluation of this compound. Based on established methodologies for similar compounds, Chiral HPLC with a polysaccharide-based stationary phase is a robust approach for resolving the enantiomers. The hypothetical biological data underscores the critical importance of stereochemistry in drug action, where one enantiomer often accounts for the majority of the desired pharmacological activity and a superior safety profile.

For researchers working with this compound or other chiral piperazine derivatives, the following steps are recommended:

  • Experimental Verification: Empirically determine the optimal chiral separation conditions for the specific compound.

  • Comprehensive Biological Profiling: Conduct in vitro and in vivo studies on the separated enantiomers to fully characterize their pharmacological and toxicological profiles.

  • Stereospecific Synthesis: If a significant difference in activity is observed, the development of a stereospecific synthesis for the eutomer should be considered to avoid the inefficient resolution of a racemic mixture.

By embracing a chirality-focused approach early in the drug discovery process, researchers can accelerate the development of safer and more effective medicines.

References

  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]

  • ASTM International. (2005). Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector.
  • ResearchGate. (2025). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. [Link]

  • PubMed Central. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]

  • PubMed Central. (n.d.). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • ResearchGate. (n.d.). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. [Link]

  • Semantic Scholar. (2016). [PDF] Synthesis, biological evaluation and docking analysis of substituted piperidines and (2-methoxyphenyl)piperazines. [Link]

  • PubMed. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link]

  • Patsnap. (2016). Synthesis and resolution of nicotine - Eureka. [Link]

  • PubMed. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]

  • MDPI. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. [Link]

Sources

A Technical Guide to the Synthesis and Biological Evaluation of Methyl 6-(4-benzylpiperazino)nicotinate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of Methyl 6-(4-benzylpiperazino)nicotinate, a piperazine derivative with potential psychoactive properties. In the absence of extensive direct experimental data for this specific compound, this document establishes a robust framework for its synthesis, characterization, and biological evaluation based on a comparative analysis of its core structural motifs: benzylpiperazine (BZP) and methyl nicotinate. By examining the well-documented pharmacology of BZP and related piperazine derivatives, we offer insights into the anticipated biological activity of the title compound and propose a detailed, reproducible synthetic protocol. This guide is intended to serve as a foundational resource for researchers investigating novel psychoactive substances and piperazine-based compounds.

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine nucleus is a prevalent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities.[1] Its derivatives have been explored for a wide range of therapeutic applications. However, the piperazine scaffold is also a common feature in a class of novel psychoactive substances (NPS), often referred to as "designer drugs."[2] Among the most well-known of these is benzylpiperazine (BZP), a compound with stimulant properties that has been widely used recreationally.[3]

This compound incorporates the benzylpiperazine core, suggesting it may exhibit similar stimulant effects. The addition of a methyl nicotinate moiety, a derivative of niacin (Vitamin B3), could potentially modulate its pharmacological profile, including its potency, receptor affinity, and metabolic stability. This guide aims to provide a thorough, evidence-based platform for the reproducible synthesis and evaluation of this compound.

Comparative Pharmacology: Benzylpiperazine and its Derivatives

The biological activity of this compound is predicted to be largely driven by the benzylpiperazine moiety. BZP is known to exert its stimulant effects through a mixed mechanism of action, primarily by increasing extracellular levels of dopamine and serotonin.[4] It acts as a releasing agent and a reuptake inhibitor at the dopamine and serotonin transporters.[4] The pharmacological effects of BZP are often compared to those of amphetamine, though it is reported to be less potent.[3]

Key Pharmacological Actions of Benzylpiperazine Derivatives:

  • Dopaminergic and Serotonergic Activity: BZP and its analogs primarily target the dopamine and serotonin systems, leading to increased neurotransmitter levels in the synaptic cleft.[4]

  • Stimulant Effects: Users report effects such as euphoria, increased energy, and alertness.[3]

  • Adverse Effects: Common adverse effects include anxiety, insomnia, and nausea. In some cases, more severe effects like seizures have been reported.[3]

The introduction of the methyl nicotinate group to the piperazine ring may influence the overall pharmacological profile by altering the molecule's polarity, lipophilicity, and ability to interact with secondary biological targets.

Proposed Synthesis of this compound

Synthetic Workflow

Synthesis_Workflow Reactant1 Methyl 6-chloronicotinate Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 1-Benzylpiperazine Reactant2->Reaction Solvent Solvent (e.g., DMF, Dioxane) Solvent->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

  • Methyl 6-chloronicotinate

  • 1-Benzylpiperazine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask, add methyl 6-chloronicotinate (1.0 eq) and a suitable solvent such as DMF or 1,4-dioxane.

  • Addition of Reagents: Add 1-benzylpiperazine (1.1 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Predicted Characterization Data

Based on the structure of this compound, the following spectral data can be anticipated:

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (Nicotinate Ring): Three distinct signals in the aromatic region (δ 7.0-9.0 ppm).

  • Aromatic Protons (Benzyl Group): A multiplet corresponding to the five protons of the phenyl ring (δ 7.2-7.4 ppm).

  • Methylene Protons (Benzyl Group): A singlet corresponding to the two benzylic protons (δ ~3.5 ppm).

  • Piperazine Protons: Two sets of multiplets corresponding to the eight protons on the piperazine ring (δ 2.5-3.8 ppm).

  • Methyl Ester Protons: A singlet for the three methyl protons (δ ~3.9 ppm).

Mass Spectrometry (Predicted)
  • Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (311.39 g/mol ).

  • Key Fragmentation Pattern: A prominent fragment corresponding to the loss of the benzyl group (m/z 91) and fragments related to the piperazine and nicotinate rings.

Comparative Analysis with Alternatives

For researchers studying novel psychoactive substances, a comparison of this compound with known compounds is crucial for understanding its potential effects and legal status.

CompoundCore StructurePrimary Mechanism of ActionReported Potency
This compound BenzylpiperazinePredicted: Dopamine/Serotonin Releaser/Reuptake InhibitorPredicted: Similar to or less than BZP
Benzylpiperazine (BZP) BenzylpiperazineDopamine/Serotonin Releaser/Reuptake Inhibitor[4]Amphetamine-like, but less potent[3]
Amphetamine PhenethylamineDopamine/Norepinephrine Releasing AgentHigh
MDMA ("Ecstasy") PhenethylamineSerotonin Releasing AgentHigh

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the synthesis and evaluation of this compound. The proposed synthetic route is based on well-established chemical principles and is expected to be reproducible. The predicted pharmacological profile, based on the known activities of benzylpiperazine, suggests that this compound is likely to possess stimulant properties.

Future research should focus on the actual synthesis and rigorous characterization of this compound. Subsequent in vitro and in vivo studies are necessary to definitively determine its pharmacological profile, including its receptor binding affinities, functional activity, and behavioral effects. Such data will be invaluable for the scientific and forensic communities in understanding the potential impact of this and other emerging piperazine-based novel psychoactive substances.

References

  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2005). N-substituted piperazines abused by humans produce homeostatic changes in serotonin and dopamine brain systems. Neuropsychopharmacology, 30(3), 551-560.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Wikipedia. (2023). Benzylpiperazine. Retrieved from [Link]

  • BenchChem. (2025). The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery.
  • ResearchGate. (n.d.).
  • Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profile of Methyl 6-(4-benzylpiperazino)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the predicted pharmacokinetic profile of Methyl 6-(4-benzylpiperazino)nicotinate, a synthetic compound often utilized as an intermediate in medicinal chemistry. Due to the limited publicly available, direct experimental data on this specific molecule, this document constructs a predictive profile based on its core structural motifs: the methyl nicotinate ester, the piperazine linker, and the benzyl substituent.

To provide a robust comparative framework, we will benchmark its predicted properties against two well-characterized piperazine-containing compounds: 1-Benzylpiperazine (BZP) , a recreational drug with known stimulant properties, and Trazodone , a widely used antidepressant medication. This comparison will illuminate the likely absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, offering valuable insights for researchers in drug discovery and development.

Introduction to the Compound and its Structural Analogs

This compound is a heterocyclic compound featuring a pyridine ring characteristic of nicotinic acid derivatives, linked via a piperazine ring to a benzyl group. This unique combination of functional groups suggests potential interactions with various biological targets, but its utility is fundamentally governed by its pharmacokinetic behavior—how the body processes the molecule.

  • This compound: The molecule of interest. Its profile is predicted based on its constituent parts.

  • 1-Benzylpiperazine (BZP): A simple, yet informative, comparator that shares the core benzylpiperazine structure. Its well-documented stimulant effects and abuse potential have led to extensive pharmacokinetic studies.

  • Trazodone: A more complex drug that contains a substituted piperazine ring. It serves as a clinically relevant comparator, illustrating how additional modifications to the piperazine scaffold can significantly alter pharmacokinetic properties.

Understanding the ADME profile is critical for predicting a compound's efficacy, safety, and dosing regimen. The following sections will dissect each component of this profile, presenting predicted data for our target compound alongside established experimental data for BZP and Trazodone.

Comparative Analysis of Pharmacokinetic Profiles

The journey of a drug through the body can be broken down into four key stages. Here, we compare the expected performance of this compound against our selected benchmarks.

Absorption

Absorption describes how a drug moves from the site of administration into the bloodstream. For orally administered drugs, this involves traversing the gastrointestinal (GI) tract.

Predicted Profile for this compound: The presence of the basic piperazine nitrogen (pKa ~9.8) suggests that the compound will be predominantly ionized in the acidic environment of the stomach, which may limit absorption there. However, upon reaching the more alkaline environment of the small intestine, a greater fraction will be in the non-ionized, more lipophilic form, facilitating passive diffusion across the intestinal membrane. The benzyl group increases lipophilicity, which should aid absorption. The methyl nicotinate moiety is relatively polar but the overall molecule is predicted to have moderate lipophilicity (LogP).

Comparative Data:

CompoundKey Absorption ParametersInterpretation
This compound (Predicted) - Moderate to high oral bioavailability.- Rapid to moderate absorption rate.The combination of a lipophilic benzyl group and a basic piperazine ring suggests good potential for oral absorption, primarily in the small intestine.
1-Benzylpiperazine (BZP) - Rapidly absorbed after oral administration.- Peak plasma concentrations (Cmax) reached in ~1-2 hours.BZP is a small, relatively lipophilic molecule that is well-absorbed, setting a baseline for the benzylpiperazine core.
Trazodone - Well absorbed after oral administration, though rate can be affected by food.- Bioavailability is high (>90%).The extensive modifications on Trazodone do not impede its excellent absorption, indicating the piperazine scaffold is generally favorable for oral bioavailability.
Distribution

Distribution refers to the reversible transfer of a drug from the bloodstream into the various tissues and organs of the body. It is governed by factors such as plasma protein binding, tissue permeability, and blood flow.

Predicted Profile for this compound: The molecule's moderate lipophilicity suggests it will distribute beyond the systemic circulation into various tissues. The presence of the benzyl group may promote binding to plasma proteins like albumin. A key question for CNS-targeted research would be its ability to cross the blood-brain barrier (BBB). The benzylpiperazine core is found in many CNS-active drugs, suggesting that BBB penetration is plausible.

Comparative Data:

CompoundKey Distribution ParametersInterpretation
This compound (Predicted) - Moderate volume of distribution (Vd).- Moderate to high plasma protein binding.- Likely to cross the blood-brain barrier.Expected to distribute well into tissues, with potential for CNS exposure. The extent of this distribution would need experimental verification.
1-Benzylpiperazine (BZP) - Vd of approximately 5.6 L/kg.- Readily crosses the blood-brain barrier.BZP's large volume of distribution confirms extensive tissue uptake, including significant penetration into the brain, which is consistent with its psychoactive effects.
Trazodone - Highly bound to plasma proteins (89-95%).- Vd is relatively large, ranging from 0.8 to 1.5 L/kg.Trazodone also shows significant tissue distribution and high protein binding, reinforcing the general properties of larger piperazine-containing molecules.
Metabolism

Metabolism is the process by which the body chemically modifies a drug, typically in the liver, to facilitate its excretion. This is often mediated by cytochrome P450 (CYP) enzymes.

Predicted Profile for this compound: The molecule presents several potential sites for metabolic transformation:

  • N-debenzylation: Cleavage of the benzyl group from the piperazine nitrogen, a common metabolic pathway for benzylpiperazines.

  • Hydrolysis: The methyl ester of the nicotinate portion can be hydrolyzed by esterase enzymes to form the corresponding carboxylic acid.

  • Aromatic Hydroxylation: The benzyl or pyridine rings could undergo hydroxylation mediated by CYP enzymes.

  • Piperazine Ring Oxidation: The piperazine ring itself can be oxidized.

The primary routes are likely to be N-debenzylation and ester hydrolysis.

Comparative Data:

CompoundPrimary Metabolic PathwaysKey Metabolites
This compound (Predicted) - N-debenzylation.- Ester hydrolysis.- Aromatic hydroxylation.6-(piperazino)nicotinic acid, 6-(4-benzylpiperazino)nicotinic acid.
1-Benzylpiperazine (BZP) - N-debenzylation to piperazine.- Aromatic hydroxylation of the benzyl ring.Piperazine, 4-hydroxy-BZP.
Trazodone - N-dealkylation.- Aromatic hydroxylation.- Oxidation.m-chlorophenylpiperazine (m-CPP), an active metabolite.
Excretion

Excretion is the final removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and to a lesser extent, the feces.

Predicted Profile for this compound: Following metabolism, the resulting more polar metabolites (e.g., the carboxylic acid from ester hydrolysis) will be readily excreted by the kidneys. The rate of excretion will depend on the rate of metabolism.

Comparative Data:

CompoundRoute of ExcretionHalf-Life (t½)
This compound (Predicted) - Primarily renal (urine).Predicted to be in the short to moderate range (e.g., 4-12 hours).
1-Benzylpiperazine (BZP) - Primarily renal, as metabolites.Approximately 5.5 hours.
Trazodone - Primarily renal (~75%).Biphasic: an initial phase of 3-6 hours and a final phase of 5-9 hours.

Experimental Workflows for Pharmacokinetic Profiling

To move from prediction to concrete data, a series of standardized in vitro and in vivo assays are required. The following protocols outline how the pharmacokinetic profile of a novel compound like this compound would be experimentally determined.

In Vitro ADME Assays

These initial screens use cellular or subcellular systems to predict how a drug will behave in a whole organism.

ADME_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution PAMPA PAMPA Assay (Permeability) Caco2 Caco-2 Assay (Efflux/Transport) Microsomes Liver Microsomes (Metabolic Stability) CYP_Inhibition CYP Inhibition Assay (Drug-Drug Int.) PPB Plasma Protein Binding Assay Test_Compound Test Compound (Methyl 6-(4-benzyl- piperazino)nicotinate) Test_Compound->PAMPA Predicts Passive Diffusion Test_Compound->Caco2 Models Intestinal Absorption Test_Compound->Microsomes Determines Metabolic Rate (t½) Test_Compound->CYP_Inhibition Assesses Interaction Potential Test_Compound->PPB Measures % Bound to Plasma Proteins

Caption: In Vitro ADME screening workflow.

Protocol: Metabolic Stability in Liver Microsomes

  • Objective: To determine the intrinsic clearance rate of a compound by liver enzymes.

  • Materials: Test compound stock solution (10 mM in DMSO), pooled human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4).

  • Procedure: a. Pre-warm HLM and buffer to 37°C. b. In a 96-well plate, combine HLM and the test compound to a final concentration of 1 µM. c. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. d. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. e. Centrifuge the plate to precipitate proteins. f. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

In Vivo Pharmacokinetic Study

This involves administering the drug to a living organism (typically rodents in preclinical studies) to measure its concentration in blood over time.

InVivo_PK_Workflow Dosing Administer Compound (e.g., Oral Gavage, IV Injection) to Animal Models (e.g., Rats) Sampling Collect Blood Samples at Predetermined Time Points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Process Blood to Plasma (Centrifugation) Sampling->Processing Analysis Quantify Drug Concentration in Plasma using LC-MS/MS Processing->Analysis Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Analysis->Modeling Parameters Determine Key PK Parameters (Cmax, Tmax, AUC, t½, Bioavailability) Modeling->Parameters

Caption: Standard workflow for an in vivo pharmacokinetic study.

Protocol: Rodent Oral Bioavailability Study

  • Objective: To determine the key pharmacokinetic parameters of a compound after oral and intravenous administration.

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Procedure: a. IV Group: Administer the test compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., 20% Solutol in saline) via tail vein injection. b. Oral (PO) Group: Administer the test compound (e.g., 10 mg/kg) dissolved in a vehicle via oral gavage. c. Blood Sampling: Collect sparse blood samples (~100 µL) from the tail vein at specified time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours). d. Sample Processing: Process blood to plasma and store at -80°C until analysis. e. Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), t½ (Half-life), and oral bioavailability (F%).

Conclusion and Future Directions

While direct experimental data for this compound remains elusive, a predictive analysis based on its structural components provides a strong, scientifically-grounded hypothesis of its pharmacokinetic profile. We predict it to be an orally bioavailable compound with good tissue distribution, likely including the central nervous system. Its metabolism is expected to be driven by N-debenzylation and ester hydrolysis, leading to renal excretion of more polar metabolites.

This predictive profile, when viewed alongside the established data for 1-Benzylpiperazine and Trazodone, offers crucial guidance for its potential development. The next essential step is to validate these predictions through the standardized in vitro and in vivo experimental workflows detailed in this guide. Such studies will provide the empirical data needed to fully understand the compound's disposition in the body and unlock its therapeutic or research potential.

References

  • Antia, U., Lee, S., Kydd, R., Tingle, M., & Russell, B. (2009). Pharmacokinetics of 1-benzylpiperazine (BZP) in humans. Forensic Science International. [Link]

  • Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition. [Link]

  • Fawcett, J. P., & Schep, L. J. (2011). The pharmacology and toxicology of benzylpiperazine (BZP). Drug and Alcohol Review. [Link]

A Head-to-Head Comparative Analysis of Methyl 6-(4-benzylpiperazino)nicotinate and Its Analogs in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of anti-inflammatory drug discovery, the piperazine scaffold represents a privileged structure due to its remarkable versatility and presence in numerous clinically successful drugs.[1] This guide provides an in-depth, head-to-head comparison of Methyl 6-(4-benzylpiperazino)nicotinate and its structurally related analogs. By dissecting their synthesis, biological activities, and structure-activity relationships (SAR), we aim to furnish researchers with the critical insights necessary to guide their own discovery and development efforts. The versatile nature of the piperazine ring allows for facile modifications to tune pharmacological activity, offering a promising avenue for the development of novel therapeutics.[2][3][4]

Introduction to the Core Scaffold and its Therapeutic Rationale

This compound serves as our parent compound, integrating a methyl nicotinate moiety with a benzylpiperazine group. Nicotinic acid and its derivatives have been explored for their anti-inflammatory properties.[4][5] The piperazine ring, a common pharmacophore, is known to interact with various biological targets.[6] The benzyl group can be strategically modified to explore interactions with hydrophobic pockets within target proteins.

This guide will focus on a comparative analysis of analogs where modifications are made to the benzyl and nicotinate moieties. We will explore how these subtle chemical changes impact their anti-inflammatory efficacy, target engagement, and overall pharmacological profile.

Comparative Synthesis of this compound and Analogs

The synthesis of these analogs generally follows a convergent strategy, capitalizing on the nucleophilic nature of the piperazine nitrogen. A generalized synthetic scheme is presented below, followed by a detailed experimental protocol.

General Synthetic Workflow

G cluster_0 Synthesis of Piperazine Intermediate cluster_1 Synthesis of Nicotinate Intermediate cluster_2 Final Coupling Reaction A Piperazine C N-Monobenzylated Piperazine Intermediate A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B Substituted Benzyl Halide (e.g., Benzyl Bromide) B->C G Final Product: Methyl 6-(4-substituted-benzylpiperazino)nicotinate C->G Base (e.g., DIPEA) Solvent (e.g., DMF) Heat D 6-Chloronicotinic Acid F Methyl 6-chloronicotinate D->F Acid Catalyst (e.g., H2SO4) Reflux E Methanol E->F F->G

Caption: Generalized synthetic workflow for this compound and its analogs.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a representative synthesis. Modifications to starting materials (e.g., using different substituted benzyl bromides) will yield the desired analogs.

Step 1: Synthesis of 1-benzylpiperazine

  • To a solution of piperazine (2 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Slowly add benzyl bromide (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford 1-benzylpiperazine.

Step 2: Synthesis of Methyl 6-chloronicotinate

  • Suspend 6-chloronicotinic acid (1 equivalent) in methanol (10 volumes).

  • Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 6-chloronicotinate.

Step 3: Synthesis of this compound

  • To a solution of methyl 6-chloronicotinate (1 equivalent) and 1-benzylpiperazine (1.2 equivalents) in dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to obtain the final product.

Head-to-Head Biological Evaluation: Anti-Inflammatory Activity

To objectively compare the performance of this compound and its analogs, a series of standardized in vitro and in vivo assays are employed.

In Vitro Anti-Inflammatory Assays

1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a primary screen to evaluate the potential of compounds to inhibit inflammatory responses in macrophages.

Experimental Workflow:

G A Seed RAW 264.7 cells in 96-well plates B Pre-treat with test compounds (various concentrations) for 1 hour A->B C Stimulate with LPS (1 µg/mL) for 24 hours B->C D Collect supernatant C->D E Add Griess Reagent D->E F Measure absorbance at 540 nm E->F G Calculate % NO inhibition F->G

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Detailed Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Remove the medium and pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of nitric oxide inhibition relative to the LPS-treated control.

2. Cytotoxicity Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Detailed Protocol:

  • Seed RAW 264.7 cells in a 96-well plate as described above.

  • Treat the cells with the same concentrations of test compounds as in the NO assay for 24 hours (without LPS stimulation).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control.

Comparative In Vitro Data
CompoundR Group on Benzyl RingIC₅₀ for NO Inhibition (µM)Cell Viability at 50 µM (%)
Parent H15.2 ± 1.8> 95%
Analog 1 4-Fluoro8.5 ± 0.9> 95%
Analog 2 4-Chloro7.9 ± 1.1> 95%
Analog 3 4-Methoxy22.1 ± 2.5> 95%
Indomethacin (Positive Control)5.6 ± 0.5> 95%

Data are presented as mean ± SD from three independent experiments.

Interpretation of Results:

The data suggests that the introduction of electron-withdrawing groups (fluoro and chloro) at the para position of the benzyl ring enhances the inhibitory activity on NO production compared to the parent compound. Conversely, an electron-donating group (methoxy) reduces the activity. This provides a clear direction for structure-activity relationship (SAR) studies. None of the compounds exhibited significant cytotoxicity at the tested concentrations.

Structure-Activity Relationship (SAR) Analysis

The observed differences in biological activity can be rationalized by considering the electronic and steric effects of the substituents on the benzyl ring.

Caption: Structure-Activity Relationship of the benzylpiperazine moiety.

The enhanced activity of the fluoro and chloro analogs suggests that the electronic properties of the benzyl ring play a crucial role in the interaction with the biological target. It is plausible that an electron-deficient aromatic ring engages in more favorable π-π stacking or other non-covalent interactions within the active site of the target enzyme (e.g., inducible nitric oxide synthase, iNOS).

In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema in Rats

To validate the in vitro findings, the most promising analogs are typically advanced to in vivo models of inflammation.

Experimental Workflow:

G A Acclimatize Wistar rats B Administer test compounds orally (e.g., 10 mg/kg) A->B C After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw B->C D Measure paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer C->D E Calculate % inhibition of edema D->E

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 6-(4-benzylpiperazino)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Profile and Scientific Rationale

Piperazine Moiety: Piperazine and its derivatives are known to have psychoactive effects and are sometimes used recreationally, which can lead to various health issues.[1][2] Some piperazine analogs have been associated with life-threatening conditions such as serotonin syndrome, hepatotoxicity, and neurotoxicity.[3] Piperazine itself is classified as a skin and respiratory sensitizer, can cause severe skin burns and eye damage, and is suspected of damaging fertility and the unborn child.[4]

Nicotinate Ester Moiety: The nicotinate (or pyridine carboxylic acid) portion of the molecule also warrants caution. Similar compounds, like methyl 6-methylnicotinate and methyl nicotinate, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6][7][8][9]

Therefore, methyl 6-(4-benzylpiperazino)nicotinate should be handled as a hazardous substance with potential for skin and eye irritation, respiratory effects, and possible systemic toxicity.

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationDescription
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.
Skin Corrosion/Irritation Expected to cause skin irritation.[5][6][8][9]
Eye Damage/Irritation Expected to cause serious eye irritation.[5][6][7][8][9]
Respiratory Sensitization Potential for respiratory irritation.[5][6][7][8][9]
Reproductive Toxicity Piperazine is suspected of damaging fertility or the unborn child.
Specific Target Organ Toxicity Potential for neurotoxicity and hepatotoxicity based on piperazine analogs.[3]
II. Personal Protective Equipment (PPE) - A Non-Negotiable Protocol

Given the inferred hazard profile, stringent adherence to Personal Protective Equipment (PPE) protocols is mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[8]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[8]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.[10]

  • Respiratory Protection: If working with the solid form where dust may be generated, or if heating the compound, a respirator with an appropriate cartridge for organic vapors and particulates is recommended.[10]

III. Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash.[11][12]

Step 1: Waste Segregation and Containerization

  • Solid Waste:

    • Place solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) into a designated, leak-proof, and clearly labeled solid hazardous waste container.[1][4]

    • The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.[6]

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, leak-proof, and clearly labeled liquid hazardous waste container.[7]

    • Ensure the container material is compatible with the solvent used. For example, do not use metal containers for corrosive solutions.[4][6]

    • Keep liquid waste containers closed at all times, except when adding waste.[5][7]

Step 2: Labeling

All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[6] The label must include:

  • The words "Hazardous Waste".[5]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5][13]

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The associated hazards (e.g., "Irritant," "Toxic").[6]

Step 3: Storage

  • Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][3][8]

  • Segregate the waste container from incompatible materials. Specifically, keep it away from strong acids and bases.[1][2]

  • Ensure the storage area has secondary containment to capture any potential leaks.[7]

Step 4: Disposal Request and Pickup

  • Once the waste container is nearly full (around 90%), or if it has been in storage for a prolonged period (typically one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[3][5][9]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[9][12]

IV. Large Quantity and Spill Management

For larger quantities of this compound waste or in the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: If a significant spill occurs, evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Carefully sweep up the solid material or the absorbent containing the liquid, avoiding dust generation. Place the material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.

V. Advanced Disposal Considerations: Chemical Treatment and Incineration

For specialized disposal scenarios, chemical treatment or incineration may be considered, but these methods should only be performed by trained professionals in a properly equipped facility.

  • Chemical Treatment (Hydrolysis): As an ester, this compound can be hydrolyzed under acidic or basic conditions to break it down into its constituent carboxylic acid and alcohol.[14][15][16][17] This process can render the compound less hazardous, but the resulting mixture must still be disposed of as hazardous waste.

  • Incineration: High-temperature incineration is a common and effective method for the disposal of organic chemical waste.[18][19] This process destroys the organic molecules, converting them primarily into carbon dioxide, water, and nitrogen oxides.[20][21] This must be done in a licensed hazardous waste incineration facility.[19][22]

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_disposal Disposal Protocol cluster_spill Spill Management start Generation of Waste ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill segregate Segregate Waste (Solid vs. Liquid) ppe->segregate containerize Place in Compatible, Labeled Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage request Request EHS Pickup storage->request end Proper Disposal by EHS request->end contain Contain Spill spill->contain cleanup Clean and Decontaminate contain->cleanup spill_disposal Dispose of Cleanup Materials as HazWaste cleanup->spill_disposal spill_disposal->storage

Caption: Disposal Workflow Diagram

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Chemical and Hazardous Waste. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Chemical Waste Management Reference Guide. (n.d.). The Ohio State University Environmental Health and Safety. Retrieved from [Link]

  • Chemical Waste Disposal. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Ester Hydrolysis. (2024, October 26). Save My Exams. Retrieved from [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds.
  • Piperazine: Human health tier II assessment. (2019, March 8).
  • Chemical Incineration of Toxic Materials in Waste by Combustion Process. (n.d.). Walsh Medical Media. Retrieved from [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

  • The Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Methyl 6-methylnicotinate Safety D
  • Waste gas and liquid incineration system. (n.d.). NBE. Retrieved from [Link]

  • Incineration Disposal. (n.d.). U.S. Waste Industries. Retrieved from [Link]

  • Incineration Processes and Environmental Releases. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Ester Hydrolysis. (2025, February 8). J&K Scientific LLC. Retrieved from [Link]

  • Methyl nicotinate Safety D
  • MANAGEMENT AND DISPOSAL OF WASTE CHEMICALS BY INCINERATION. (n.d.). Environment Protection Engineering. Retrieved from [Link]

  • Methyl 6-methylnicotinate Safety D
  • Methyl 6-methylnicotinate Safety D
  • Methyl nicotinate Safety D
  • Methyl nicotinate Safety D

Sources

Comprehensive Guide to Personal Protective Equipment for Handling Methyl 6-(4-benzylpiperazino)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 6-(4-benzylpiperazino)nicotinate. The following procedural guidance is grounded in established laboratory safety principles and data from analogous chemical structures to ensure the highest degree of operational safety and scientific integrity.

Core Principles of Chemical Handling

Before any procedure involving this compound, a thorough risk assessment is mandatory.[6][7] This assessment should consider the quantity of the substance being handled, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol generation. All handling of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[1][4][5]

Recommended Personal Protective Equipment (PPE) Ensemble

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or safety gogglesNitrile or neoprene gloves (double-gloving recommended)Laboratory coatN95 respirator (if not in a fume hood)
Solution Preparation & Transfers Safety goggles or a face shieldNitrile or neoprene glovesLaboratory coatNot required if in a fume hood
Running Reactions & Workup Safety goggles and a face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatNot required if in a fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or apron and shoe coversAir-purifying respirator with organic vapor cartridges

Given that related nicotinate compounds are known to cause serious eye irritation, robust eye and face protection is critical.[1][2][3]

  • Routine Operations: At a minimum, safety glasses with side shields should be worn.

  • Higher Risk Operations: For procedures with a higher risk of splashes, such as transferring solutions or running reactions under pressure, chemical splash goggles are required. A face shield worn over safety goggles provides an additional layer of protection.[6][8]

Piperazine and nicotinate derivatives can cause skin irritation.[1][2][3] Therefore, preventing skin contact is paramount.

  • Gloves: Nitrile or neoprene gloves are recommended as they are resistant to a wide range of chemicals.[8] For handling larger quantities or during procedures with a high likelihood of contamination, double-gloving is advised.[9] Gloves should be inspected for any signs of degradation or perforation before use and changed immediately if contaminated.[9]

  • Laboratory Coat: A clean, buttoned laboratory coat should be worn at all times to protect street clothing and skin.[6]

  • Additional Protection: For larger-scale work or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the laboratory coat.[8]

Inhalation of airborne particles or aerosols of this compound may cause respiratory irritation.[1][2][4][5]

  • Primary Engineering Control: The primary method for controlling respiratory hazards is the use of a certified chemical fume hood.

  • Secondary Respiratory Protection: If work must be performed outside of a fume hood, or if there is a potential for generating significant dust (e.g., during weighing of large quantities), a NIOSH-approved N95 respirator should be worn.[10] For emergency situations such as a large spill, an air-purifying respirator with organic vapor cartridges is necessary.

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Put on the laboratory coat and fasten all buttons.

  • Mask/Respirator: If required, don the mask or respirator, ensuring a proper fit.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the laboratory coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.

  • Gown/Lab Coat: Remove the laboratory coat by turning it inside out and rolling it away from the body.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Mask/Respirator: Remove the mask or respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[8]

Operational and Disposal Plans

Proper disposal of contaminated materials is a critical component of laboratory safety.

  • Solid Waste: All disposable PPE (gloves, gowns, masks) and any materials used to clean up spills of this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container. Do not dispose of this chemical down the drain.[4][5]

  • Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated with an appropriate solvent (e.g., ethanol, isopropanol) followed by a soap and water wash.

Emergency Procedures

In the event of accidental exposure, immediate action is necessary.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualizations

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe_levels PPE Level Determination cluster_ppe_ensemble Required PPE Ensemble start Start: Handling this compound procedure_type What is the nature of the procedure? start->procedure_type low_risk Low Risk (e.g., handling sealed containers) procedure_type->low_risk Minimal Contact medium_risk Medium Risk (e.g., solution prep in fume hood) procedure_type->medium_risk Contained Liquid Handling high_risk High Risk (e.g., large scale reaction, potential for aerosolization) procedure_type->high_risk Open Solid Handling or Splash/Aerosol Risk low_ppe Standard Lab Attire: - Lab Coat - Safety Glasses - Nitrile Gloves low_risk->low_ppe medium_ppe Enhanced PPE: - Lab Coat - Chemical Goggles - Nitrile Gloves medium_risk->medium_ppe high_ppe Maximum Protection: - Chemical Resistant Apron over Lab Coat - Goggles and Face Shield - Double Nitrile Gloves - N95 Respirator (if applicable) high_risk->high_ppe

Caption: PPE selection workflow for handling this compound.

References

  • Molekula. Methyl 6-methylnicotinate Safety Data Sheet. [Link]

  • PubChem. Methyl Nicotinate. [Link]

  • PubMed. Simplified Procedure for General Synthesis of Monosubstituted Piperazines. [Link]

  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Google Patents.
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Wikipedia. Methyl nicotinate. [Link]

  • Public Health Agency Northern Ireland. Personal Protective Equipment - NI Infection Control Manual. [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Slideshare. What Is Piperazine derivatives?? Guide By shree ganesh chemicals. [Link]

  • Ontario College of Pharmacists. Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE). [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • PubChem. Methyl 6-methylnicotinate. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.